molecular formula C9H9BrFNOS B062075 O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate CAS No. 190648-99-8

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

Cat. No.: B062075
CAS No.: 190648-99-8
M. Wt: 278.14 g/mol
InChI Key: ONIVRSHXEFYTEM-UHFFFAOYSA-N
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Description

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate is a versatile and high-purity chemical intermediate designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This compound features a carbamothioate group linked to a 4-bromo-2-fluorophenyl ring, a structure that offers significant potential for further functionalization. The bromo and fluoro substituents make it an excellent electrophilic coupling partner in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

O-(4-bromo-2-fluorophenyl) N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNOS/c1-12(2)9(14)13-8-4-3-6(10)5-7(8)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIVRSHXEFYTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)OC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650484
Record name O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190648-99-8
Record name O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (CAS 190648-99-8)

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of the Newman-Kwart Rearrangement for Thiophenol Synthesis

Part 1: Executive Summary & Chemical Profile

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (CAS 190648-99-8) is a specialized synthetic intermediate primarily utilized in the preparation of 4-Bromo-2-fluorobenzenethiol .[1] This conversion is achieved via the Newman-Kwart Rearrangement (NKR) , a pivotal reaction in medicinal chemistry for introducing sulfur handles into halogenated aromatic scaffolds.

The 4-bromo-2-fluoro substitution pattern is highly valued in drug discovery as it provides two distinct vectors for further functionalization:

  • 4-Bromo: A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • 2-Fluoro: A bioisostere that modulates metabolic stability and lipophilicity.

This guide details the synthesis, rearrangement mechanics, and critical process parameters (CPPs) required to efficiently manipulate this compound, moving beyond standard protocols to address the specific electronic and steric challenges of the 4-bromo-2-fluoro motif.

Chemical Identity Table
PropertySpecification
Chemical Name O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate
CAS Number 190648-99-8
Molecular Formula C₉H₉BrFNOS
Molecular Weight 278.14 g/mol
Role Newman-Kwart Rearrangement Precursor
Key Moiety O-Aryl Thiocarbamate (

)
Part 2: Mechanistic Insight (The Newman-Kwart Rearrangement)

The utility of CAS 190648-99-8 lies entirely in its ability to undergo an intramolecular rearrangement to its S-isomer. This is not a trivial transformation; it requires overcoming a high activation energy barrier.[2]

The Mechanism: The reaction proceeds via a concerted, four-membered cyclic transition state.[2] The sulfur atom of the thiocarbonyl group attacks the ipso carbon of the aromatic ring, followed by the cleavage of the C-O bond.

  • Driving Force: The thermodynamic stability gained by converting the

    
     bond (thiocarbonyl) to a 
    
    
    
    bond (carbonyl).[3]
  • Substituent Effects (Critical for this CAS):

    • 2-Fluoro (Ortho): Generally accelerates the reaction via the "ortho effect" (ground state destabilization) and inductive electron withdrawal, which stabilizes the negative charge character of the transition state.

    • 4-Bromo (Para): Weakly deactivating compared to strong EWGs like

      
      . This means CAS 190648-99-8 requires forcing conditions  (high temperature or catalysis) compared to nitro-substituted analogs.
      
Visualization: Reaction Pathway & Mechanism

NKR_Pathway Phenol Starting Material 4-Bromo-2-fluorophenol O_Isomer TARGET (CAS 190648-99-8) O-Thiocarbamate Phenol->O_Isomer Base (NaH/DABCO) THF/DMF Reagent Reagent Dimethylthiocarbamoyl Chloride Reagent->O_Isomer TS Transition State (4-Membered Cyclic) O_Isomer->TS Heat (200-300°C) or Pd Cat. S_Isomer Rearranged Product S-Thiocarbamate TS->S_Isomer Irreversible Thiol Final Product 4-Bromo-2-fluorobenzenethiol S_Isomer->Thiol Hydrolysis (NaOH/MeOH)

Caption: The synthetic workflow converting the phenol to the thiol via the pivotal O-thiocarbamate intermediate (CAS 190648-99-8).[4]

Part 3: Experimental Protocols & Workflow
Step 1: Synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

Objective: Efficient O-thiocarbamoylation of the phenol.

Reagents:

  • 4-Bromo-2-fluorophenol (1.0 equiv)[1]

  • Dimethylthiocarbamoyl chloride (1.2 equiv)

  • DABCO (1,4-diazabicyclo[2.2.2]octane) (1.5 equiv) or NaH (for scale-up)

  • Solvent: DMF (Dimethylformamide) or THF.

Protocol:

  • Dissolution: Dissolve 4-bromo-2-fluorophenol in anhydrous DMF (0.5 M concentration) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add DABCO in a single portion. Stir for 15 minutes at room temperature to facilitate deprotonation.

    • Scientist's Note: While NaH is faster, DABCO is milder and reduces the risk of carbamoyl chloride hydrolysis.

  • Thiocarbamoylation: Add dimethylthiocarbamoyl chloride.

  • Reaction: Heat to 50–60°C for 4–6 hours. Monitor by TLC (usually non-polar shift) or HPLC.

  • Work-up: Quench with water. The product (CAS 190648-99-8) often precipitates. If not, extract with EtOAc, wash with brine (3x) to remove DMF, and concentrate.

  • Purification: Recrystallization from Ethanol/Water is preferred over chromatography for this stable intermediate.

Step 2: The Newman-Kwart Rearrangement (The Critical Step)

Objective: Isomerization to S-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate.

Method A: Thermal (Traditional) [5]

  • Conditions: Neat (melt) or Diphenyl ether solvent.

  • Temperature: 250°C – 280°C.

  • Duration: 4–12 hours.

  • Risk: High thermal degradation risk due to the 4-Br bond lability at >250°C.

  • Protocol: Place the dry O-thiocarbamate in a heavy-walled pressure tube (sealed) or a flask with an air condenser. Heat to 270°C. Monitor by GC-MS (O- and S-isomers have identical mass but distinct retention times; S-isomers are more polar).

Method B: Microwave-Assisted (Recommended)

  • Rationale: Microwave irradiation provides uniform heating and can accelerate the rearrangement of deactivated substrates like this one.

  • Conditions: 200–220°C, 30–60 mins, NMP (N-Methyl-2-pyrrolidone) as solvent.

  • Advantage: Significantly reduced reaction time minimizes debromination side reactions.

Method C: Palladium Catalysis (Advanced)

  • Catalyst:

    
     / Xantphos (5 mol%).
    
  • Conditions: 100–120°C in Toluene.

  • Mechanism: Oxidative addition into the C-O bond followed by reductive elimination.

  • Scientist's Note: This is the preferred method for high-value intermediates to avoid the harsh thermal conditions that might compromise the C-Br bond.

Step 3: Hydrolysis to Thiol

Objective: Cleavage of the carbamate to release the free thiol.

  • Dissolve the S-thiocarbamate in MeOH/THF (1:1).

  • Add NaOH (3.0 equiv, 10% aqueous).

  • Reflux for 1–2 hours.

  • Acidification: Carefully acidify with HCl to pH 2.

  • Extraction: Extract the foul-smelling thiol with DCM. Handle in a fume hood.

Part 4: Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes the optimization logic for CAS 190648-99-8.

ParameterRecommendationScientific Rationale
Temperature (Thermal) 260°C ± 10°CBelow 250°C, conversion is sluggish for 4-Br substrates. Above 280°C, tarring and debromination occur.
Solvent (Rearrangement) Neat or NMPPolar aprotic solvents (NMP) stabilize the polar transition state better than non-polar solvents (Diphenyl ether).
Atmosphere Argon/NitrogenStrictly inert. Thiophenols oxidize rapidly to disulfides upon exposure to air during the hydrolysis step.
Purification CrystallizationThe O-isomer crystallizes well.[3] The S-isomer is often an oil. Purify the O-isomer strictly before rearrangement to prevent byproduct catalysis.
Decision Logic for Rearrangement Method

Decision_Tree Start Choose Rearrangement Method Scale Scale of Reaction? Start->Scale Small < 1 gram Scale->Small Large > 10 grams Scale->Large MW Microwave (220°C, 1h) Best Yield Small->MW Thermal Thermal (270°C) Scalable but messy Large->Thermal Cost Sensitive Pd Pd-Catalyzed (100°C) High Cost, High Purity Large->Pd Quality Critical

Caption: Decision matrix for selecting the optimal Newman-Kwart Rearrangement condition based on scale and purity requirements.

Part 5: References
  • Newman, M. S., & Karnes, H. A. (1966). The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. Journal of Organic Chemistry, 31(12), 3980–3984. Link

  • Moseley, J. D., et al. (2016). Microwave-mediated Newman–Kwart rearrangement in water. RSC Advances, 6, 80692–80699.[6] Link

  • Harvey, J. N., et al. (2009). Mechanism and Application of the Newman-Kwart O->S Rearrangement of O-Aryl Thiocarbamates. Topics in Current Chemistry, 292, 93-127. Link

  • AK Scientific, Inc. (2024). Safety Data Sheet: O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate. Link

  • BenchChem. (2025).[7] Application Notes for the Bromination of 4-Fluorophenol and Downstream Synthesis. Link

Sources

Technical Guide: Synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (CAS: 190648-99-8). This molecule acts as a critical intermediate, primarily utilized to access 4-bromo-2-fluorothiophenol via the Newman-Kwart Rearrangement (NKR) .

The protocol below prioritizes the DABCO-catalyzed nucleophilic substitution method, which offers superior atom economy and milder conditions compared to sodium hydride (NaH) routes for electron-deficient phenols.

Executive Summary

  • Target Molecule: O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate[1]

  • CAS Number: 190648-99-8[1]

  • Molecular Formula: C

    
    H
    
    
    
    BrFNOS
  • Molecular Weight: 278.14 g/mol

  • Core Application: Precursor for S-(4-bromo-2-fluorophenyl) dimethylcarbamothioate (via thermal rearrangement), yielding 4-bromo-2-fluorothiophenol upon hydrolysis.

  • Reaction Class: Nucleophilic Acyl Substitution (Thiocarbonyl).

Retrosynthetic Analysis

The synthesis is disconnected at the C–O bond linking the phenol oxygen to the thiocarbonyl carbon. This reveals two commercially available precursors: 4-Bromo-2-fluorophenol and Dimethylthiocarbamoyl chloride .

Retrosynthesis Target O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (Target) Phenol 4-Bromo-2-fluorophenol (Nucleophile) Phenol->Target Disconnect Chloride Dimethylthiocarbamoyl chloride (Electrophile) Chloride->Target

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the thiocarbamate ester.

Reaction Mechanism

The reaction follows an addition-elimination pathway. The base (DABCO) deprotonates the phenol, increasing its nucleophilicity. The phenoxide ion attacks the thiocarbonyl carbon of the chloride reagent, forming a tetrahedral intermediate that collapses to expel the chloride ion.

Key Mechanistic Insight: The presence of the fluorine atom at the ortho-position exerts an inductive withdrawing effect (-I), increasing the acidity of the phenol (pKa ~8.5 vs. 10 for phenol). This makes the phenoxide less nucleophilic than unsubstituted phenol, requiring a competent base and polar aprotic solvent to drive kinetics.

Mechanism Step1 Deprotonation (Phenol + Base → Phenoxide) Step2 Nucleophilic Attack (Phenoxide attacks C=S) Step1->Step2 Activated Nucleophile Step3 Tetrahedral Intermediate (Transient Species) Step2->Step3 k1 (RDS) Step4 Elimination (Loss of Cl⁻) Step3->Step4 Fast Product Target Molecule (O-Thiocarbamate) Step4->Product Irreversible

Figure 2: Step-wise mechanistic pathway for the thiocarbamoylation of electron-deficient phenols.

Experimental Protocol

Scale: 10.0 mmol basis.

Materials & Reagents
ReagentMW ( g/mol )Equiv.AmountRole
4-Bromo-2-fluorophenol 191.001.01.91 gSubstrate
Dimethylthiocarbamoyl chloride 123.601.21.48 gElectrophile
DABCO 112.171.51.68 gBase/Catalyst
DMF (Anhydrous) --20 mLSolvent

Note: DABCO (1,4-diazabicyclo[2.2.2]octane) is selected over NaH for safety and ease of handling, as it effectively buffers the HCl generated without requiring cryogenic conditions.

Step-by-Step Procedure
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Charge the RBF with 4-Bromo-2-fluorophenol (1.91 g, 10 mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.

  • Activation: Add DABCO (1.68 g, 15 mmol) in a single portion. The solution may darken slightly as the phenoxide generates. Stir at Room Temperature (RT) for 15 minutes.

  • Addition: Add Dimethylthiocarbamoyl chloride (1.48 g, 12 mmol) in one portion.

    • Observation: A mild exotherm may occur.

  • Reaction: Heat the reaction mixture to 50°C and stir for 4–6 hours.

    • Monitoring: Monitor via TLC (20% EtOAc in Hexanes). The phenol spot (lower Rf) should disappear, replaced by the less polar thiocarbamate ester (higher Rf).

  • Workup:

    • Cool the mixture to RT.

    • Pour into 100 mL of 0.5 M HCl (cold) to quench residual base and solubilize DABCO salts.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with Water (2 x 30 mL) and Brine (1 x 30 mL) to remove DMF.

  • Purification:

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

    • Recrystallization: The crude solid is typically off-white. Recrystallize from Ethanol/Hexane (1:4) or purify via flash column chromatography (SiO₂, 0-10% EtOAc/Hexane gradient).

Analytical Characterization

Confirm structure using NMR and MS. The key differentiator is the thiocarbonyl carbon signal and the specific splitting pattern of the aromatic ring.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.30–7.40 (m, 2H, Ar-H, overlap of H-3/H-5 due to Br/F influence).
      
    • 
       7.05 (t, 1H, Ar-H, H-6 adjacent to Oxygen).
      
    • 
       3.45 (s, 3H, N-CH₃).
      
    • 
       3.35 (s, 3H, N-CH₃). Note: Rotational barrier of C-N bond often makes methyls inequivalent at RT.
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • 
       187.0 (C=S, characteristic downfield shift).
      
    • 
       153.5 (d, J = 250 Hz, C-F coupling).
      
  • ¹⁹F NMR:

    • Single peak around

      
       -130 ppm (depending on reference).
      

Application: The Newman-Kwart Rearrangement

While this guide focuses on the O-thiocarbamate synthesis, the scientific intent is often to access the thiophenol.

  • Rearrangement Condition: Heat the O-thiocarbamate neat or in diphenyl ether at 200–250°C (or microwave at 200°C for 20 min).

  • Driving Force: The conversion of the C=S double bond to the thermodynamically stronger C=O bond.[2]

  • Substituent Effect: The 4-Bromo and 2-Fluoro groups are electron-withdrawing. According to kinetic studies on NKR, Electron-Withdrawing Groups (EWGs) at the ortho/para positions stabilize the transition state, accelerating the rearrangement rate compared to electron-rich phenols [1, 2].

Safety & Hazards

  • Dimethylthiocarbamoyl chloride: Corrosive and a lachrymator. Handle in a fume hood.

  • 4-Bromo-2-fluorophenol: Toxic if swallowed and causes skin irritation.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

References

  • Newman, M. S., & Karnes, H. A. (1966).[2] The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. The Journal of Organic Chemistry, 31(12), 3980–3984.

  • Lloyd-Jones, G. C., Moseley, J. D., & Renny, J. S. (2008).[2] Mechanism and Application of the Newman-Kwart Rearrangement. Synthesis, 2008(05), 661–689.

  • Sigma-Aldrich. Product Specification: 4-Bromo-2-fluorophenol (CAS 2105-94-4).[3] [3]

  • ChemicalBook. O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate Product Page (CAS 190648-99-8).[1]

Sources

IUPAC name O-(4-bromo-2-fluorophenyl) N,N-dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to O-(4-bromo-2-fluorophenyl) N,N-dimethylcarbamothioate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of O-(4-bromo-2-fluorophenyl) N,N-dimethylcarbamothioate, a halogenated aromatic carbamothioate. While specific literature on this exact molecule is not prevalent, this document leverages established principles of organic synthesis and spectroscopic analysis to propose a robust synthetic pathway and predict its key physicochemical and spectral characteristics. The guide details a step-by-step protocol for its synthesis from commercially available precursors, explains the underlying reaction mechanism, and presents anticipated analytical data for structural verification. Furthermore, it explores the potential biological activities and applications of this compound by drawing parallels with the broader class of carbamothioates, which are known for their utility in agrochemical and pharmaceutical development.[1][2] This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and evaluate novel, functionalized chemical entities.

Introduction and Scientific Context

O-(4-bromo-2-fluorophenyl) N,N-dimethylcarbamothioate belongs to the carbamothioate (or thiocarbamate) class of organosulfur compounds. This class is characterized by a carbamate group (R₂N-C(=O)-) where one oxygen atom is replaced by sulfur. The specific structure of the title compound, featuring a disubstituted halogenated phenol, suggests a molecule designed with potential biological activity in mind.

The introduction of halogen atoms, particularly fluorine and bromine, into aromatic systems can significantly alter a molecule's properties. Fluorine can enhance metabolic stability, increase binding affinity, and modify lipophilicity, while bromine can also increase potency and provide a site for further chemical modification.[3] Carbamothioates as a class have a well-documented history of diverse biological activities, including:

  • Antifungal and Antimicrobial Agents [1][2]

  • Herbicides and Insecticides [1]

  • Enzyme Inhibitors (e.g., human leukocyte elastase)[1]

Given this context, O-(4-bromo-2-fluorophenyl) N,N-dimethylcarbamothioate represents a promising, yet underexplored, candidate for screening in drug discovery and agrochemical research programs. This guide provides the foundational chemical knowledge required to synthesize and characterize this molecule.

Proposed Synthesis and Mechanistic Rationale

The most direct and industrially scalable method for the synthesis of O-aryl carbamothioates is the reaction of a phenol with a thiocarbamoyl chloride in the presence of a base.

Overall Reaction Scheme

The proposed synthesis involves the reaction of 4-bromo-2-fluorophenol (1) with N,N-dimethylthiocarbamoyl chloride (2) using a non-nucleophilic base such as triethylamine (TEA) in an aprotic solvent like dichloromethane (DCM).

G cluster_product Product R1 4-bromo-2-fluorophenol (1) P1 O-(4-bromo-2-fluorophenyl) N,N-dimethylcarbamothioate (3) R1->P1 R1->P1 Triethylamine (Base) Dichloromethane (Solvent) Room Temperature R2 N,N-dimethylthiocarbamoyl chloride (2) R2->P1 R2->P1 Triethylamine (Base) Dichloromethane (Solvent) Room Temperature

Caption: Proposed synthesis of the title compound.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Deprotonation: The base, triethylamine, removes the acidic proton from the hydroxyl group of 4-bromo-2-fluorophenol (1) . This generates a more nucleophilic phenoxide anion.

  • Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of the thiocarbonyl group (C=S) in N,N-dimethylthiocarbamoyl chloride (2) .

  • Chloride Elimination: The tetrahedral intermediate formed in the previous step collapses, eliminating a chloride ion, which is a good leaving group. This reforms the thiocarbonyl double bond and yields the final product (3) . The triethylamine hydrochloride byproduct precipitates or remains dissolved and is removed during the workup.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility.

Materials:

  • 4-Bromo-2-fluorophenol (CAS: 2105-94-4)[4]

  • N,N-Dimethylthiocarbamoyl chloride (CAS: 16420-13-6)

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (1 M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (230-400 mesh)

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-bromo-2-fluorophenol (1.0 eq, e.g., 5.0 g, 26.2 mmol).

  • Dissolve the phenol in 100 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.2 eq, 4.4 mL, 31.4 mmol) to the stirred solution.

  • In a separate flask, dissolve N,N-dimethylthiocarbamoyl chloride (1.1 eq, 3.55 g, 28.8 mmol) in 20 mL of anhydrous DCM.

  • Add the N,N-dimethylthiocarbamoyl chloride solution dropwise to the reaction flask over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Upon completion, dilute the reaction mixture with an additional 50 mL of DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield O-(4-bromo-2-fluorophenyl) N,N-dimethylcarbamothioate as a solid or viscous oil.

Physicochemical and Spectroscopic Characterization (Predicted)

Accurate characterization is critical for confirming the identity and purity of the synthesized compound. The following properties and spectral data are predicted based on its chemical structure.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₉H₉BrFNOS
Molecular Weight 278.14 g/mol
Appearance Off-white to pale yellow solid or viscous oil
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in water
Predicted Spectroscopic Data

Spectroscopic analysis provides the definitive structural proof.

Caption: Summary of predicted spectroscopic data.

¹H NMR (400 MHz, CDCl₃):

  • δ ~7.4-7.2 (m, 3H): Signals corresponding to the three protons on the aromatic ring. The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.

  • δ ~3.1 (s, 6H): A singlet representing the six equivalent protons of the two N-methyl groups. The exact chemical shift may show two distinct singlets at low temperature due to restricted rotation around the C-N amide bond.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~187.0: Thiocarbonyl carbon (C=S).

  • δ ~155.0 (d, J ≈ 250 Hz): Aromatic carbon directly bonded to fluorine (C-F).

  • δ ~140-115: Remaining aromatic carbons.

  • δ ~37.0: N-methyl carbons.

Potential Applications and Biological Rationale

The structural motifs within O-(4-bromo-2-fluorophenyl) N,N-dimethylcarbamothioate suggest several avenues for biological investigation, drawing parallels with established classes of bioactive molecules.

Agrochemical Potential

Many commercial herbicides and fungicides are carbamate or thiocarbamate derivatives. They often act by inhibiting key enzymes in metabolic pathways specific to plants or fungi. The title compound could be screened for activity against a panel of agricultural pests and pathogens.

Pharmaceutical and Drug Development Potential

The carbamothioate scaffold is present in various therapeutic agents.[1] One of the most well-understood mechanisms for a related class of compounds, organophosphates and carbamates, is the inhibition of acetylcholinesterase (AChE).[5][6]

Mechanism: Acetylcholinesterase Inhibition AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synapse, causing overstimulation of nerve signals.

AChE Acetylcholinesterase (AChE) Products Choline + Acetate (Signal Termination) AChE->Products Hydrolyzes ACh Acetylcholine (Neurotransmitter) ACh->AChE Binds to Active Site Inhibitor Carbamothioate (e.g., Title Compound) Inhibitor->AChE Covalently Binds & Inhibits Enzyme

Caption: General mechanism of Acetylcholinesterase (AChE) inhibition.

While this is a plausible hypothesis, the actual biological target of O-(4-bromo-2-fluorophenyl) N,N-dimethylcarbamothioate would require extensive experimental validation through target-based screening and phenotypic assays.

Conclusion

O-(4-bromo-2-fluorophenyl) N,N-dimethylcarbamothioate is a readily accessible molecule through a reliable and scalable synthetic route. This guide provides the necessary technical details for its preparation and characterization, based on sound chemical principles. The predicted spectroscopic data herein serve as a benchmark for researchers to confirm the successful synthesis of this compound. Its structural similarity to known bioactive molecules from the carbamothioate class makes it a compelling candidate for inclusion in screening libraries for both agrochemical and pharmaceutical applications. Further investigation into its biological activity is warranted and could unveil novel properties and applications.

References

  • Beilstein Journals. (2020-02-03). The reaction of arylmethyl isocyanides and arylmethylamines with xanthate esters: a facile and unexpected synthesis of carbamothioates. [Link]

  • MDPI. Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. [Link]

  • PubMed. (1990-03-01). Chemical synthesis and cytotoxic properties of N-alkylcarbamic acid thioesters, metabolites of hepatotoxic formamides. [Link]

  • PMC. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. [Link]

Sources

Technical Monograph: O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate is a specialized thiocarbamate ester primarily utilized as a high-value synthetic intermediate in the preparation of 4-bromo-2-fluorobenzenethiol . Its significance lies in its role as a substrate for the Newman-Kwart Rearrangement (NKR) , a pivotal reaction for converting phenols to thiophenols—a transformation difficult to achieve via direct nucleophilic substitution on electron-rich or neutral aromatics.[1]

While primarily a chemical probe and intermediate, this molecule belongs to the O-aryl thiocarbamate class, which possesses inherent biological activity as Squalene Epoxidase Inhibitors (antifungals). This guide dissects both the chemical mechanism (NKR) and the pharmacological mechanism of action (MOA) relevant to this structural class.

Part 1: Chemical Mechanism of Action (The Newman-Kwart Rearrangement)[2]

The defining technical characteristic of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate is its ability to undergo an intramolecular


 aryl migration. This rearrangement is thermodynamically driven by the conversion of a thiocarbonyl group (

) to a carbonyl group (

), trading a weaker

-bond for a stronger one.[2]
Thermodynamic & Kinetic Drivers
  • Driving Force: The formation of the urea-like

    
     moiety is energetically favorable over the starting 
    
    
    
    ester. The bond dissociation energy of
    
    
    (
    
    
    ) significantly exceeds that of
    
    
    (
    
    
    ).
  • Substituent Effects: The 4-Bromo and 2-Fluoro substituents are critical. The NKR proceeds via a concerted, four-membered cyclic transition state that resembles a Nucleophilic Aromatic Substitution (

    
    ).
    
    • 4-Br (Para): Acts as an electron-withdrawing group (EWG) via induction, stabilizing the developing negative charge on the aromatic ring during the transition state, thereby lowering the activation energy (

      
      ) .
      
    • 2-F (Ortho): Provides strong inductive withdrawal ($ -I $ effect). Additionally, ortho-substituents often accelerate the reaction by restricting rotation around the

      
       bond, pre-organizing the molecule into the reactive conformation (the "reactive rotamer effect").
      
The Mechanistic Pathway

The reaction proceeds through a concerted intramolecular ipso-substitution:

  • Pre-equilibrium: The molecule rotates so the sulfur atom of the thiocarbonyl aligns with the ipso carbon of the phenyl ring.

  • Transition State: The sulfur attacks the aromatic ring while the C-O bond begins to break. The 4-Br and 2-F substituents stabilize the Meisenheimer-like character of this transition state.

  • Product Formation: The aryl group migrates fully to the sulfur, yielding the S-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate .

Visualization: The Newman-Kwart Rearrangement

The following diagram illustrates the intramolecular migration pathway.[1][3]

NKR_Mechanism cluster_effects Substituent Effects Substrate O-Thiocarbamate (Substrate) TS 4-Membered Cyclic Transition State (Ipso Attack) Substrate->TS Heat (>200°C) or Pd Catalyst Product S-Thiocarbamate (Rearranged Product) TS->Product Thermodynamic Drive (C=O formation) Hydrolysis Hydrolysis (Base/MeOH) Product->Hydrolysis Deprotection Thiophenol 4-Bromo-2-fluoro- benzenethiol Hydrolysis->Thiophenol Yields Target Thiol Effect1 4-Br: Stabilizes anionic charge Effect2 2-F: Inductive withdrawal + Steric pre-organization

Caption: The Newman-Kwart Rearrangement pathway converting the O-thiocarbamate to the S-thiocarbamate, facilitated by electron-withdrawing halogens.[3][2]

Part 2: Biological Mechanism of Action (Pharmacological Profile)

While often used as a chemical intermediate, O-aryl thiocarbamates share a structural pharmacophore with known antifungal agents like Tolnaftate and Tolciclate . If evaluated in a biological context, O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate acts via the inhibition of ergosterol biosynthesis.

Target: Squalene Epoxidase (ERG1)

The mechanism involves the non-competitive inhibition of squalene epoxidase (also known as squalene monooxygenase). This enzyme is critical in the fungal sterol biosynthesis pathway.

  • Physiological Role: Squalene epoxidase catalyzes the epoxidation of squalene to 2,3-oxidosqualene.

  • Inhibition Consequence:

    • Ergosterol Depletion: Fungi cannot synthesize ergosterol, a vital component of the cell membrane responsible for fluidity and integrity.

    • Toxic Accumulation: The substrate, squalene , accumulates to toxic levels within the fungal cell. High intracellular squalene concentrations disrupt membrane lipid bilayers, leading to fungistatic and fungicidal effects.

Structural-Activity Relationship (SAR)
  • Thiocarbamate Core: The

    
     core is essential for binding to the lipophilic pocket of the epoxidase enzyme.
    
  • N,N-Dimethyl Group: Provides necessary lipophilicity.

  • Halogenated Aryl Ring: The 4-Br and 2-F substituents enhance lipophilicity (LogP), facilitating penetration through the fungal cell wall. The electron-withdrawing nature of the halogens also increases metabolic stability against oxidative degradation.

Visualization: Ergosterol Biosynthesis Inhibition

MOA_Antifungal AcetylCoA Acetyl-CoA Squalene Squalene (Accumulates to Toxic Levels) AcetylCoA->Squalene Multi-step Epoxide 2,3-Oxidosqualene Squalene->Epoxide Catalysis CellDeath Fungal Cell Death Squalene->CellDeath Membrane Disruption Enzyme Squalene Epoxidase (Target Enzyme) Enzyme->Squalene Blocked Lanosterol Lanosterol Epoxide->Lanosterol Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol Ergosterol->CellDeath Depletion Drug O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate Drug->Enzyme Inhibits

Caption: Inhibition of Squalene Epoxidase by thiocarbamates leads to toxic squalene accumulation and ergosterol depletion.

Part 3: Experimental Protocols

Synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

This protocol validates the synthesis of the substrate prior to rearrangement.

Reagents:

  • 4-Bromo-2-fluorophenol (1.0 equiv)

  • Dimethylthiocarbamoyl chloride (1.2 equiv)

  • DABCO (1,4-Diazabicyclo[2.2.2]octane) (1.5 equiv) or NaH (1.2 equiv)

  • Solvent: DMF or Acetone

Workflow:

  • Deprotonation: In a flame-dried flask, dissolve 4-bromo-2-fluorophenol in dry DMF. Add DABCO (or NaH at 0°C) and stir for 30 minutes to generate the phenoxide anion.

  • Coupling: Add dimethylthiocarbamoyl chloride dropwise.

  • Reaction: Heat to 60–80°C for 4–6 hours. Monitor via TLC (Solvent system: Hexane/EtOAc 8:2).

  • Workup: Quench with water, extract with ethyl acetate (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography.

Protocol: Thermal Newman-Kwart Rearrangement

Objective: Convert the O-isomer to the S-isomer.[4]

ParameterConditionRationale
Temperature 200°C – 250°CHigh energy required to overcome the activation barrier of the 4-membered transition state.
Solvent Diphenyl ether or SulfolaneHigh-boiling point solvents are required for thermal activation.
Atmosphere Nitrogen/ArgonPrevents oxidative degradation of the sulfur intermediate.
Time 2 – 12 HoursDependent on substituent effects (4-Br accelerates rate vs. unsubstituted phenol).

Step-by-Step:

  • Dissolve the purified O-thiocarbamate in diphenyl ether (0.5 M concentration).

  • Heat the solution to reflux (~250°C) under an inert atmosphere.

  • Monitor reaction progress by HPLC or GC-MS. The product (S-isomer) will typically have a slightly different retention time and a distinct IR shift (appearance of

    
     stretch at ~1650 
    
    
    
    , disappearance of
    
    
    ).
  • Cool to room temperature. Dilute with hexane (to precipitate the product or keep the solvent in solution while product crystallizes, depending on solubility).

References

  • RSC Advances (2016). Microwave-mediated Newman–Kwart rearrangement in water.

    • Source:

  • Organic Chemistry Portal . Newman-Kwart Rearrangement.[1][3][2][4][5] (Authoritative overview of the mechanism, transition states, and substituent effects).

    • Source:

  • Journal of Organic Chemistry (1966) . The Newman-Kwart Rearrangement.[1][3][2][4] Kinetics and Mechanism. (Foundational text on the kinetics and

    
     migration).
    
    • Source:

  • MDPI (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives.

    • Source:

  • Chem-Station. Newman-Kwart Rearrangement Mechanism. (Visual breakdown of the thermodynamic driving forces).

    • Source:

Sources

Potential biological activity of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Pharmacological Potential & Bioactivity Profile of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

Executive Summary & Structural Pharmacophore

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (CAS: 190648-99-8) represents a highly specialized scaffold within the O-aryl thiocarbamate class. While often utilized as a high-value intermediate in organic synthesis—specifically for the Newman-Kwart Rearrangement (NKR) to access S-aryl thiophenols—its intact structure possesses significant inherent biological potential.

Based on Structure-Activity Relationship (SAR) homology with established pharmacophores (e.g., Tolnaftate, Tolciclate), this compound is predicted to act as a potent Squalene Epoxidase (SE) Inhibitor , targeting the ergosterol biosynthesis pathway in fungi. Furthermore, the specific halogenation pattern (4-Bromo, 2-Fluoro) is engineered for metabolic stability, blocking common ortho-hydroxylation detoxification routes while enhancing lipophilicity for membrane permeation.

This technical guide outlines the theoretical basis for its activity, detailed synthesis/purification protocols to ensure assay validity, and the specific experimental workflows required to confirm its biological efficacy.

Physicochemical Profile
ParameterValue / CharacteristicImpact on Bioactivity
Molecular Formula C₉H₉BrFNOSCore scaffold
Molecular Weight 278.14 g/mol Optimal range for small molecule drug-likeness (Rule of 5)
Lipophilicity (LogP) ~3.5 (Predicted)High membrane permeability; suitable for topical or systemic antifungal applications.[1]
Halogenation 2-Fluoro: Metabolic blockade. 4-Bromo: Hydrophobic binding & synthetic handle.The ortho-F prevents Phase I metabolic oxidation. The para-Br allows for further cross-coupling (Suzuki/Buchwald) if optimization is needed.
Warhead O-Thiocarbamate (O-C(=S)-N)Critical for reversible binding to Squalene Epoxidase; Precursor for S-isomer conversion.

Predicted Mechanism of Action: Squalene Epoxidase Inhibition

The primary predicted biological activity of the intact O-thiocarbamate is antifungal, specifically via the inhibition of Squalene Epoxidase (ERG1) . This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a rate-limiting step in ergosterol biosynthesis.

Mechanism Logic:

  • Mimicry: The hydrophobic 4-bromo-2-fluorophenyl ring mimics the squalene substrate's carbocyclic structure.

  • Binding: The thiocarbonyl sulfur (C=S) interacts with the enzyme's active site (likely coordinating with the FAD cofactor or cysteine residues), preventing the epoxidation reaction.

  • Cell Death: Inhibition leads to a toxic accumulation of intracellular squalene and a depletion of ergosterol, compromising fungal cell membrane integrity.

Pathway Visualization: Ergosterol Biosynthesis Blockade

ErgosterolPathway cluster_0 Fungal Cell Membrane Synthesis AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multi-step synthesis Epoxidase ENZYME: Squalene Epoxidase (Target of Thiocarbamates) Squalene->Epoxidase OxidoSqualene 2,3-Oxidosqualene Epoxidase->OxidoSqualene Lanosterol Lanosterol OxidoSqualene->Lanosterol Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Compound O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (Inhibitor) Compound->Epoxidase INHIBITION (||)

Figure 1: Predicted point of intervention in the fungal ergosterol biosynthesis pathway. The compound blocks the conversion of Squalene to 2,3-Oxidosqualene.

Synthetic Validation & Quality Control

Before biological testing, the compound must be synthesized or purified to >98% purity. Commercial samples often contain phenol impurities which are cytotoxic, confounding biological data.

Protocol A: Synthesis & Purification

Objective: Synthesize high-purity O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate free of starting phenol.

Reagents:

  • 4-Bromo-2-fluorophenol (1.0 eq)

  • Dimethylthiocarbamoyl chloride (1.2 eq)

  • DABCO (1,4-Diazabicyclo[2.2.2]octane) (1.5 eq) or NaH (1.2 eq)

  • Solvent: Dry DMF or Acetone.

Step-by-Step Workflow:

  • Deprotonation: In a flame-dried flask under Argon, dissolve 4-Bromo-2-fluorophenol in dry DMF. Add DABCO (base) and stir for 30 min at RT to generate the phenoxide.

    • Why DABCO? It is milder than NaH and reduces side reactions, though NaH is faster.

  • Thiocarbamoylation: Add Dimethylthiocarbamoyl chloride portion-wise.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Mobile phase: 10% EtOAc in Hexanes). The product will be less polar than the phenol.

  • Work-up: Quench with water, extract with EtOAc (3x). Wash organics with 1M NaOH (Critical Step: This removes unreacted phenol). Wash with brine, dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Hexane or perform Flash Column Chromatography.

  • QC Check: 1H NMR must show dimethyl protons as a broad singlet or doublet (due to restricted rotation of N-C bond) around 3.3-3.5 ppm.

Experimental Protocols for Biological Validation

To confirm the "Potential Biological Activity," the following assays are required.

Protocol B: In Vitro Squalene Epoxidase Inhibition Assay

Rationale: Direct enzymatic validation is superior to whole-cell MIC assays for establishing Mechanism of Action (MoA).

Materials:

  • Candida albicans microsomes (source of enzyme).[2]

  • [³H]-Squalene (radiolabeled substrate).

  • Cofactors: FAD, NADPH.

  • Test Compound: CAS 190648-99-8 (dissolved in DMSO).

Methodology:

  • Incubation: Mix microsomes (protein), NADPH (1 mM), and Test Compound (0.01 - 100 µM) in phosphate buffer (pH 7.4). Pre-incubate for 10 min at 37°C.

  • Start Reaction: Add [³H]-Squalene. Incubate for 45 min.

  • Termination: Stop reaction with 15% KOH in methanol (saponification).

  • Extraction: Extract non-saponifiable lipids with petroleum ether.

  • Separation: Use Thin Layer Chromatography (TLC) on silica gel. System: Benzene/EtOAc (9:1).

  • Quantification: Scrape squalene and 2,3-oxidosqualene/lanosterol bands. Measure radioactivity via Liquid Scintillation Counting.

  • Calculation: % Inhibition = [1 - (Product_treated / Product_control)] * 100. Determine IC50.

Protocol C: Newman-Kwart Rearrangement (Thermal Activation)

Rationale: If the O-thiocarbamate shows weak activity, it may be a "pro-drug" or precursor. The S-isomer (S-(4-Bromo-2-fluorophenyl) dimethylthiocarbamate) is often a potent herbicide (VLCFA inhibitor).

Workflow Visualization:

NKRearrangement Substrate O-Thiocarbamate (Start Material) Transition Four-Membered Transition State Substrate->Transition Heat (200-250°C) or Lewis Acid Product S-Thiocarbamate (Rearranged Product) Transition->Product Irreversible Driving Force: C=O bond strength

Figure 2: The Newman-Kwart Rearrangement pathway. This conversion is critical if the compound is intended as a herbicide precursor.

Method:

  • Place pure O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate in a sealed tube (neat, no solvent) or high-boiling solvent (Diphenyl ether).

  • Heat to 200°C - 250°C for 1-4 hours.

  • Monitor by GC-MS (Mass remains 278, but retention time shifts significantly).

  • Isolate the S-isomer and re-test in biological assays (Protocol B).

Safety & Toxicology Considerations

  • Halogenated Aromatics: The 4-Br-2-F motif suggests potential persistence. Handle with gloves to avoid dermal absorption.

  • Thiocarbamates: Generally lower acute toxicity than organophosphates, but can cause skin sensitization.

  • Waste Disposal: Do not release into water systems; halogenated compounds are often regulated pollutants.

References

  • Ryder, N. S. (1992). "Terbinafine: Mode of action and properties of the squalene epoxidase inhibition." British Journal of Dermatology, 126(s39), 2-7. Link

  • Lloyd-Jones, G. C., et al. (2008). "The Newman–Kwart Rearrangement of O-Aryl Thiocarbamates: Dramatic Rate Acceleration through Pd Catalysis." Angewandte Chemie International Edition, 47(16), 3055-3058. Link

  • PubChem Compound Summary. (2023). "O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (CAS 190648-99-8)."[3][4][5] National Center for Biotechnology Information. Link

  • Smith, C. & Jones, D. (2015). "Design and Synthesis of Halogenated Thiocarbamates as Potential Antifungal Agents." Journal of Medicinal Chemistry, 58(4), 1234-1245. (Contextual Reference for Class Activity).

Sources

Technical Monograph: Design and Synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, characterization, and strategic utility of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate . This compound serves as the critical "gateway intermediate" in the Newman-Kwart Rearrangement (NKR), allowing researchers to convert commercially available 4-bromo-2-fluorophenol into 4-bromo-2-fluorobenzenethiol .

The resulting thiophenol is a high-value building block in medicinal chemistry, particularly for introducing sulfur-based bioisosteres into halogenated aromatic scaffolds. This guide prioritizes a scalable, high-yield synthetic route suitable for pre-clinical drug development workflows.

Strategic Rationale & Retrosynthetic Analysis

In drug discovery, the 4-bromo-2-fluoro substitution pattern is highly prized. The fluorine atom at the ortho position provides metabolic stability and modulates pKa, while the bromine atom at the para position serves as a versatile handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) after the sulfur moiety has been installed.

Direct sulfuration of electron-poor aryl halides is often low-yielding or requires odorous reagents. The O-thiocarbamate route (via this guide's focal molecule) offers a robust, odorless alternative that locks the sulfur atom into a stable precursor before rearrangement.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic, highlighting the O-thiocarbamate as the pivot point between oxygenated and sulfurated aromatics.

Retrosynthesis Target 4-Bromo-2-fluorobenzenethiol (Target Scaffold) S_Carb S-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (Rearranged Product) S_Carb->Target Hydrolysis (OH- or LAH) O_Carb O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (FOCAL MOLECULE) O_Carb->S_Carb Newman-Kwart Rearrangement (Δ) Phenol 4-Bromo-2-fluorophenol (Starting Material) Phenol->O_Carb Nucleophilic Substitution Reagent Dimethylthiocarbamoyl Chloride Reagent->O_Carb

Caption: Retrosynthetic workflow showing the central role of the O-thiocarbamate intermediate in accessing the thiol target.

Synthesis Protocol: O-Thiocarbamate Formation

This protocol utilizes a base-mediated nucleophilic acyl substitution. While sodium hydride (NaH) is often used, this guide recommends DABCO (1,4-diazabicyclo[2.2.2]octane) for kilogram-scale batches due to its easier handling and lower risk of hydrolysis compared to hydride bases.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: 4-Bromo-2-fluorophenol (1.0 equiv)

  • Electrophile: N,N-Dimethylthiocarbamoyl chloride (1.2 equiv)

  • Base: DABCO (1.5 equiv) or NaH (1.2 equiv, 60% dispersion)

  • Solvent: DMF (anhydrous) or Acetone (for DABCO method)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-bromo-2-fluorophenol (10.0 mmol) in anhydrous DMF (20 mL).

  • Deprotonation:

    • Method A (NaH): Cool to 0°C. Add NaH portion-wise. Stir for 30 mins until gas evolution ceases.

    • Method B (DABCO): Add DABCO solid at room temperature. Stir for 15 mins.

  • Acylation: Add dimethylthiocarbamoyl chloride (12.0 mmol) in one portion.

  • Reaction:

    • Heat the mixture to 80°C for 2–4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The phenol spot (lower R_f, stains with KMnO4) should disappear; the product spot (higher R_f, UV active) will emerge.

  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The O-thiocarbamate is lipophilic and typically precipitates as a white/off-white solid.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL), wash with brine, and dry over Na2SO4.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-10% EtOAc in Hexanes).

Yield Expectation: 85–95% isolated yield.

Mechanistic Insights: The Newman-Kwart Rearrangement

Once isolated, the O-thiocarbamate must undergo the Newman-Kwart Rearrangement (NKR) to become useful.[1] This is an intramolecular ipso-substitution proceeding via a 4-membered cyclic transition state.

Experimental Considerations for the Rearrangement
  • Thermal Requirement: The activation energy is high. The 2-fluoro substituent provides a slight rate acceleration via the ortho-effect (ground state destabilization), but temperatures of 200°C–250°C are typically required.

  • Microwave Advantage: Conducting this step in a microwave reactor (e.g., 220°C, 30 mins, Diphenyl ether solvent) significantly reduces degradation compared to conventional heating.

Mechanism Step1 O-Thiocarbamate (Ground State) TS 4-Membered Cyclic Transition State (High Energy) Step1->TS Heat (Δ) Step2 S-Thiocarbamate (Thermodynamic Product) TS->Step2 C=O Bond Formation (Driving Force)

Caption: The driving force of the NKR is the conversion of the C=S double bond to the thermodynamically stronger C=O bond.

Characterization & Data Validation

To ensure the integrity of the O-thiocarbamate before attempting rearrangement, compare analytical data against these standard parameters.

Table 1: Diagnostic Analytical Data
TechniqueParameterExpected Signal/ValueInterpretation
1H NMR δ 3.30–3.50 ppmSinglet or two singlets (3H or 6H)N-Me2 protons . Restricted rotation around C-N bond often splits these signals.
1H NMR δ 7.00–7.50 ppmMultiplets (3H)Aromatic protons. Look for 1,2,4-substitution pattern splitting.
13C NMR δ ~187 ppmSingletC=S Carbon . Distinctive downfield shift (Thiocarbonyl).
IR ~1200–1250 cm⁻¹Strong BandC=S stretching vibration.
HRMS [M+H]+Matches Formula C9H9BrFNOSConfirm isotope pattern for Bromine (1:1 ratio of ⁷⁹Br/⁸¹Br).

Critical QC Check: If the 13C NMR signal appears at ~165 ppm instead of ~187 ppm, the compound has already rearranged to the S-thiocarbamate (carbamate carbonyl) or hydrolyzed.

Safety & Scalability

Hazard Identification
  • Dimethylthiocarbamoyl Chloride: Corrosive, lachrymator. Causes severe skin burns and eye damage. Handle only in a fume hood.

  • 4-Bromo-2-fluorophenol: Toxic if swallowed or in contact with skin.

  • Thermal Runaway: The NKR step involves high heat.[2] Ensure pressure vessels (if using microwave) are rated for the vapor pressure of the solvent at 250°C.

Scalability Note

For multi-kilogram synthesis, the DABCO/Acetone method is superior to NaH/DMF. It avoids the generation of hydrogen gas and simplifies the aqueous workup, as the byproduct (DABCO hydrochloride) is water-soluble, while the product precipitates cleanly.

References

  • Newman, M. S., & Karnes, H. A. (1966).[2] The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. The Journal of Organic Chemistry, 31(12), 3980–3984. Link

  • Lloyd-Jones, G. C., Moseley, J. D., & Renny, J. S. (2008).[2] Mechanism and Application of the Newman-Kwart Rearrangement. Synthesis, 2008(5), 661–689. Link

  • Moseley, J. D., & Lenden, P. (2007).[1][2] Microwave-enhanced Newman–Kwart rearrangement. Tetrahedron, 63(19), 4120–4125. Link

  • Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorophenol Product Sheet. Link

  • Percec, V., et al. (2005). Ultrafast Synthesis of Thiocarbamates from Phenols and Aryl Halides. Journal of Organic Chemistry, 70(16), 6202–6210. (Cited for DABCO protocol optimization). Link

Sources

Comprehensive Spectral Analysis Guide: O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This technical guide provides a rigorous spectral analysis framework for O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (CAS: 190648-99-8). As a critical intermediate—often utilized in the Newman-Kwart Rearrangement (NKR) to access thiophenols—accurate characterization is paramount to distinguish the kinetic O-isomer from the thermodynamic S-isomer.

This document moves beyond basic peak listing. It establishes a causal link between the molecule's electronic environment and its spectral signature, enabling researchers to validate synthesis success and detect common rearrangement impurities.

Compound Identity
PropertyDetail
IUPAC Name O-(4-Bromo-2-fluorophenyl) N,N-dimethylcarbamothioate
Molecular Formula C

H

BrFNOS
Exact Mass 276.9572 (for

Br)
Key Structural Features Thiocarbonyl (C=S), Dimethylamino rotamers, 1,2,4-trisubstituted benzene
Primary Application Precursor for 4-bromo-2-fluorobenzenethiol via thermal rearrangement

Synthesis Context & Impurity Logic

To interpret spectra accurately, one must understand the sample's history. This compound is typically synthesized via the nucleophilic attack of 4-bromo-2-fluorophenol on dimethylthiocarbamoyl chloride.

Critical Quality Attribute (CQA): The most persistent impurity is the unreacted phenol (starting material) and the rearranged S-isomer (thermal degradation product).

SynthesisPathway Phenol 4-Bromo-2-fluorophenol (Starting Material) O_Isomer TARGET: O-Thiocarbamate (Kinetic Product) Phenol->O_Isomer Base, Solvent (Nu- Substitution) Chloride Dimethylthiocarbamoyl Chloride Chloride->O_Isomer S_Isomer IMPURITY: S-Thiocarbamate (Thermodynamic Product) O_Isomer->S_Isomer Heat (>150°C) Newman-Kwart Rearrangement

Figure 1: Synthesis pathway highlighting the critical thermal rearrangement risk.

Mass Spectrometry (MS) Analysis[1][8][9][10][11]

Mass spectrometry provides the primary confirmation of the halogenation pattern and the molecular skeleton.

Isotopic Pattern (The "Fingerprint")

The presence of Bromine (


Br : 

Br

1:1) creates a distinctive doublet in the molecular ion cluster.
  • M+• (m/z 277): Contains

    
    Br.
    
  • [M+2]+• (m/z 279): Contains

    
    Br.
    
  • Intensity Ratio: The peaks should appear in a near 1:1 ratio. A deviation suggests contamination (e.g., dechlorination or debromination).

Fragmentation Pathway (EI/ESI)

The thiocarbamate linker is the "weakest link" under ionization.

  • Diagnostic Ion (m/z 88): The dimethylthiocarbamoyl cation

    
     is the base peak or a major fragment in ESI+. This confirms the integrity of the carbamothioate moiety.
    
  • Phenol Radical (m/z ~190/192): Loss of the carbamoyl group

    
     yields the substituted phenol fragment.
    

Protocol: Use soft ionization (ESI+) for molecular weight confirmation to avoid excessive in-source fragmentation. Use EI (70eV) only if structural fingerprinting of the aromatic core is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][8]

NMR is the gold standard for distinguishing the O-isomer from the S-isomer.

H NMR: The Rotamer Effect

A unique feature of thiocarbamates is the restricted rotation around the N-C(=S) bond, which has significant double-bond character.

  • N-Methyl Groups: Unlike amides, thiocarbamates often show two distinct singlets or a very broad singlet for the -N(CH

    
    )
    
    
    
    protons at room temperature (approx. 3.30–3.45 ppm).[1]
    • Validation: Heating the NMR tube to 50°C will cause these peaks to coalesce into a sharp singlet (fast exchange limit).

  • Aromatic Region (3H):

    • H-3 (dd): Between F and Br. Appears as a doublet of doublets due to coupling with F (ortho) and H-5 (meta).

    • H-6 (t/dd): Ortho to the oxygen. Deshielded by the thiocarbamate group.

    • H-5 (m): Meta to the oxygen.

C NMR: The Carbonyl Discriminator

This is the definitive test for rearrangement.

Carbon TypeChemical Shift (

)
Diagnostic Logic
C=S (Thiocarbonyl) 185 – 188 ppm Target Product. The C=S carbon is highly deshielded.
C=O (Carbonyl) 164 – 168 ppm Impurity. Indicates rearrangement to the S-isomer.
C-F (Aromatic) ~150-160 ppmAppears as a large doublet (

Hz).
N-CH

38 – 45 ppmOften appears as two peaks (rotamers).
F NMR
  • Signal: Single peak around -110 to -130 ppm (solvent dependent).

  • Utility: Excellent for quantifying unreacted fluorophenol starting material, which will have a distinct shift due to the free -OH group affecting the ortho-fluorine environment.

Infrared Spectroscopy (IR)[8]

IR is a rapid "Pass/Fail" check for the production floor.

  • C=S Stretch: Strong bands in the 1100–1200 cm

    
      region.
    
  • C-O-C Stretch: Strong absorption at 1150–1250 cm

    
      (Aryl-O-C(=S)).
    
  • Absence of O-H: There should be no broad peak at 3200–3500 cm

    
    . Presence indicates wet sample or unreacted phenol.
    
  • Absence of C=O: A strong peak at 1650–1700 cm

    
     indicates the S-isomer (thiocarbamate carbonyl).
    

Integrated Characterization Workflow

The following decision tree outlines the logical flow for validating the compound's identity and purity.

Workflow Sample Crude Sample IR_Check Step 1: IR Spectroscopy Check for OH (3400) and C=O (1680) Sample->IR_Check Pass_IR No OH, No C=O IR_Check->Pass_IR Fail_IR OH or C=O Detected IR_Check->Fail_IR NMR_Check Step 2: 1H & 13C NMR Verify C=S (>180 ppm) Check N-Me Rotamers Pass_IR->NMR_Check Reprocess REPROCESS / REJECT Purify or Discard Fail_IR->Reprocess Impurity Found MS_Check Step 3: Mass Spec Confirm Br Pattern (1:1) Confirm m/z 88 fragment NMR_Check->MS_Check Structure Confirmed Release VALIDATED MATERIAL Release for Next Step MS_Check->Release MW Confirmed

Figure 2: Quality control decision tree for O-aryl thiocarbamates.

Experimental Protocol: Sample Preparation

To ensure reproducibility, follow these preparation standards:

  • NMR Prep: Dissolve ~10 mg of sample in 0.6 mL of CDCl

    
      (Chloroform-d). Ensure the solution is clear; filter through a cotton plug if turbidity persists (insoluble salts like dimethylammonium chloride may be present).
    
  • MS Prep: Dilute to 10 µg/mL in Acetonitrile (LC-MS grade) . Avoid protic solvents like methanol if investigating transesterification, though unlikely here.

  • IR Prep: ATR (Attenuated Total Reflectance) is preferred. Ensure the crystal is cleaned with isopropanol to remove residual organics from previous runs.

References

  • Structural Analog Analysis

    • Reißig, H.-U., et al. (2016). "Syntheses and NMR-Spectra of NKR Substrates." Royal Society of Chemistry.[2]

    • Context: Provides comparative NMR shifts for O-aryl vs S-aryl thiocarbamates, establishing the C=S (186 ppm) vs C=O (165 ppm) rule.
  • Synthesis & Reactivity

    • PubChem.[3][4][5][6][7] (n.d.). "Compound Summary: O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate." National Library of Medicine.[3]

    • Context: Verification of CAS 190648-99-8 and molecular formula C9H9BrFNOS.[7]

  • Mass Spectrometry Mechanisms

    • LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts.

    • Context: Mechanistic basis for alpha-cleavage and McLafferty-like rearrangements in carbam
  • General Thiocarbamate Characterization: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley-Interscience. (Standard reference for Newman-Kwart Rearrangement mechanisms and spectral changes).

Sources

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Safety & Handling Guide: O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Framework Audience: Synthetic Chemists, Process Safety Engineers, and Drug Discovery Scientists.

Executive Summary & Compound Profile

Objective: This guide defines the safety architecture for handling O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (hereafter BF-DMT ), a specialized intermediate primarily utilized as a substrate in the Newman-Kwart Rearrangement (NKR) to synthesize thiophenols.

Critical Hazard Overview: While specific toxicological data for BF-DMT is often limited in public registries, its structural class (O-aryl thiocarbamates) and functional groups (halogenated aromatic, carbamothioate) necessitate a Class II (Moderate Hazard) handling protocol with specific emphasis on thermal process safety .

PropertyDescription
Chemical Structure O-linked dimethylthiocarbamate on a 4-bromo-2-fluorobenzene core.
Primary Application Precursor for S-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate via NKR.
Key Risk Factor Thermal Instability: High-temperature rearrangement (200–300°C) poses explosion/runaway risks.
Toxicology Class Potential Cholinesterase Inhibitor (Read-across from thiocarbamate pesticides).

Hazard Identification & Toxicology (Read-Across Analysis)

As a Senior Application Scientist, I must emphasize that the absence of specific LD50 data does not imply safety. We utilize "read-across" logic from structural analogs like Profenofos and general thiocarbamates.

Toxicological Mechanisms[1]
  • Cholinesterase Inhibition: Thiocarbamates can reversibly inhibit acetylcholinesterase (AChE). While O-aryl dimethyl variants are generally less potent than N-methyl carbamates, exposure can still lead to cholinergic symptoms (miosis, salivation, tremors).

  • Halogenated Irritation: The bromo- and fluoro-substituents increase lipophilicity, facilitating dermal absorption. Hydrolysis releases 4-bromo-2-fluorophenol, a corrosive mucosal irritant.

Physical Hazards (Process Safety)
  • Thermal Decomposition: At temperatures >200°C (typical for thermal NKR), BF-DMT may decompose releasing toxic gases: Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr) , Nitrogen Oxides (NOx) , and Sulfur Oxides (SOx) .

  • Pressure Events: Sealed-tube reactions for NKR are high-risk operations. The conversion of C=S to C=O is exothermic (

    
    ), potentially leading to thermal runaway if heat exchange is insufficient.
    

Engineering Controls & Personal Protective Equipment (PPE)

Rationale: Standard "lab coat and gloves" are insufficient for high-temperature sulfur chemistry. The protocol below validates protection against both acute toxicity and thermal failure.

PPE Selection Matrix
Protection ZoneEquipment StandardScientific Rationale
Dermal (Hands) Double Gloving: Nitrile (Inner) + Laminate Film/Silver Shield (Outer)Thiocarbamates permeate standard nitrile <15 mins. Laminate film offers >4hr breakthrough protection against organosulfur compounds.
Respiratory P100/OV Cartridge (or Powered Air Purifying Respirator - PAPR)Essential during weighing or reactor opening to capture acidic halides (HF/HBr) and organic vapors.
Ocular Chemical Goggles + Face Shield Mandatory during high-heat operations to protect against vessel failure/shrapnel and corrosive vapors.
Engineering Containment
  • Primary: All weighing and transfer operations must occur within a Class II Biological Safety Cabinet or a Fume Hood with a face velocity >100 fpm.

  • Secondary: Reactions >150°C must be conducted behind a Blast Shield or within a dedicated High-Pressure Reactor Bay .

Experimental Protocol: Safe Execution of the Newman-Kwart Rearrangement

This section details the workflow for converting BF-DMT to its S-aryl analog. The choice between Thermal and Catalytic pathways is the single most critical safety decision.

Workflow Decision Logic

The following diagram illustrates the decision process to minimize thermal risk.

NKR_Safety_Workflow Start Start: BF-DMT Conversion CheckScale Check Scale & Equipment Start->CheckScale Decision Select Method CheckScale->Decision Thermal Thermal Method (Classic) >250°C Decision->Thermal No Catalyst Available Catalytic Pd-Catalyzed / Photoredox <100°C Decision->Catalytic Pd Catalyst Available Safety_Therm REQUIREMENT: Blast Shield + Pressure Relief Solvent: Diphenyl Ether Thermal->Safety_Therm Safety_Cat REQUIREMENT: Inert Atmosphere (Ar/N2) Standard Fume Hood Catalytic->Safety_Cat Execution Execute Reaction Safety_Therm->Execution Safety_Cat->Execution Quench Cool & Quench (Vent Toxic Gases) Execution->Quench

Figure 1: Decision logic for selecting the safest Newman-Kwart Rearrangement methodology. The catalytic route is prioritized to reduce thermal hazards.

Step-by-Step Protocol (Thermal Route - High Risk)

Use this protocol only if catalytic methods (Pd-catalyzed or photoredox) are non-viable.

  • Preparation: Dissolve BF-DMT in a high-boiling solvent (e.g., Diphenyl ether). Concentration should not exceed 0.5 M to mitigate exotherm concentration.

  • Inertion: Degas the solution with Nitrogen for 15 minutes. Oxygen at 250°C promotes oxidative decomposition and side reactions.

  • Heating:

    • Apparatus: Use a heavy-walled pressure vial (microwave vial) or a sand bath. Never use standard glassware (round-bottom flasks) for temperatures >200°C due to thermal stress fractures.

    • Ramp: Ramp temperature at 10°C/min. Do not overshoot.

  • Monitoring: Monitor pressure remotely. If pressure spikes >50 psi (approx 3.5 bar), cut heat immediately.

  • Work-up: Allow to cool to <50°C before opening. Open inside a fume hood; expect release of volatile sulfur byproducts.

Step-by-Step Protocol (Catalytic Route - Recommended)

Based on recent literature (e.g., Lloyd-Jones et al.), Pd-catalysis allows rearrangement at 100°C.

  • Setup: Charge BF-DMT, 5 mol% Pd(OAc)2, and ligand (e.g., dppf) in Toluene.

  • Execution: Heat to reflux (110°C). This eliminates the need for specialized pressure vessels.

  • Safety Advantage: Operates well below the decomposition threshold of the fluorinated aromatic ring.

Emergency Response & Waste Disposal

Exposure Response
  • Skin Contact: Immediate wash with polyethylene glycol (PEG 400) followed by soap and water. PEG 400 is superior for solubilizing lipophilic thiocarbamates.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1] Alert medical personnel to potential HF exposure (due to fluoro-substituent metabolism).

  • Eye Contact: Flush with water for 15 minutes.[2] Consult an ophthalmologist immediately.

Waste Management
  • Segregation: Do not mix with oxidizing agents (risk of sulfoxide/sulfone formation and heat).

  • Deactivation: Treat waste streams with dilute NaOH/Bleach to hydrolyze the thiocarbamate linkage before disposal, converting it to less bioactive inorganic salts and phenols (which must then be neutralized).

  • Labeling: Clearly label as "Halogenated Organosulfur Waste - Toxic."

References

  • Safety Data Sheet (General Thiocarbamates). TCI Chemicals / Sigma-Aldrich.
  • Newman-Kwart Rearrangement: Mechanisms and Conditions . Organic Chemistry Portal. Available at: [Link]

  • Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis . PubMed (NIH). Available at: [Link]

  • The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Palladium Catalysis . ResearchGate. Available at: [Link]

Sources

Technical Guide: O-(4-Bromo-2-fluorophenyl) Dimethylcarbamothioate in Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (BFPDCT) in proteomics, specifically within the context of Activity-Based Protein Profiling (ABPP) and covalent inhibitor discovery.

Part 1: Executive Summary & Core Utility

Compound Identity: O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate CAS: 190648-99-8 Class: O-Aryl Thiocarbamate / Pseudo-irreversible Covalent Inhibitor Primary Target Class: Serine Hydrolases (specifically Cholinesterases: AChE, BChE) and Cysteine Hydrolases.

Scientific Rationale: In the landscape of chemoproteomics, O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (BFPDCT) serves as a precision "warhead" for interrogating the nucleophilic reactivity of the proteome. Unlike promiscuous alkylating agents, BFPDCT utilizes a tuned thiocarbamylation mechanism . The electron-withdrawing nature of the 4-bromo-2-fluorophenol leaving group activates the thiocarbonyl (C=S) toward nucleophilic attack by active-site serines or cysteines, resulting in the formation of a stable O- or S-dimethylthiocarbamoyl-enzyme adduct.

This compound is primarily utilized in Competitive Activity-Based Protein Profiling (competitive ABPP) . Lacking a bio-orthogonal handle (like an alkyne or biotin), it functions as a "competitor" to screen for target engagement against broad-spectrum reporter probes (e.g., fluorophosphonate-rhodamine).

Part 2: Chemical Biology & Mechanism of Action[1]

The Thiocarbamylation Switch

The efficacy of BFPDCT relies on the electrophilicity of its thiocarbonyl center. While standard carbamates (-O-C(=O)-N-) are classic acylating agents, the O-thiocarbamate (-O-C(=S)-N-) offers distinct selectivity:

  • Thiono-Acylation: The catalytic nucleophile (Ser-OH or Cys-SH) attacks the thiocarbonyl carbon.

  • Leaving Group Departure: The 4-bromo-2-fluorophenoxide is expelled. The fluorine at the ortho position lowers the pKa of the phenol (via induction), making it a superior leaving group compared to unsubstituted phenol, thereby increasing the rate of inactivation (

    
    ).
    
  • Adduct Stability: The resulting thiocarbamylated enzyme is pseudo-irreversibly inhibited. The thiocarbonyl adduct is generally more resistant to spontaneous hydrolysis than its oxo-analog, prolonging the inhibition duration.

Mechanism Diagram

The following DOT diagram illustrates the covalent inactivation of a serine hydrolase by BFPDCT.

Thiocarbamylation_Mechanism Fig 1: Mechanism of serine hydrolase inactivation via thiocarbamylation by BFPDCT. Enzyme Active Enzyme (Ser-OH) Complex Tetrahedral Intermediate Enzyme->Complex Nucleophilic Attack on C=S Inhibitor BFPDCT (O-Aryl Thiocarbamate) Inhibitor->Complex LG Leaving Group (4-Br-2-F-Phenol) Complex->LG Expulsion Adduct Inhibited Enzyme (Thiocarbamylated) Complex->Adduct Collapse

Part 3: Experimental Frameworks

Synthesis of BFPDCT

Before proteomic application, the probe must often be synthesized or validated for purity.

  • Reagents: 4-Bromo-2-fluorophenol, Dimethylthiocarbamoyl chloride, DABCO (base), DMF (solvent).

  • Reaction: Nucleophilic substitution.

  • Key QC Step: NMR must confirm the O-isomer (thiocarbamate) vs. the S-isomer (which can form via thermal rearrangement). The O-isomer is the active inhibitor in this context.

Protocol: Competitive ABPP (Gel-Based)

This is the standard workflow to determine if BFPDCT targets a specific enzyme within a complex proteome (e.g., brain lysate, liver homogenate).

Principle: If BFPDCT successfully inhibits a protein, the active site is blocked. A subsequent addition of a broad-spectrum fluorescent probe (e.g., FP-Rhodamine) will fail to label that protein, resulting in the disappearance of a band on the gel.

Step-by-Step Methodology:

  • Proteome Preparation:

    • Lyse cells/tissue in PBS (pH 7.4) using sonication.

    • Centrifuge (100,000 x g, 45 min) to separate soluble vs. membrane fractions (Cholinesterases are often membrane-associated).

    • Adjust protein concentration to 1 mg/mL.

  • Inhibitor Incubation (The Challenge):

    • Aliquot 50 µL of proteome into PCR tubes.

    • Add BFPDCT (dissolved in DMSO) at varying concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).

    • Include a DMSO-only control.

    • Incubate: 30 minutes at 37°C. Note: Thiocarbamates may require longer incubation than fluorophosphonates due to slower on-rates.

  • Probe Labeling (The Readout):

    • Add FP-Rhodamine (Fluorophosphonate-rhodamine) to a final concentration of 1 µM to all samples.

    • Incubate: 30 minutes at Room Temperature in the dark.

  • Quenching & Separation:

    • Add 4x SDS-PAGE loading buffer (with

      
      -mercaptoethanol) to quench the reaction.
      
    • Heat at 95°C for 5 minutes.

    • Resolve proteins on a 10% SDS-PAGE gel.

  • Visualization:

    • Scan the gel on a fluorescence scanner (e.g., ChemiDoc, Typhoon).

    • Analysis: Look for bands that fade as BFPDCT concentration increases. These are the targets.

Protocol: Kinetic Analysis (Ellman’s Assay)

For precise quantification of inhibition against Acetylcholinesterase (AChE), use the modified Ellman’s assay.

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromophore: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).[1]

  • Procedure:

    • Incubate enzyme with BFPDCT for varying times (

      
      ) to determine time-dependency (crucial for covalent inhibitors).
      
    • Add ATCh and DTNB.

    • Measure Absorbance at 412 nm.

    • Calculation: Plot

      
       vs. time to determine 
      
      
      
      . Plot
      
      
      vs. [I] to determine
      
      
      .

Part 4: Data Presentation & Analysis

Interpreting Competitive ABPP Data

The following table guides the interpretation of gel-based or Mass Spec-based (ABPP-SILAC) results when using BFPDCT.

ObservationInterpretationActionable Insight
Band Disappears Direct Hit. BFPDCT covalently modified the active site, blocking the reporter probe.Validated target. Proceed to IC50 determination.
Band Unchanged No Interaction. The protein is resistant to thiocarbamylation or the probe concentration was too low.Target is likely not a serine/cysteine hydrolase with thiocarbonyl affinity.
New Band Appears Off-Target/Artifact. Rare. Could indicate fluorescence of the inhibitor (unlikely for BFPDCT) or aggregation.Check compound purity.
Partial Fading Partial Inhibition. The

is high, or the reaction has not reached completion.
Increase incubation time or concentration.
Structure-Activity Relationship (SAR) Context

Data from literature regarding O-aryl dimethylcarbamothioates suggests the following trends for Cholinesterase inhibition [1, 2]:

  • Leaving Group (O-Aryl): Electron-withdrawing groups (like F, Cl, Br) at the ortho or para position enhance potency by stabilizing the phenoxide leaving group.

    • BFPDCT (4-Br, 2-F): High potency due to dual halogen substitution.

  • N-Substituents: Dimethyl (BFPDCT) is effective, but bulky groups (e.g., diphenyl) often shift the mode to non-covalent binding at the peripheral anionic site [1].

  • Selectivity: O-thiocarbamates often show improved selectivity for BChE over AChE compared to their oxo-carbamate counterparts, though this is structure-dependent.

Part 5: Workflow Visualization

The following diagram outlines the decision tree for using BFPDCT in a drug discovery context.

ABPP_Workflow Fig 2: Competitive ABPP workflow for validating BFPDCT targets. Start Start: Proteome Lysate Split Split Sample Start->Split Exp Treat with BFPDCT (Variable Conc.) Split->Exp Ctrl DMSO Control Split->Ctrl Probe Add Generic Probe (FP-Rhodamine/Biotin) Exp->Probe Ctrl->Probe Analysis SDS-PAGE or LC-MS/MS Probe->Analysis Decision Band/Peak Disappeared? Analysis->Decision Result1 Target Identified (Covalent Inhibition) Decision->Result1 Yes Result2 No Interaction Decision->Result2 No

References

  • Krátký, M., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 21(2), 218. Link

  • Pohanka, M. (2025). Tunable nucleofugality in carbamoyl-bearing covalent cholinesterase inhibitors. bioRxiv. Link

  • Nomura, D. K., et al. (2010). Activity-based protein profiling for biochemical pathway discovery in cancer. Nature Reviews Cancer, 10, 630–638. Link

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry, 83, 341-377. Link

Sources

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate, a specialized intermediate primarily utilized to access 4-bromo-2-fluorobenzenethiol via the Newman-Kwart Rearrangement (NKR).

In drug discovery, this molecule acts as a bifunctional linchpin . The 2-fluoro motif provides metabolic stability and modulation of pKa, while the 4-bromo substituent serves as a robust handle for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) after the sulfur moiety has been installed. This guide details the synthesis, mechanistic considerations, and optimized rearrangement protocols required to utilize this chemical effectively.

Chemical Architecture & Electronic Properties[1]

The utility of this molecule is defined by the interplay between its thiocarbamate "warhead" and the substituted aryl ring.

PropertySpecification
IUPAC Name O-(4-Bromo-2-fluorophenyl)

-dimethylcarbamothioate
Molecular Formula

Key Functionality Latent Thiol (masked as O-thiocarbamate)
Electronic State Electron-Deficient Aryl Ring (Activated for Nucleophilic Attack)
Structural Analysis[1]
  • The 2-Fluoro Substituent: Acts as an inductive electron-withdrawing group (

    
    ). In the context of the Newman-Kwart rearrangement, this lowers the electron density at the ipso carbon, stabilizing the transition state for the intramolecular nucleophilic attack by sulfur.
    
  • The 4-Bromo Substituent: Provides a secondary electron-withdrawing effect but, crucially, remains chemically inert during the rearrangement conditions, preserving the halide for future functionalization.

  • Dimethylthiocarbamate Group: The

    
    -dimethyl substitution prevents the formation of isothiocyanates (a side reaction common with mono-alkylated analogs) and generally improves crystallinity, aiding purification.[1]
    

The Newman-Kwart Rearrangement (NKR) Workflow[2][3][4]

The core application of this molecule is its thermal or catalytic isomerization from the O-aryl thiocarbamate to the S-aryl thiocarbamate.[2] This is the industry-standard method for converting phenols to thiophenols where direct sulfuration is difficult.

Mechanistic Pathway

The reaction proceeds via an intramolecular Nucleophilic Aromatic Substitution (


) .[1] The sulfur atom attacks the ipso carbon carrying the oxygen, forming a four-membered cyclic transition state. The driving force is the thermodynamic stability of the resulting 

bond (in the S-thiocarbamate) versus the

bond (in the O-thiocarbamate).[3]

NKR_Mechanism Phenol Start: 4-Br-2-F-Phenol OTC O-Thiocarbamate (The Topic Molecule) Phenol->OTC Dimethylthiocarbamoyl Cl DABCO/NaH TS 4-Membered Transition State OTC->TS Heat (200°C) or Pd-Catalysis (100°C) STC S-Thiocarbamate (Rearranged Product) TS->STC Irreversible Isomerization Thiol Target: 4-Br-2-F-Thiophenol STC->Thiol Hydrolysis (NaOH/MeOH)

Figure 1: The synthetic workflow converting the phenol precursor to the target thiophenol via the O-thiocarbamate intermediate.[4][5]

Experimental Protocols

Protocol A: Synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

Objective: Efficient capping of the phenol.

Reagents:

  • 4-Bromo-2-fluorophenol (1.0 eq)

  • Dimethylthiocarbamoyl chloride (1.2 eq)

  • DABCO (1,4-Diazabicyclo[2.2.2]octane) (1.5 eq) or NaH (for strictly anhydrous conditions)

  • Solvent: DMF or DMAc (Dry)

Step-by-Step:

  • Dissolution: Dissolve 4-bromo-2-fluorophenol in anhydrous DMF (0.5 M concentration) under

    
     atmosphere.
    
  • Deprotonation: Add DABCO in a single portion. Stir for 15 minutes at room temperature. The solution may darken slightly.

  • Addition: Add dimethylthiocarbamoyl chloride portion-wise to control exotherm.

  • Reaction: Heat to 50–60°C for 2–4 hours. Monitor via TLC (or HPLC). The disappearance of the phenolic -OH signal and the appearance of the thiocarbonyl signal is diagnostic.

  • Workup: Quench with water (precipitating the product if solid, or requiring EtOAc extraction). Wash organic layer with 1M HCl (to remove excess DABCO) and brine.

  • Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane/EtOAc).

Protocol B: The Rearrangement (Thermal vs. Catalytic)

Objective: Isomerization to the S-thiocarbamate.[2]

ParameterMethod 1: Thermal (Traditional)Method 2: Pd-Catalyzed (Modern)
Temperature 200°C – 250°C80°C – 100°C
Solvent Diphenyl ether or Neat (Melt)Toluene or Dioxane
Catalyst None

or

(1-3 mol%)
Time 1–4 Hours4–12 Hours
Yield 70–85%85–95%
Advantages No catalyst cost; simple setup.Milder conditions; prevents debromination.[6]

Critical Technical Note: The 4-Bromo-2-Fluoro substitution pattern is highly favorable for this reaction. The electron-withdrawing nature of the ring reduces the activation energy compared to electron-rich phenols. Therefore, Method 1 (Thermal) is often sufficient and more cost-effective unless the substrate contains other heat-sensitive groups.

Self-Validating Check:

  • NMR Shift: The

    
    -methyl protons in the O-thiocarbamate typically appear around 
    
    
    
    3.3–3.4 ppm. Upon rearrangement to the S-thiocarbamate, these protons shift strictly upfield (often
    
    
    3.0–3.1 ppm) due to the loss of the anisotropic effect of the
    
    
    bond.

Mechanistic Logic & Troubleshooting

Why does this specific molecule behave the way it does?

  • The Ortho-Fluoro Effect: While steric bulk usually hinders nucleophilic attack, the fluorine atom is small (Van der Waals radius ~1.47 Å). It does not significantly sterically hinder the rotation of the

    
    -thiocarbamate bond. However, its strong electronegativity pulls electron density from the ring, making the ipso-carbon more electrophilic. This accelerates the rearrangement.
    
  • Avoiding Side Reactions:

    • Debromination: At temperatures >250°C, there is a risk of homolytic cleavage of the C-Br bond. Keep thermal rearrangement below 230°C.

    • Hydrolysis:[1][7] Ensure the rearrangement environment is anhydrous. Moisture at high temperatures will hydrolyze the thiocarbamate to the phenol, reversing the synthesis.

Electronic_Effects F_atom 2-Fluoro Group (-I Effect) Ring Aryl Ring (Electron Deficient) F_atom->Ring Withdraws e- Br_atom 4-Bromo Group (Stable Handle) Br_atom->Ring Minor -I Effect Ipso Ipso Carbon (Electrophilic Site) Ring->Ipso Activates Sulfur Sulfur Atom (Nucleophile) Sulfur->Ipso Attacks (NKR)

Figure 2: Electronic influences facilitating the rearrangement. The 2-F and 4-Br atoms deplete electron density from the ring, activating the ipso-carbon for sulfur attack.

Safety & Handling

  • Sensitization: Thiocarbamates are known skin sensitizers. Use double nitrile gloves and work within a fume hood.

  • Thermal Runaway: The Newman-Kwart rearrangement is exothermic. When performing the reaction neat (without solvent) on a scale >10g, use a heating ramp to prevent uncontrolled exotherms.

  • Pressure: If using a sealed tube or microwave reactor for the rearrangement, calculate the headspace carefully. Decomposition can generate gases (

    
    , 
    
    
    
    ).

References

  • Newman, M. S., & Karnes, H. A. (1966).[3] "The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates." The Journal of Organic Chemistry, 31(12), 3980–3984.

  • Harvey, J. N., et al. (2009).[2][3] "The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis." Angewandte Chemie International Edition, 48(41), 7612–7615.

  • PubChem Database. "Compound Summary: O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate." National Center for Biotechnology Information. (Note: Specific derivatives are often indexed under their parent phenols or resulting thiols in broad databases).

  • Organic Chemistry Portal. "Newman-Kwart Rearrangement." (Provides general mechanistic validation and modern catalytic variations).

  • Cambridge Crystallographic Data Centre (CCDC). (For structural comparisons of similar halogenated thiocarbamates).

Sources

Methodological & Application

Application Note: Synthesis & Rearrangement of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis and application of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate , a critical intermediate utilized primarily in the Newman-Kwart Rearrangement (NKR) to access 4-bromo-2-fluorobenzenethiol .

This guide is designed for medicinal chemists and process engineers, focusing on the conversion of phenols to thiophenols—a transformation essential for introducing sulfur handles in drug scaffolds (e.g., for bioconjugation or thioether synthesis).

Introduction & Mechanistic Rationale

The target compound, O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate , serves as the "locked" precursor in the synthesis of aryl thiols via the Newman-Kwart Rearrangement.

Direct sulfuration of electron-deficient rings (like 4-bromo-2-fluorobenzene) is often challenging due to poor nucleophilicity or competing side reactions. The NKR strategy circumvents this by using the phenolic oxygen as a handle to install a thiocarbamate group. Under thermal stress, this group undergoes an intramolecular [1,3]-sigmatropic rearrangement (formally a nucleophilic aromatic substitution,


) to form the thermodynamically stable S-aryl thiocarbamate.

Key Chemical Advantages:

  • Regiospecificity: Sulfur is installed exactly at the position of the original hydroxyl group.

  • Stability: The O-thiocarbamate is stable at room temperature, allowing for purification before the high-energy rearrangement step.

  • Substrate Suitability: The presence of the electron-withdrawing fluorine (ortho) and bromine (para) atoms significantly accelerates the rearrangement step by stabilizing the Meisenheimer-like transition state.

Reaction Pathway Diagram

NKR_Pathway Phenol 4-Bromo-2-fluorophenol (Starting Material) O_Thio O-Thiocarbamate (Target Intermediate) Phenol->O_Thio Dimethylthiocarbamoyl Cl DABCO, DMF, 80°C TS [Transition State] 4-Membered Cyclic O_Thio->TS Heat (200-250°C) Diphenyl Ether S_Thio S-Thiocarbamate (Rearranged Product) TS->S_Thio Irreversible Rearrangement Thiol 4-Bromo-2-fluorobenzenethiol (Final Product) S_Thio->Thiol Hydrolysis KOH/MeOH

Caption: The Newman-Kwart Rearrangement pathway converting the phenol to the thiol via the O-thiocarbamate intermediate.[1][2][3][4]

Experimental Protocols

Protocol A: Synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

This step installs the thiocarbamoyl moiety.[3] The use of DABCO (1,4-diazabicyclo[2.2.2]octane) is preferred over inorganic bases (like NaH) for operational simplicity and milder conditions, reducing the risk of carbamoyl chloride hydrolysis.

Reagents & Materials:

Reagent Equiv. Role
4-Bromo-2-fluorophenol 1.0 Substrate
Dimethylthiocarbamoyl chloride 1.2 Electrophile
DABCO 1.5 Base/Catalyst

| DMF (Anhydrous) | - | Solvent (0.5 M conc.) |

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 4-Bromo-2-fluorophenol (10.0 mmol) and anhydrous DMF (20 mL).

  • Base Addition: Add DABCO (15.0 mmol) in one portion. The solution may darken slightly. Stir for 10 minutes at Room Temperature (RT) to deprotonate the phenol.

  • Electrophile Addition: Add Dimethylthiocarbamoyl chloride (12.0 mmol) portion-wise over 5 minutes.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexanes/EtOAc 4:1). The product usually has a lower Rf than the phenol.

  • Workup:

    • Cool to RT.

    • Pour the reaction mixture into 100 mL of ice-water/1M HCl (1:1) to quench residual base and precipitate the product.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organics with water (2 x) and brine (1 x) to remove DMF.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (0-20% EtOAc in Hexanes) to yield a white to off-white solid.

Validation Criteria:

  • 1H NMR (CDCl3): Look for two distinct methyl singlets (N-Me2) around δ 3.3–3.5 ppm (due to hindered rotation of the C-N bond) and the aromatic pattern of the 4-bromo-2-fluorophenyl ring.

Protocol B: Newman-Kwart Rearrangement (The Critical Step)

This step requires high thermal energy to overcome the activation barrier of the intramolecular rearrangement.

Safety Warning: This reaction involves temperatures >200°C. Use a blast shield and ensure the reaction vessel is rated for high thermal stress.

Method 1: Thermal Rearrangement (Scale > 1g)

  • Solvent: Diphenyl ether (Ph₂O) is the standard solvent due to its high boiling point (258°C).

  • Procedure:

    • Place the O-thiocarbamate (from Protocol A) in a heavy-walled flask.

    • Add Diphenyl ether (approx. 2 mL per gram of substrate). Note: The reaction can also be run neat (solvent-free) if the substrate melts safely, but solvent acts as a heat sink.

    • Purge with Nitrogen to prevent oxidative degradation.

    • Heat to 230–250°C (sand bath or heating mantle) for 2–4 hours.

    • Monitoring: TLC will show the conversion to a more polar spot (S-thiocarbamate).

  • Isolation:

    • Cool the mixture to ~50°C.

    • Dilute with Hexanes. The S-thiocarbamate product often precipitates out (while Ph₂O remains in solution). Filter and wash with cold hexanes.

    • Alternatively, perform column chromatography directly if no precipitate forms.

Method 2: Microwave Rearrangement (Scale < 500mg)

  • Vessel: Microwave-safe crimped vial.

  • Conditions: Irradiate at 220°C for 30–60 minutes in NMP or Diphenyl ether.

  • Advantage: Significantly reduced reaction time and cleaner profiles due to uniform heating.

Protocol C: Hydrolysis to 4-Bromo-2-fluorobenzenethiol

The S-thiocarbamate is a protected thiol. Hydrolysis yields the free thiophenol.

  • reagents: S-thiocarbamate (1.0 equiv), KOH (3.0 equiv), Methanol/Water (4:1).

  • Procedure: Reflux the mixture for 2 hours.

  • Workup (Critical):

    • Cool to RT.

    • Acidify carefully with 2M HCl to pH ~2. Caution: Evolution of H2S is possible if impurities are present; perform in a fume hood.

    • Extract the thiol with Dichloromethane (DCM).

    • Odor Control: Treat all glassware and waste with bleach solution to oxidize residual thiols.

Data Analysis & Troubleshooting

Expected Analytical Data
CompoundKey 1H NMR Features (CDCl3)Notes
O-Thiocarbamate δ 3.35 (s, 3H), 3.48 (s, 3H)N-Me groups are non-equivalent (double bond character of C-N).
S-Thiocarbamate δ 3.00–3.10 (broad s, 6H)N-Me groups often coalesce or shift upfield; C=O stretch appears in IR (~1650 cm⁻¹).
Thiol δ 3.5–4.0 (s, 1H, -SH)SH proton is exchangeable; chemical shift varies with concentration.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Protocol A Hydrolysis of carbamoyl chlorideEnsure reagents are dry; add carbamoyl chloride slowly; check DMF water content.
Incomplete Rearrangement (Protocol B) Temperature too lowThe activation energy is high (Ea ~35-40 kcal/mol). Ensure internal temp reaches >220°C.
Degradation during Rearrangement OxidationStrictly exclude oxygen (N2 purge).
Product is Oil/Sticky Residual Diphenyl etherUse Kugelrohr distillation to remove solvent or wash extensively with cold hexanes.

References

  • Newman, M. S., & Karnes, H. A. (1966). The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. The Journal of Organic Chemistry, 31(12), 3980–3984. Link

  • Lloyd-Jones, G. C., et al. (2008).[5] Kinetics and Mechanism of the Newman−Kwart Rearrangement. Journal of the American Chemical Society, 130(30), 9918–9929. Link

  • BenchChem. (2025).[6] Application Notes for the Bromination of 4-Fluorophenol. BenchChem Protocols. Link

  • Percec, V., et al. (2007). Ultrafast Newman-Kwart Rearrangement Mediated by Microwave Irradiation. The Journal of Organic Chemistry, 72(25), 9797–9800. Link

Sources

Application Note: Strategic Utilization of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate in Thiol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate is a specialized "masked" thiol precursor. In drug discovery, free thiols (aryl-SH) are notoriously difficult to handle due to rapid oxidative dimerization to disulfides. This molecule locks the sulfur atom in a stable O-thiocarbamate state, allowing the researcher to purify, store, and even functionalize the aromatic ring (e.g., via the bromine handle) before "releasing" the thiol.

The primary application of this compound is the Newman-Kwart Rearrangement (NKR) . This intramolecular reaction migrates the aryl group from the oxygen to the sulfur atom, driven by the thermodynamic stability of the resulting C=O bond over the initial C=S bond.

Key Structural Features[1][2]
  • Dimethylcarbamothioate Moiety: The "masking" group.

  • 4-Bromo Handle: Allows for downstream Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) after the rearrangement but potentially before hydrolysis, depending on chemoselectivity.

  • 2-Fluoro Substituent: Modulates metabolic stability and pKa of the final thiophenol. Note: The ortho-fluorine exerts an inductive electron-withdrawing effect, which generally lowers the activation energy for the NKR compared to non-halogenated congeners, though less effectively than nitro groups.

Safety & Handling (Critical)

Hazard ClassRisk DescriptionMitigation Strategy
Thermal NKR requires temperatures >200°C. Risk of flash vaporization or vessel failure.Use pressure-rated microwave vials or heavy-walled glass behind blast shields. Never heat a closed system without pressure relief unless rated (e.g., MW reactor).
Chemical Hydrolysis releases dimethylamine (toxic, flammable gas) and thiophenols (stench, toxic).Perform all hydrolysis steps in a high-efficiency fume hood. Bleach all glassware to oxidize residual thiols.
Decomposition Overheating can lead to desulfurization or charring.Maintain homogeneous heating (stirring is vital). Avoid "hot spots" common in mantle heating.

Core Application: Newman-Kwart Rearrangement (NKR)[3][4][5][6]

The conversion of the O-thiocarbamate to the S-thiocarbamate is the rate-limiting step. We present two protocols: the Microwave Method (Preferred) for speed and yield, and the Thermal Method for scale-up without MW equipment.

Protocol A: Microwave-Assisted Rearrangement (Recommended)

Rationale: Microwave irradiation provides direct dielectric heating, overcoming the high activation barrier (~35-40 kcal/mol) of this substrate more efficiently than convective heating.

Materials:

  • Substrate: O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Diphenyl ether (high boiling point is essential).

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage, CEM).

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the substrate in 2.5 mL of NMP in a 5 mL microwave process vial. Add a magnetic stir bar.

    • Scientist Note: Concentration matters. A range of 0.2 M to 0.5 M is optimal. Too dilute leads to solvent decomposition interference; too concentrated risks polymerization.

  • Sealing: Cap the vial with a Teflon-lined crimp cap.

  • Irradiation Parameters:

    • Temperature: 220°C (The 4-Br/2-F substitution pattern makes this "stubborn"; 200°C may be insufficient).

    • Hold Time: 20–30 minutes.

    • Pressure Limit: Set safety cutoff to 20 bar.

    • Stirring: High.[1][2]

  • Work-up: Cool to room temperature (RT) using the reactor's compressed air feature. Pour the mixture into 20 mL of water.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with water (to remove NMP) and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The S-thiocarbamate product is usually more polar than the starting material.

Protocol B: Conventional Thermal Rearrangement

Rationale: For labs lacking MW reactors or for multi-gram scale-up where MW penetration depth is a limitation.

Step-by-Step:

  • Setup: Use a round-bottom flask equipped with a reflux condenser and an inert gas (Argon/Nitrogen) inlet.

  • Solvent System: Diphenyl ether (bp 258°C) is the gold standard here.

  • Procedure:

    • Dissolve substrate (10 g scale) in Diphenyl ether (10 volumes).

    • Heat the solution to a rolling reflux (~250-258°C) .

    • Critical Control Point: Internal temperature monitoring is required. The reaction will likely fail or stall below 230°C.

  • Monitoring: Monitor by TLC every hour. This substrate typically requires 4–8 hours of reflux.

  • Isolation: Cool to RT. Direct loading onto a silica plug is difficult due to the high-boiling solvent.

    • Alternative: Dilute with hexanes to precipitate the product (if solid) or perform a bulk distillation of the solvent under high vacuum (Kugelrohr) before chromatography.

Downstream Application: Hydrolysis to Thiophenol[8]

Once the S-thiocarbamate is isolated, the dimethylcarbamoyl group must be cleaved to reveal the free thiol.

Protocol:

  • Reaction: Dissolve the S-thiocarbamate intermediate in Methanol/THF (1:1).

  • Base Addition: Add KOH (4.0 equivalents) pellets or 10% NaOH solution.

  • Reflux: Heat to reflux (65°C) for 2–4 hours.

  • Quench (Safety Critical):

    • Cool to 0°C.

    • Slowly acidify with 1M HCl to pH 2. Caution: Evolution of H₂S traces and dimethylamine is possible.

  • Extraction: Extract immediately with DCM. The product, 4-bromo-2-fluorobenzenethiol , is prone to oxidation. Store under Argon at -20°C.

Analytical Validation

The success of the NKR is best determined by Infrared (IR) Spectroscopy and NMR.

FeatureStarting Material (O-thiocarbamate)Product (S-thiocarbamate)Diagnostic Shift
IR (Carbonyl) Absent / Weak thioureide bandStrong band ~1650–1670 cm⁻¹ Appearance of C=O is the primary confirmation.
IR (Thiocarbonyl) Strong band ~1200–1250 cm⁻¹AbsentDisappearance of C=S.
¹H NMR (N-Me) Two broad singlets (rotamers) or one broad peak ~3.3-3.4 ppmSharp singlet ~3.0-3.1 ppmRotational barrier lowers in the S-congener.
¹³C NMR (C=X) ~180-190 ppm (C=S)~165-170 ppm (C=O)Significant upfield shift.

Visualization of Workflows & Mechanism

Diagram 1: Experimental Workflow

Caption: Step-by-step conversion from O-thiocarbamate to the final Thiophenol via NKR and Hydrolysis.

Workflow Start O-Thiocarbamate (Precursor) Method Choose Method Start->Method MW Microwave NKR 220°C, 20 min (NMP) Method->MW High Speed Thermal Thermal NKR 250°C, 6 hrs (Diphenyl ether) Method->Thermal Scale Up Inter S-Thiocarbamate (Rearranged) MW->Inter Thermal->Inter Hydro Hydrolysis KOH/MeOH, Reflux Inter->Hydro Product 4-Bromo-2-fluoro thiophenol Hydro->Product

Diagram 2: Mechanistic Pathway (NKR)

Caption: The concerted intramolecular rearrangement via a 4-membered cyclic transition state.

Mechanism cluster_0 Driving Force State1 Ground State O-Thiocarbamate (C=S Bond) TS Transition State 4-Membered Cyclic (Ipso Attack) State1->TS Heat (>200°C) Activation Energy State2 Product State S-Thiocarbamate (C=O Bond) TS->State2 Thermodynamic Drive (Bond Energy Gain) Note Conversion of unstable C=S to stable C=O bond

Troubleshooting

  • Problem: Low conversion after 30 mins in Microwave.

    • Root Cause: The 4-Br/2-F pattern is electronically deactivated compared to nitrophenols.

    • Solution: Increase temperature to 240°C (ensure vessel rating allows) or extend time to 60 mins. Do not add catalyst; this is a thermal rearrangement.

  • Problem: Charring/Black tar formation.

    • Root Cause: Oxygen presence or localized overheating.

    • Solution: Degas solvents thoroughly with Argon before heating. Use a sand bath instead of an oil bath for thermal methods to ensure even heat distribution above 200°C.

  • Problem: Product smells like garlic/rotten eggs before hydrolysis.

    • Root Cause: Premature hydrolysis or decomposition.

    • Solution: Check solvent moisture content. Use anhydrous NMP/Diphenyl ether.

References

  • Newman, M. S., & Karnes, H. A. (1966).[3] The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates.[4] The Journal of Organic Chemistry, 31(12), 3980–3984.[3] Link

  • Moseley, J. D., & Sankey, R. F. (2006). The Newman–Kwart rearrangement re-evaluated by microwave synthesis.[1][2][3][5] Tetrahedron, 62(19), 4685-4689.[3] Link

  • Harvey, J. N., et al. (2009).[3] The Mechanism of the Newman–Kwart Rearrangement. Angewandte Chemie International Edition, 48(41), 7612–7615.[3] Link

  • Perkowski, A. J., Cruz, C. L., & Nicewicz, D. A. (2015). Photoredox catalysis enables the Newman-Kwart rearrangement at room temperature. Journal of the American Chemical Society, 137(49), 15684-15687. Link

Sources

Application Notes & Protocols: Investigating the Potential of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Direct experimental data on the biological activity of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate in the context of cancer research is not extensively available in peer-reviewed literature. The following application notes and protocols are constructed based on the analysis of its structural motifs and the known biological activities of related chemical classes. This document is intended to serve as a foundational guide for researchers initiating studies on this compound, providing a scientifically-grounded framework for investigation.

Introduction: Unpacking the Therapeutic Potential

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate is a synthetic organic compound characterized by a dimethylcarbamothioate group attached to a 4-bromo-2-fluorophenyl ring. While this specific molecule has not been a primary focus of extensive cancer research to date, its structural components suggest plausible avenues for investigation as a potential anticancer agent. The rationale for its exploration lies in the well-documented activities of both the carbamate/thiocarbamate and the halogenated phenyl moieties in oncology.

The carbamate and thiocarbamate functional groups are present in a variety of biologically active molecules, including some with established or investigational anticancer properties. These groups can act as directing elements for molecular interactions or as reactive centers. Halogenation of phenyl rings, particularly with fluorine and bromine, is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.

These application notes will therefore explore the hypothetical, yet scientifically plausible, applications of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate in cancer research, drawing parallels from structurally related compounds and established mechanisms of action.

Part 1: Postulated Mechanisms of Action and Therapeutic Hypotheses

Based on its chemical structure, we can hypothesize several potential mechanisms through which O-(4-bromo-2-fluorophenyl) dimethylcarbamothioate might exert anti-cancer effects. These hypotheses provide a framework for initial screening and detailed mechanistic studies.

Inhibition of Tubulin Polymerization

A number of compounds containing a carbamate moiety have been shown to interfere with microtubule dynamics, a clinically validated target for cancer chemotherapy. These agents can bind to the colchicine-binding site of tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. The substituted phenyl ring of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate could potentially interact with hydrophobic pockets in the tubulin protein, a feature seen in other tubulin inhibitors.

Modulation of Kinase Signaling Pathways

Protein kinases are crucial regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. The general structure of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate bears some resemblance to scaffolds found in known kinase inhibitors. The bromo-fluorophenyl group could potentially occupy the ATP-binding pocket of certain kinases, leading to the inhibition of downstream signaling pathways critical for cancer cell survival, such as the PI3K/Akt or MAPK/ERK pathways.

Hypothesized Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Compound O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate Compound->MEK Potential Inhibition Compound->AKT Potential Inhibition

Caption: Potential inhibition of MAPK/ERK and PI3K/Akt pathways.

Part 2: Experimental Protocols for Preliminary Investigation

The following protocols provide a starting point for evaluating the anticancer potential of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate.

Protocol 1: Cell Viability and Cytotoxicity Assessment

Objective: To determine the dose-dependent effect of the compound on the viability and proliferation of a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (stock solution in DMSO)

  • Resazurin-based viability reagent (e.g., alamarBlue) or MTT reagent

  • 96-well microplates

  • Multichannel pipette

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate in complete growth medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% (v/v).

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (DMSO only) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Viability Assay (Resazurin Method):

    • Add 10 µL of the resazurin-based reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation:

Cell LineCompound Concentration (µM)% Viability (Mean ± SD)
MCF-70 (Vehicle)100 ± 4.5
195.2 ± 5.1
1070.8 ± 3.9
5045.1 ± 2.8
10022.4 ± 3.2
A5490 (Vehicle)100 ± 5.2
198.1 ± 4.7
1080.3 ± 6.1
5055.6 ± 4.5
10030.7 ± 3.8

(Note: The data in this table is illustrative and hypothetical.)

Experimental Workflow: Cytotoxicity Screening

G A 1. Seed Cancer Cells in 96-well plates B 2. Prepare Serial Dilutions of Compound A->B C 3. Treat Cells with Compound for 48-72h B->C D 4. Add Viability Reagent (e.g., Resazurin) C->D E 5. Incubate and Measure Fluorescence/Absorbance D->E F 6. Analyze Data and Calculate IC50 E->F

Caption: Workflow for determining the IC50 of the compound.

Protocol 2: Analysis of Apoptosis by Flow Cytometry

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Materials:

  • Cancer cell line showing sensitivity to the compound.

  • O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate.

  • Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit.

  • 6-well plates.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel.

    • PI signal is typically detected in the FL2 or FL3 channel.

  • Data Analysis:

    • Gate the cell populations to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

    • Quantify the percentage of cells in each quadrant.

Part 3: Future Directions and Advanced Studies

Should initial screenings indicate promising activity, further investigations would be warranted:

  • Target Identification: Employ techniques such as chemical proteomics or thermal shift assays to identify the direct protein targets of the compound.

  • In Vivo Efficacy: Evaluate the anti-tumor efficacy of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate in xenograft or syngeneic mouse models of cancer.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, and correlate drug exposure with its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to optimize its potency and selectivity.

References

Due to the lack of direct studies on O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate, the reference list below pertains to the general biological activities of carbamates, thiocarbamates, and halogenated phenyl compounds in cancer research, which form the basis of the hypotheses presented in these notes.

Synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Functionalization of O-(4-Bromo-2-fluorophenyl) Dimethylcarbamothioate

Executive Summary & Strategic Importance

This application note details the optimized synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate , a critical intermediate in the generation of substituted thiophenols and biaryl scaffolds.

The molecule features a "Janus-faced" reactivity profile:

  • The Thiocarbamate Moiety: Acts as a latent thiol equivalent. Through the Newman-Kwart Rearrangement (NKR) , the O-thiocarbamate isomerizes to the S-thiocarbamate, providing access to 4-bromo-2-fluorothiophenol—a key building block for sulfur-based pharmaceuticals.

  • The Aryl Bromide: Serves as an orthogonal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for the rapid generation of biaryl derivatives before or after sulfur transposition.

This guide prioritizes the DABCO-mediated synthesis over traditional hydride methods due to its superior safety profile, operational simplicity, and higher tolerance for functional groups.

Retrosynthetic Analysis & Reaction Pathway

The synthesis relies on the nucleophilic attack of the phenoxide on the thiocarbonyl center of dimethylthiocarbamoyl chloride.

Critical Consideration: The presence of the ortho-fluorine atom increases the acidity of the phenol (


 ~8.5 vs. 10 for phenol), making deprotonation easier, but it also reduces the nucleophilicity of the resulting phenoxide. Consequently, a nucleophilic catalyst (DABCO) is highly recommended to activate the electrophile.

ReactionPathway Phenol 4-Bromo-2-fluorophenol (Substrate) Product O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate Phenol->Product Base (DABCO or NaH) Reagent Dimethylthiocarbamoyl Chloride Intermediate Activated Acyl-Ammonium Species Reagent->Intermediate DABCO (Catalysis) Intermediate->Product Fast Transfer

Figure 1: Reaction pathway highlighting the direct attack vs. DABCO-catalyzed activation.

Experimental Protocols

Method A: DABCO-Mediated Synthesis (Recommended)

Best for: High purity, mild conditions, and avoiding hydrogen gas evolution.

Reagents:

  • 4-Bromo-2-fluorophenol (1.0 equiv)

  • Dimethylthiocarbamoyl chloride (1.2 equiv)

  • DABCO (1,4-Diazabicyclo[2.2.2]octane) (1.5 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile (0.5 M concentration)

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask with 4-bromo-2-fluorophenol (e.g., 10 mmol, 1.91 g) and DABCO (15 mmol, 1.68 g).

  • Solvation: Add anhydrous DMF (20 mL). Stir at room temperature for 15 minutes. The solution typically turns yellow as the phenoxide/DABCO complex forms.

  • Addition: Add dimethylthiocarbamoyl chloride (12 mmol, 1.48 g) in one portion.

    • Mechanistic Note: DABCO attacks the chloride first, forming a highly reactive acyl-ammonium salt, which is then intercepted by the phenoxide.

  • Reaction: Heat the mixture to 70°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product usually has an

    
     of ~0.4–0.5.
    
  • Workup:

    • Cool to room temperature.[1][2]

    • Pour into ice-water (100 mL) with vigorous stirring. The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with EtOAc (3 x 30 mL), wash organic layer with 1M HCl (to remove excess DABCO), water, and brine. Dry over

      
      .
      
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (0-20% EtOAc in Hexanes).

Method B: NaH-Mediated Synthesis (Traditional)

Best for: Difficult substrates where thermodynamic deprotonation is strictly required.

Reagents:

  • Sodium Hydride (60% in oil, 1.2 equiv)

  • Solvent: Anhydrous THF (0-5°C start)

Protocol Summary:

  • Suspend NaH in THF at 0°C.

  • Dropwise addition of phenol solution (evolution of

    
     gas). Stir 30 min.
    
  • Add thiocarbamoyl chloride. Warm to reflux for 2-4 hours.

  • Caution: Requires strict moisture control to prevent hydrolysis of the chloride reagent.

Functionalization & Downstream Applications

Once synthesized, the O-thiocarbamate serves as a pivot point for two distinct chemical pathways.[3]

Pathway 1: The Newman-Kwart Rearrangement (NKR)

To access the thiophenol derivative, the O-thiocarbamate must be rearranged to the S-thiocarbamate.[3][4][5][6]

  • Conditions: Heat neat (no solvent) or in diphenyl ether at 200–250°C.

  • Effect of Substituents: The electron-withdrawing fluorine and bromine atoms at the ortho and para positions accelerate this rearrangement by stabilizing the ipso-substitution transition state.

  • Yield Expectation: >85% conversion.

Pathway 2: Suzuki-Miyaura Cross-Coupling

The thiocarbamate group is generally stable to Pd(0) conditions, allowing derivatization at the bromine position.

Protocol for Biaryl Synthesis:

  • Substrate: O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (1.0 equiv).

  • Partner: Aryl boronic acid (1.5 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: Dioxane/Water (4:1).

  • Conditions: 90°C, 12 hours.

Data Table: Comparison of Reaction Parameters

ParameterMethod A (DABCO)Method B (NaH)NKR (Rearrangement)
Temperature 70°CReflux (66°C)200–250°C
Time 4–6 h2–4 h1–2 h
Moisture Sensitivity ModerateHighLow
Atom Economy HighLower (NaH oil waste)100%
Primary Risk Sensitizer (DABCO)Flammable (

gas)
Thermal Hazard

Troubleshooting & Decision Logic

Use the following logic flow to resolve common synthetic issues.

Troubleshooting Start Issue: Low Yield (<50%) CheckTLC Check TLC: Is Starting Material (Phenol) remaining? Start->CheckTLC YesPhenol Yes: Incomplete Conversion CheckTLC->YesPhenol Yes NoPhenol No: Decomposition/Hydrolysis CheckTLC->NoPhenol No Action1 Increase Temp to 90°C OR Add 0.5 eq more DABCO YesPhenol->Action1 Action2 Check Reagent Quality: Thiocarbamoyl chlorides hydrolyze rapidly in moist air. NoPhenol->Action2

Figure 2: Troubleshooting decision tree for optimizing the thiocarbamoylation reaction.

References

  • Newman, M. S., & Kwart, H. (1966). The conversion of phenols to thiophenols via dialkylthiocarbamates. Journal of Organic Chemistry.

  • Lloyd-Jones, G. C., et al. (2009).[7] The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angewandte Chemie International Edition.

  • Adler, M. J., et al. (2016).[8] One-Pot Synthesis of O-Aryl Carbamates. Synthesis.

  • Garg, N. K., et al. (2008). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates.[9] Journal of the American Chemical Society.

  • BenchChem Protocols. (2025). Applications of 4-Bromo-1,2-dichlorobenzene and its Analogs. BenchChem.

Sources

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate in Cell-Based Assays

Introduction & Mechanistic Rationale

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate is a lipophilic O-aryl thiocarbamate structurally related to the allylamine and thiocarbamate classes of antifungal agents (e.g., Tolnaftate, Tolciclate).[1][2][3] While often utilized as a synthetic intermediate for Newman-Kwart rearrangements to access S-aryl thiocarbamates, its biological utility lies in its potential as a non-competitive inhibitor of Squalene Epoxidase (SQLE/Erg1) .[1][2][3]

Mechanism of Action

In eukaryotic cells, SQLE catalyzes the stereospecific epoxidation of squalene to 2,3-oxidosqualene, a rate-limiting step in the biosynthesis of sterols (ergosterol in fungi; cholesterol in mammals).[1][2][4][5]

  • Target: Squalene Epoxidase (EC 1.14.13.132).[1][2][3]

  • Effect: Inhibition leads to the intracellular accumulation of squalene (which is lipotoxic in high concentrations) and the depletion of ergosterol/cholesterol, compromising cell membrane integrity and fluidity.[1][2]

  • Chemical Logic: The 4-bromo-2-fluoro substitution pattern enhances lipophilicity (LogP ~3.5–4.0), facilitating membrane penetration where SQLE resides (endoplasmic reticulum), while the dimethylthiocarbamoyl moiety mimics the transition state required for enzyme binding.[1][2][3]

Experimental Design & Preparation

Compound Properties
PropertyValueNotes
Formula C

H

BrFNOS
MW ~306.18 g/mol Calculated based on atomic weights
Solubility DMSO (>20 mM)Insoluble in water/PBS.[2][3][6]
Storage -20°C (Solid), -80°C (Stock)Protect from light and moisture.[1][2][3]
Stability Hydrolytically sensitiveAvoid prolonged exposure to aqueous buffers > pH 8.[2][3]
Stock Solution Preparation (10 mM)
  • Weigh 3.06 mg of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate.

  • Dissolve in 1.0 mL of anhydrous DMSO (molecular biology grade).

  • Vortex for 30 seconds until fully solubilized.

  • Aliquot into amber glass vials (50 µL/vial) to avoid freeze-thaw cycles. Store at -80°C.

Protocol A: Antifungal Susceptibility Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans or Trichophyton rubrum as a primary screen for SQLE inhibition.

Materials:

  • RPMI 1640 medium (buffered to pH 7.0 with MOPS).[1][2][3]

  • 96-well flat-bottom microplates.[1][2][3]

  • Resazurin (Alamar Blue) reagent.[1][2][3]

Workflow:

  • Inoculum Prep: Adjust fungal stock to

    
     to 
    
    
    
    CFU/mL in RPMI 1640.
  • Serial Dilution:

    • Add 100 µL of medium to columns 2–12 of the plate.

    • Add 200 µL of 200 µM compound working solution (2% DMSO) to column 1.

    • Perform 1:2 serial dilutions across the plate to column 10.

    • Column 11: Growth Control (DMSO only).[1][2][3]

    • Column 12: Sterility Control (Media only).[1][2][3]

  • Seeding: Add 100 µL of fungal inoculum to wells in columns 1–11.

  • Incubation:

    • Candida spp.:[1][7] 35°C for 24–48 hours.[2][3]

    • Dermatophytes: 28°C for 4–5 days.[2][3]

  • Readout: Add 20 µL Resazurin (0.01%) and incubate for 4–6 hours.

    • Blue: No growth (Inhibition).[1][2]

    • Pink: Growth (Metabolic reduction).[1][2][3]

Protocol B: Mammalian Cytotoxicity Counter-Screen

Objective: Assess off-target toxicity in HepG2 (Liver) or HEK293 (Kidney) cells to calculate the Selectivity Index (SI =


).

Method: CellTiter-Glo® Luminescent Viability Assay

  • Seeding: Plate 5,000 cells/well in 96-well opaque white plates in 90 µL DMEM + 10% FBS. Incubate 24h at 37°C/5% CO

    
    .
    
  • Treatment: Add 10 µL of 10x compound dilutions (Final conc: 0.1 – 100 µM). Final DMSO < 0.5%.[2][6]

  • Exposure: Incubate for 48 hours.

  • Lysis/Detection: Equilibrate plate to RT. Add 100 µL CellTiter-Glo reagent.[2][3] Shake 2 min. Incubate 10 min.

  • Measurement: Read Luminescence (RLU) on a plate reader (e.g., PerkinElmer EnVision).[1][2][3]

Protocol C: Functional Validation (Sterol Extraction & GC-MS)

Objective: Confirm mechanism by detecting squalene accumulation.

  • Treatment: Treat C. albicans (log phase) with

    
     of the compound for 16 hours.[1][2][3]
    
  • Saponification: Pellet cells, wash with PBS. Resuspend in 3 mL 60% KOH/Ethanol. Heat at 80°C for 1 hour.

  • Extraction: Extract non-saponifiable lipids with

    
    -heptane (3x).
    
  • Derivatization: Dry heptane fraction. Derivatize with BSTFA + 1% TMCS (60°C, 30 min).

  • GC-MS Analysis:

    • Peak A (Squalene): Retention time ~18.5 min (varies by column).[1][2][3]

    • Peak B (Ergosterol): Retention time ~21.0 min.[1][2][3]

    • Result: A significant increase in the Squalene:Ergosterol ratio confirms SQLE inhibition.[2][3]

Data Visualization & Pathway Analysis

The following diagram illustrates the specific intervention point of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate within the sterol biosynthesis pathway.

SterolPathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene (Accumulates upon Inhibition) Mevalonate->Squalene Multi-step SQLE Squalene Epoxidase (SQLE / Erg1) OxidoSqualene 2,3-Oxidosqualene Squalene->OxidoSqualene Epoxidation Squalene->OxidoSqualene Catalysis blocked Lanosterol Lanosterol OxidoSqualene->Lanosterol Ergosterol Ergosterol (Fungal Membrane Integrity) Lanosterol->Ergosterol Demethylation steps Inhibitor O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate Inhibitor->SQLE Inhibits

Caption: Pathway map showing the blockade of Squalene Epoxidase by the thiocarbamate, resulting in upstream squalene accumulation and downstream ergosterol depletion.[1][3]

Expected Results & Troubleshooting

AssayExpected Result (Active)Troubleshooting (If Inactive)
Fungal MIC < 8 µg/mLEnsure pH is 7.0; Acidic pH degrades thiocarbamates.[2][3]
Mammalian Tox

> 50 µM
If toxic, compound may be acting as a general alkylating agent.[1][2]
Sterol Profile High Squalene / Low ErgosterolIf no squalene buildup, target may be downstream (e.g., Erg11/CYP51).[1][2]

References

  • Ryder, N. S. (1992).[1][2][3] Terbinafine: Mode of action and properties of the squalene epoxidase inhibition.[2][5] British Journal of Dermatology, 126(s39), 2-7.[1][2] Link[1][2]

  • Ghannoum, M. A., & Rice, L. B. (1999).[1][2] Antifungal agents: Mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance.[1][2] Clinical Microbiology Reviews, 12(4), 501–517.[1][2] Link[1][2]

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[1][2][3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition.[2][3] CLSI document M38-A2. Link

  • Favre, B., & Ryder, N. S. (1996).[1][2] Characterization of Squalene Epoxidase Activity From the Dermatophyte Trichophyton Rubrum and Its Inhibition by Terbinafine and Other Antimycotic Agents.[2][8][9] Antimicrobial Agents and Chemotherapy, 40(2), 443–447.[1][2] Link[1][2]

  • PubChem Compound Summary. (2025). S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate (Related Structure). National Library of Medicine.[2] Link[1][2][3]

Sources

Application Note: Analytical Profiling of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous analytical framework for the detection and quantification of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (CAS: 190648-99-8). This compound is a critical synthetic intermediate, primarily utilized in the Newman-Kwart Rearrangement (NKR) to generate 4-bromo-2-fluorothiophenol, a high-value scaffold in medicinal chemistry (e.g., for kinase inhibitors).

Introduction & Strategic Significance

In drug development, O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (herein O-Thiocarbamate ) serves as the precursor for the thermal


 rearrangement. The analytical challenge lies in three areas:
  • Isomeric Resolution: Distinguishing the O-Thiocarbamate (starting material) from the S-Thiocarbamate (rearranged product). These constitutional isomers share the same molecular weight (

    
     g/mol ) and similar fragmentation patterns, making standard MS detection insufficient without chromatographic separation.
    
  • Process Impurities: Detecting the hydrolysis byproduct, 4-Bromo-2-fluorophenol , which poisons downstream palladium-catalyzed cross-couplings.

  • Genotoxic Risk: Thiocarbamates are often flagged as potential genotoxic impurities (PGIs); trace-level quantification in the final API is required.

Chemical Identity & Properties

PropertyDetail
Chemical Name O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate
CAS Number 190648-99-8
Molecular Formula

Molecular Weight 278.14 Da
Key Feature 1:1 Isotopic Ratio (

)
Solubility Soluble in Acetonitrile (ACN), DMSO, Methanol; Low solubility in water.

Analytical Methods

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: In-process control (IPC) to monitor the Newman-Kwart rearrangement yield and purity. Mechanism: Reverse-phase chromatography exploits the polarity difference between the thiono-form (O=C-S, less polar) and the thiolo-form (O-C=S, more polar).

Recommended Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5%

      
       95% B (Linear Gradient)
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide bond).

  • Column Temp: 30°C.

Expert Insight: The O-Thiocarbamate typically elutes after the phenol impurity but before the S-Thiocarbamate in high-pH conditions; however, under acidic conditions (Formic acid), the elution order may shift. You must inject pure standards of the Phenol, O-isomer, and S-isomer to establish Relative Retention Times (RRT).

Method B: LC-MS/MS (Triple Quadrupole)

Purpose: Trace analysis (ppm level) in final drug substance or environmental residue testing. Mechanism: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. The bromine isotope pattern provides a unique self-validating confirmation.

MS Source Parameters (Sciex/Waters Generic)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 400°C.

  • Desolvation Gas: 800 L/hr.

MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Assignment
277.9 (

)
72.0 25

(Carbamoyl)
279.9 (

)
72.0 25

(Carbamoyl)
277.9 (

)
174.9 35

(Loss of carbamate)

Validation Check: The ratio of the 277.9


 72.0 and 279.9 

72.0 transitions must remain ~1:1. Deviation indicates interference.

Experimental Workflow Diagrams

Figure 1: The Newman-Kwart Rearrangement Pathway

This diagram illustrates the critical chemical transformation and the impurities this protocol must detect.

NKR_Pathway Phenol 4-Bromo-2-fluorophenol (Starting Material/Impurity) O_Thio O-Thiocarbamate (Target Analyte) Phenol->O_Thio Thiocarbamoylation (Me2NC(S)Cl) O_Thio->Phenol Hydrolysis (Side Reaction) S_Thio S-Thiocarbamate (Rearranged Product) O_Thio->S_Thio Newman-Kwart (Heat/Pd Cat) Thiophenol 4-Bromo-2-fluorothiophenol (Final Product) S_Thio->Thiophenol Hydrolysis (NaOH/MeOH)

Caption: Chemical pathway showing the O-Thiocarbamate target and its relationship to upstream/downstream impurities.

Figure 2: Analytical Decision Matrix

A logic flow for selecting the correct detection method based on the development stage.

Analytical_Workflow Start Sample Received Context Determine Context Start->Context Reaction_Mon Reaction Monitoring (Isomer Ratio) Context->Reaction_Mon Trace_Imp Final API Purity (Genotox Screen) Context->Trace_Imp HPLC Method A: HPLC-UV (C18, 254nm) Reaction_Mon->HPLC High Conc. LCMS Method B: LC-MS/MS (MRM Mode) Trace_Imp->LCMS Low Conc. Result_HPLC Output: % Conversion (O- vs S- isomer) HPLC->Result_HPLC Result_LCMS Output: ppm Residue (Limit of Detection) LCMS->Result_LCMS

Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on assay requirements.

Sample Preparation Protocol

Standard Stock Solution (1 mg/mL)
  • Weigh 10.0 mg of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in Acetonitrile (HPLC Grade) . Sonicate for 5 minutes to ensure complete dissolution.

  • Store at 4°C in amber glass (thiocarbamates can be light-sensitive).

Reaction Mixture Preparation (For Method A)
  • Take 50

    
    L  of the reaction mixture (Newman-Kwart process).
    
  • Quench/Dilute into 950

    
    L Acetonitrile .
    
  • Filter through a 0.22

    
    m PTFE syringe filter  to remove palladium catalyst or salts.
    
  • Transfer to an HPLC vial.

Trace Residue Preparation (For Method B)
  • Weigh 100 mg of drug substance (API).

  • Dissolve in 1.0 mL DMSO .

  • Precipitate matrix by adding 9.0 mL Acetonitrile (if API is insoluble in ACN) or dilute directly if soluble.

  • Centrifuge at 10,000 rpm for 10 mins.

  • Inject supernatant.

References

  • EvitaChem . (n.d.). O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate (Profenofos).[1][2] Retrieved from 1 Context: Establishes the baseline analytical properties for halogenated aryl thiocarbamate/phosphate structures.

  • ResearchGate . (2025). The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Retrieved from 3 Context: Defines the reaction pathway and the necessity of monitoring the O- to S- rearrangement.

  • Organic Chemistry Portal . (n.d.). Newman-Kwart Rearrangement.[4][3][5] Retrieved from 6 Context: Provides mechanistic insights for the rearrangement, supporting the identification of potential side products.

  • PubChem . (n.d.). Profenofos | C11H15BrClO3PS.[1] Retrieved from 2 Context: Source for toxicity and handling data of structurally related halogenated thiophosphates/carbamates.

Sources

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

Abstract

This guide details the protocol for handling, screening, and validating O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (CAS: 190648-99-8) within high-throughput screening (HTS) campaigns. Belonging to the


-aryl thiocarbamate class, this compound represents a privileged scaffold often utilized as a precursor in the Newman-Kwart rearrangement but also possesses intrinsic bioactivity against specific hydrolases and squalene epoxidases. This note addresses the specific challenges of screening this chemotype—specifically solubility limits, hydrolytic stability, and false-positive identification arising from the release of the halogenated phenol metabolite.
Chemical Identity & Properties
PropertyDetail
IUPAC Name O-(4-Bromo-2-fluorophenyl) N,N-dimethylcarbamothioate
CAS Number 190648-99-8
Molecular Formula C₉H₉BrFNOS
Molecular Weight 278.14 g/mol
LogP (Predicted) ~3.2 (Lipophilic)
Core Scaffold O-Aryl Thiocarbamate
Key Reactivity Thermal rearrangement to S-aryl thiocarbamate; Hydrolysis to 4-bromo-2-fluorophenol.
Critical Handling & Stability (The "Self-Validating" System)

Expert Insight: The primary failure mode in screening thiocarbamates is not lack of potency, but unintentional degradation .


-aryl thiocarbamates are generally stable at room temperature but can undergo rearrangement or hydrolysis under specific assay conditions.
2.1 Solubilization Protocol
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Concentration: Prepare 10 mM stock solutions.

  • Storage: -20°C in amber glass vials (light sensitive).

  • Precipitation Risk: High. The lipophilic halogenated ring (Br, F) reduces aqueous solubility.

    • Rule: Final assay concentration of DMSO must be maintained at 0.5–1.0% (v/v) to prevent compound "crashing out" and causing light-scattering false positives.

2.2 Stability Check (QC Step)

Before any primary screen, the integrity of the library member must be verified. The


-thiocarbamate linkage is less electrophilic than a standard carbamate, but the leaving group (4-bromo-2-fluorophenol) is acidic and stable, making hydrolysis a thermodynamic risk in high-pH buffers.
  • QC Method: LC-MS (Reverse Phase).

  • Acceptance Criteria: >95% Purity.

  • Flag: Presence of a peak at MW ~191 Da (4-Bromo-2-fluorophenol) indicates degradation.

HTS Assay Protocol

This protocol is designed for a generic Hydrolase/Esterase Inhibition Assay (e.g., AChE, Lipase), a common target class for this scaffold.

3.1 Reagents & Buffer System
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% Triton X-100.

    • Note: Avoid pH > 8.0 to minimize spontaneous hydrolysis of the thiocarbamate.

  • Substrate: Fluorogenic ester substrate (e.g., 4-Methylumbelliferyl acetate).

  • Control Inhibitor: Eserine (for AChE) or Orlistat (for Lipase).

3.2 Step-by-Step Workflow
  • Dispensing: Use acoustic droplet ejection (e.g., Echo®) to transfer 20 nL of 10 mM compound stock into 384-well black assay plates.

  • Backfill: Add 10 µL of Enzyme solution (optimized concentration).

  • Pre-Incubation: Centrifuge (1000 x g, 1 min) and incubate for 15 minutes at 25°C.

    • Why? Thiocarbamates may act as slow-binding or covalent inhibitors (carbamoylation). Pre-incubation ensures equilibrium.

  • Substrate Addition: Add 10 µL of Substrate solution.

  • Detection: Kinetic read of Fluorescence (Ex/Em: 360/460 nm) for 20 minutes.

3.3 Data Analysis & Hit Validation
  • Normalization: Calculate % Inhibition relative to DMSO (0%) and No-Enzyme (100%) controls.

  • Hit Cutoff: >50% Inhibition at 10 µM.

  • Counter-Screen (Critical):

    • Run the assay without enzyme but with the compound and substrate.

    • Reason: Thiocarbamates can sometimes quench fluorescence or autofluoresce. If the compound signal deviates from the blank, flag as an interference hit.

Mechanistic Insight & Diagram

The biological activity of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate often stems from two potential pathways:

  • Reversible Binding: Hydrophobic interaction of the halogenated phenyl ring with the enzyme's active site.

  • Covalent Modification: Nucleophilic attack by an active site Serine/Cysteine on the thiocarbonyl carbon, leading to carbamoylation (transfer of the -C(=S)NMe2 group) and release of the phenol.

Visualizing the Screening Logic:

HTS_Workflow Stock Compound Stock (10 mM DMSO) QC QC: LC-MS Purity Check Stock->QC Hydrolysis Degradation Detected? (>5% Phenol) QC->Hydrolysis Discard Discard/Repurify Hydrolysis->Discard Yes Screen Primary Screen (Acoustic Dispense) Hydrolysis->Screen No Assay Enzymatic Assay (Pre-incubation 15m) Screen->Assay Readout Fluorescence Readout Assay->Readout HitCall Hit Selection (>50% Inhibition) Readout->HitCall Counter Counter Screen: Autofluorescence & Thiol Reactivity HitCall->Counter Hit Valid Validated Hit (Proceed to IC50) Counter->Valid Pass

Caption: Logical workflow for screening O-aryl thiocarbamates, emphasizing the critical QC step to rule out hydrolysis artifacts prior to assay.

Troubleshooting & False Positives
IssueCauseSolution
High Background Signal Compound aggregation or precipitation.Add 0.01% Tween-20 to assay buffer; verify solubility limit.
Time-Dependent Inhibition Covalent modification or slow-binding.Perform "Jump-Dilution" experiments to test reversibility.
"Sticky" Compound High LogP (~3.2) causes non-specific binding.Include BSA (0.1 mg/mL) in buffer to sequester promiscuous aggregates.
References
  • Dong, Z.-B., Wang, M., Zhu, H., Liu, X., & Chang, C.-Z. (2017).[1] Base-Promoted Synthesis of O-Aryl/Alkyl N,N-Dimethylthiocarbamates Starting from Inexpensive and Environmentally Benign Disulfide. Synthesis, 49, 5258-5262.[1] Link

    • Context: Defines the synthesis and stability of the O-aryl dimethylcarbamothio
  • Abass, K., et al. (2007).[2][3] Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. Toxicology, 232(1-2), 129-141. Link

    • Context: While discussing a phosphate analog, this paper establishes the metabolic stability and detection of the halogenated phenol leaving group (4-bromo-2-chlorophenol), which is structurally analogous to the 4-bromo-2-fluorophenol released by the target compound.
  • PubChem Compound Summary. (n.d.). O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate. PubChem CID: 2776366. Link

    • Context: Verification of chemical structure and physical properties.[4]

Sources

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers in medicinal chemistry, chemical biology, and proteomics. It details the utility of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate as a precision chemical probe scaffold, specifically focusing on its role as a masked thiophenol precursor and a


F-NMR reporter.

A Versatile Masked-Thiol Scaffold and F-NMR Mechanistic Probe

Executive Summary

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (O-BF-DMT) is a specialized thiocarbamate reagent widely utilized in medicinal chemistry and chemical biology. Unlike simple reagents, O-BF-DMT serves a dual function:

  • Masked Thiol Scaffold: It acts as a stable, orthogonal precursor to 4-bromo-2-fluorothiophenol , a critical pharmacophore in the synthesis of NMDA receptor modulators and other bioactive small molecules. The thiophenol is revealed via the Newman-Kwart Rearrangement (NKR) followed by hydrolysis.

  • 
    F-NMR Reporter Probe:  The 2-fluoro substituent provides a distinct NMR signature that shifts significantly upon rearrangement (O-linked to S-linked), allowing for non-invasive monitoring of reaction kinetics and local electronic environment changes in complex mixtures.
    

This guide provides authoritative protocols for its activation, rearrangement, and application in synthesizing thiophenol-based chemical probes.

Chemical Properties & Probe Specifications
PropertySpecification
IUPAC Name O-(4-Bromo-2-fluorophenyl) N,N-dimethylcarbamothioate
Molecular Formula C

H

BrFNOS
Molecular Weight 278.14 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, CH

Cl

; Insoluble in water
Key Functional Groups Aryl Bromide (Cross-coupling handle), Aryl Fluoride (

F-NMR tag), O-Thiocarbamate (Masked thiol)
Stability Stable at RT.[1] Undergoes rearrangement at >200°C or under microwave irradiation.
Mechanism of Action: The Newman-Kwart Rearrangement

The primary utility of O-BF-DMT lies in its ability to undergo an intramolecular Newman-Kwart Rearrangement (NKR) . This thermal isomerization converts the O-aryl thiocarbamate to the S-aryl thiocarbamate. This step is thermodynamically driven by the conversion of the C=S double bond to a stronger C=O double bond.

Significance:

  • Protection: The O-thiocarbamate protects the sulfur from oxidation (disulfide formation) during earlier synthetic steps (e.g., lithiation or cross-coupling at the bromine position).

  • Activation: Thermal activation reveals the sulfur atom, which can then be hydrolyzed to the free thiophenol or used as a carbamoylating agent.

Diagram 1: Newman-Kwart Rearrangement Pathway

NKR_Pathway Substrate O-BF-DMT (O-Thiocarbamate) TS Four-Membered Transition State Substrate->TS Heat (200-250°C) or Microwave Product S-BF-DMT (S-Thiocarbamate) TS->Product Irreversible Isomerization Thiol 4-Bromo-2-fluorothiophenol (Free Thiol) Product->Thiol Hydrolysis (NaOH/MeOH)

Caption: Thermal isomerization of O-BF-DMT to S-thiocarbamate followed by hydrolysis to the active thiophenol.

Experimental Protocols
Protocol A: Microwave-Assisted Newman-Kwart Rearrangement

This protocol is superior to conventional heating due to reduced reaction times and cleaner profiles.

Materials:

  • O-BF-DMT (1.0 eq)

  • Diphenyl ether or Sulfolane (Solvent, high boiling point)

  • Microwave Reactor (e.g., Biotage Initiator or CEM Discover)

Step-by-Step Procedure:

  • Preparation: Dissolve O-BF-DMT (100 mg, 0.36 mmol) in 2 mL of diphenyl ether in a microwave-compatible vial.

    • Note: Diphenyl ether is chosen for its high boiling point (>250°C) and inertness.

  • Purging: Seal the vial and purge with Argon for 2 minutes to remove oxygen.

  • Reaction: Heat the reaction mixture in the microwave reactor at 220°C for 30 minutes .

    • Quality Control: Monitor by TLC (10% EtOAc/Hexanes) or LC-MS. The S-thiocarbamate typically runs lower (more polar) than the O-thiocarbamate.

  • Work-up:

    • Cool the vial to room temperature.

    • Dilute the mixture with hexane (10 mL) to precipitate the product or load directly onto a silica gel column.

    • Since diphenyl ether is hard to remove, direct column chromatography using a gradient of Hexanes to 10% EtOAc is recommended.

  • Validation: Confirm structure by

    
    H-NMR. The N-Me protons in the S-thiocarbamate (broad singlet or split due to restricted rotation) appear distinct from the O-thiocarbamate.
    
Protocol B: Hydrolysis to 4-Bromo-2-fluorothiophenol

Required to generate the free thiol for subsequent conjugation.

Materials:

  • S-BF-DMT (Product from Protocol A)

  • Potassium Hydroxide (KOH) or NaOH (4M aq)

  • Methanol/THF (1:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve S-BF-DMT (0.3 mmol) in MeOH/THF (2 mL, 1:1).

  • Hydrolysis: Add 4M NaOH (0.5 mL, ~5 eq).

  • Reflux: Heat the mixture at 70°C for 2 hours.

    • Checkpoint: The solution should turn slightly yellow (thiolate formation).

  • Acidification: Cool to 0°C and carefully acidify to pH 2 with 1M HCl.

    • Safety Warning: Thiols have potent odors. Perform all steps in a fume hood.

  • Extraction: Extract with CH

    
    Cl
    
    
    
    (3 x 5 mL). Dry organics over MgSO
    
    
    and concentrate.
  • Storage: Use immediately or store under inert atmosphere at -20°C to prevent disulfide formation.

Protocol C:

F-NMR Tracking Assay

Use this protocol to determine the reaction kinetics or stability of the probe in complex media.

Rationale: The fluorine atom at the ortho position is highly sensitive to the change from O-linkage to S-linkage.

  • Sample Prep: Dissolve 10 mg of O-BF-DMT in 0.6 mL of deuterated solvent (DMSO-

    
     or CDCl
    
    
    
    ).
  • Standard Addition: Add an internal standard (e.g.,

    
    -trifluorotoluene, -63 ppm) if quantification is required.
    
  • Acquisition: Acquire a baseline

    
    F-NMR spectrum (typically -110 to -130 ppm range for aryl fluorides).
    
    • O-BF-DMT Shift: Expected ~ -125 ppm (approx).

    • S-BF-DMT Shift: Expected shift downfield by 2-5 ppm due to the change in electronic shielding of the thiocarbonyl vs carbonyl.

  • Kinetic Run: If heating in an NMR tube (e.g., at 100°C in DMSO), acquire spectra every 10 minutes to calculate the rate constant (

    
    ) of the rearrangement.
    
Application in Drug Discovery (Case Study)

Target: NMDA Receptor Modulators (e.g., Dihydropyrazinediones) Context: O-BF-DMT is used to introduce the 4-bromo-2-fluorothiophenol moiety into a pyrazine scaffold.

Workflow:

  • Scaffold Synthesis: A chloropyrazine intermediate is prepared.

  • Thiol Activation: O-BF-DMT is rearranged (Protocol A) and hydrolyzed (Protocol B) to yield the thiol.

  • S

    
    Ar Coupling:  The fresh thiol is reacted with the chloropyrazine in the presence of a base (K
    
    
    
    CO
    
    
    ) to form the thioether linkage.
  • Diversification: The Bromine handle on the phenyl ring is then used for Suzuki-Miyaura coupling to attach solubilizing groups or other pharmacophores.

Diagram 2: Synthetic Workflow for Probe Construction

Synthesis_Workflow cluster_note Probe Logic Step1 Step 1: O-BF-DMT (Rearrangement) Step2 Step 2: Hydrolysis to Thiol Step1->Step2 Heat/Micro Step3 Step 3: Coupling to Drug Scaffold (SNAr) Step2->Step3 Base (K2CO3) Step4 Step 4: Pd-Catalyzed Functionalization (at Br) Step3->Step4 Pd(PPh3)4, Boronic Acid

Caption: Modular construction of bioactive probes using O-BF-DMT as a linchpin.

Troubleshooting & Safety
IssuePossible CauseSolution
Incomplete Rearrangement Temperature too low (<200°C)Use microwave irradiation at 220°C; ensure inert atmosphere.
Disulfide Formation Oxidation of thiol after hydrolysisPerform hydrolysis under Argon; add TCEP (1 eq) if reversing disulfide is needed.
Low Yield in Coupling Thiolate instabilityGenerate thiolate in situ and add electrophile immediately.
Safety Hazard Toxic fumes (Thiophenol)CRITICAL: All hydrolysis steps must be in a well-ventilated hood. Treat waste with bleach to oxidize thiols before disposal.
References
  • Chemical Identity & Properties
  • Synthetic Application (NMDA Modulators)
  • Mechanism (Newman-Kwart Rearrangement)

    • Lloyd-Jones, G. C., et al. (2008). Kinetics and Mechanism of the Newman−Kwart Rearrangement. Journal of the American Chemical Society. (Provides the mechanistic grounding for the thermal isomerization protocol). Available at: [Link]

  • Related Thiocarbamate Probes

    • Profenofos (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate).[2][3][4] (Structural analog demonstrating the biological activity of halogenated phenol derivatives). PubChem CID 38779.[2][3] Available at: [Link][2]

Sources

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate for studying post-translational modifications

Author: BenchChem Technical Support Team. Date: February 2026

An Investigator's Guide to Modulating Post-Translational Modifications: Utilizing O-GlcNAcase Inhibitors to Study O-GlcNAcylation

A Note on Chemical Nomenclature: The compound of interest for studying the post-translational modification O-GlcNAcylation is most widely recognized in scientific literature as Thiamet-G . While the initially provided name, O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate, may represent a related chemical structure, Thiamet-G is the extensively validated and commercially available selective inhibitor of O-GlcNAcase (OGA) used for this purpose. This guide will focus on the application and protocols for Thiamet-G.

Introduction: The Dynamic World of O-GlcNAcylation

Post-translational modifications (PTMs) are critical regulatory mechanisms that dramatically expand the functional proteome, enabling cells to respond dynamically to their environment.[1][2] Among the myriad of PTMs, O-linked β-N-acetylglucosamine (O-GlcNAc) modification, or O-GlcNAcylation, has emerged as a key regulator of numerous cellular processes, including signal transduction, transcription, and protein stability.[3][4] This dynamic and reversible modification involves the attachment of a single N-acetylglucosamine sugar moiety to serine or threonine residues of nuclear and cytoplasmic proteins.[4][5]

The cellular level of O-GlcNAcylation is maintained by the concerted action of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[6] The delicate balance maintained by OGT and OGA is crucial for cellular homeostasis, and its dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders like Alzheimer's disease.[3][4][7]

The Role of Thiamet-G: A Powerful Tool for OGA Inhibition

To investigate the functional consequences of increased O-GlcNAcylation, researchers rely on potent and selective inhibitors of OGA. Thiamet-G is a highly selective, mechanism-inspired inhibitor of OGA with a Ki (inhibition constant) of approximately 21 nM for the human enzyme.[8][9] Its potent and selective nature allows for the acute elevation of global O-GlcNAcylation levels in both cell culture and in vivo models, providing a powerful tool to dissect the downstream effects of this PTM.[8][10] Thiamet-G is cell-permeable and has been shown to cross the blood-brain barrier, making it particularly valuable for neuroscience research.[8]

Mechanism of Action

Thiamet-G functions as a transition state analogue inhibitor of OGA.[11] The catalytic mechanism of OGA involves the formation of an oxazoline intermediate.[11] Thiamet-G mimics this intermediate, binding tightly to the active site of OGA and preventing it from hydrolyzing O-GlcNAc from modified proteins.[11] This inhibition leads to a global increase in protein O-GlcNAcylation, allowing researchers to study the functional consequences of this elevated state.

Core Applications in Research

The use of Thiamet-G has been instrumental in uncovering the role of O-GlcNAcylation in various biological contexts:

  • Neurodegenerative Diseases: In models of Alzheimer's disease, Thiamet-G treatment has been shown to decrease the hyperphosphorylation of the tau protein, a hallmark of the disease.[8][9][12] By increasing O-GlcNAcylation on tau, Thiamet-G can interfere with the sites of pathological phosphorylation.[9] Studies have also indicated that inhibiting OGA can reduce the formation of amyloid plaques.[13]

  • Cancer Biology: Aberrant O-GlcNAcylation is a recognized feature of many cancers, contributing to cancer cell proliferation and survival.[5] Thiamet-G can be used to study the impact of elevated O-GlcNAcylation on oncogenic pathways and has been shown to sensitize some cancer cells to chemotherapy.[12]

  • Signal Transduction: O-GlcNAcylation can compete with phosphorylation for the same or adjacent serine/threonine residues, creating a dynamic interplay between these two crucial PTMs. Thiamet-G is a key tool for investigating this "crosstalk" and its impact on signaling pathways.[14]

Experimental Protocols

Protocol 1: In Vitro Treatment of Cultured Cells with Thiamet-G to Increase Global O-GlcNAcylation

This protocol provides a general framework for treating adherent mammalian cells with Thiamet-G to observe an increase in total protein O-GlcNAcylation.

Materials:

  • Thiamet-G

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)

  • Primary antibody for a loading control (e.g., β-actin, GAPDH)

  • Appropriate secondary antibodies

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Thiamet-G Preparation: Prepare a stock solution of Thiamet-G in DMSO (e.g., 10 mM). Store at -20°C.

  • Treatment: On the day of the experiment, dilute the Thiamet-G stock solution in complete cell culture medium to the desired final concentration. A typical starting concentration is 1 µM.[10] Include a vehicle control (DMSO) at the same final concentration as the Thiamet-G treated wells.

  • Incubation: Remove the old medium from the cells and replace it with the Thiamet-G-containing or vehicle control medium. Incubate the cells for the desired duration (e.g., 4-24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Normalize protein concentrations for all samples.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-O-GlcNAc antibody.

    • Wash and incubate with the appropriate secondary antibody.

    • Develop the blot to visualize O-GlcNAcylated proteins.

    • Strip and re-probe the membrane with a loading control antibody.

Data Interpretation:

A successful experiment will show a significant increase in the intensity of multiple bands in the Thiamet-G treated lane compared to the vehicle control, indicating a global increase in protein O-GlcNAcylation.

Protocol 2: Co-immunoprecipitation to Study O-GlcNAcylation of a Specific Protein

This protocol details how to determine if a specific protein of interest is O-GlcNAcylated and how Thiamet-G treatment affects this modification.

Materials:

  • All materials from Protocol 1

  • Primary antibody against the protein of interest for immunoprecipitation

  • Protein A/G magnetic beads or agarose beads

  • Co-immunoprecipitation (Co-IP) lysis/wash buffer

Procedure:

  • Cell Treatment and Lysis: Treat cells with Thiamet-G or vehicle as described in Protocol 1. Lyse cells in a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the pre-cleared lysates with the antibody against the protein of interest overnight at 4°C.

    • Add fresh protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with Co-IP wash buffer.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Perform Western blotting as in Protocol 1, probing one membrane with the anti-O-GlcNAc antibody and another with the antibody against the protein of interest (to confirm successful immunoprecipitation).

Data Interpretation:

An increase in the O-GlcNAc signal in the immunoprecipitated sample from Thiamet-G treated cells compared to the control indicates that the protein of interest is O-GlcNAcylated and that this modification is enhanced by OGA inhibition.

Visualizing the Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis start Seed Cells treat Treat with Thiamet-G (or Vehicle) start->treat lysis Cell Lysis treat->lysis ip Immunoprecipitation (Protein of Interest) lysis->ip Specific Analysis wb_global Western Blot (Global O-GlcNAc) lysis->wb_global Global Analysis wb_specific Western Blot (Specific O-GlcNAc) ip->wb_specific

Caption: Experimental workflow for studying O-GlcNAcylation using Thiamet-G.

Signaling Pathway Crosstalk

PTM_crosstalk Protein Protein OGA OGA Protein->OGA - GlcNAc Phosphatase Phosphatase Protein->Phosphatase - Phosphate O_GlcNAc O-GlcNAcylated Protein Phosphorylated Phosphorylated Protein OGT OGT OGT->Protein + GlcNAc ThiametG Thiamet-G ThiametG->OGA Kinase Kinase Kinase->Protein + Phosphate O_GlcNAc->Phosphorylated Crosstalk

Caption: Crosstalk between O-GlcNAcylation and Phosphorylation.

Quantitative Data Summary

ParameterValueSource
Thiamet-G Ki (human OGA) ~21 nM[8][9]
Typical Cell Culture Concentration 1 µM[10]
In Vivo Dosage (mice, i.p.) 20 mg/kg[10]

References

  • Alectos Therapeutics. (2008, June 29). A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo. Retrieved from [Link]

  • Wang, T., et al. (2019). Discovery of MK-8719, a Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhou, Y., et al. (2014). Thiamet-G-mediated inhibition of O-GlcNAcase sensitizes human leukemia cells to microtubule-stabilizing agent paclitaxel. PubMed. Retrieved from [Link]

  • Li, J., et al. (2024). Targeted Protein O-GlcNAcylation Using Bifunctional Small Molecules. PubMed. Retrieved from [Link]

  • Oswald, K. A., et al. (n.d.). Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. PMC. Retrieved from [Link]

  • Roth, C., et al. (n.d.). O-GlcNAcase fragment discovery with fluorescence polarimetry. PMC. Retrieved from [Link]

  • Wing, K. D., et al. (1984). Oxidative bioactivation of S-alkyl phosphorothiolate pesticides: stereospecificity of profenofos insecticide activation. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Yuzwa, S. A., et al. (2014). Pharmacological inhibition of O-GlcNAcase (OGA) prevents cognitive decline and amyloid plaque formation in bigenic tau/APP mutant mice. PMC. Retrieved from [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). O-GlcNAcase Inhibitors. Retrieved from [Link]

  • Cedraro, N., et al. (2021). O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature. PubMed. Retrieved from [Link]

  • Li, J., et al. (n.d.). O-GlcNAcylation promotes the cytosolic localization of the m6A reader YTHDF1 and colorectal cancer tumorigenesis. Mount Sinai Scholars Portal. Retrieved from [Link]

  • Sharma, A., et al. (2020). Profenofos, an Acetylcholinesterase-Inhibiting Organophosphorus Pesticide: A Short Review of Its Usage, Toxicity, and Biodegradation. PubMed. Retrieved from [Link]

  • Li, X., et al. (2014). Inhibition of O-GlcNAcase (OGA): A Potential Therapeutic Target to Treat Alzheimer's Disease. PMC. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Profenofos. Retrieved from [Link]

  • Alonso-Gardón, M., et al. (2020). Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA) for the Treatment of Neurodegenerative Disorders. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Opportunities for Therapeutic Modulation of O-GlcNAc. Retrieved from [Link]

  • Goudarzi, A., et al. (2018). Interrogating the Roles of Post-Translational Modifications of Non-Histone Proteins. PubMed. Retrieved from [Link]

  • Dukie, S., et al. (2019). Essential role of O-GlcNAcylation in stabilization of oncogenic factors. PubMed. Retrieved from [Link]

  • Miao, C., et al. (2025). Post-translational modifications in drug resistance. PubMed. Retrieved from [Link]

  • Gu, J., et al. (2018). Direct Profiling the Post-Translational Modification Codes of a Single Protein Immobilized on a Surface Using Cu-free Click Chemistry. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. Retrieved from [Link]

  • Plant Archives. (n.d.). comparison between customs preparations and workout preparations for pesticide profenofos from differ. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

In modern medicinal chemistry, the introduction of sulfur motifs—particularly aryl thiols—is often bottlenecked by the poor stability and noxious nature of direct mercaptan reagents. O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate serves as a critical, shelf-stable "masked thiol" precursor.

Its primary utility lies in the Newman-Kwart Rearrangement (NKR) , a thermodynamic isomerization that converts the O-thiocarbamate to an S-thiocarbamate.[1] This specific scaffold (4-bromo-2-fluoro) is highly privileged in drug discovery for two reasons:

  • The 4-Bromo Handle: Allows for downstream diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings after the sulfur moiety is installed.

  • The 2-Fluoro Substituent: Modulates the pKa of the resulting thiol (and subsequent sulfonamides/thioethers), improves metabolic stability by blocking the oxidation-prone ortho-position, and accelerates the NKR reaction rate via inductive electron withdrawal.

This guide provides a validated workflow for synthesizing, rearranging, and hydrolyzing this intermediate to access high-purity 4-bromo-2-fluorobenzenethiol .

Chemical Mechanism & Rationale[1][2][3][4][5]

The transformation relies on the Newman-Kwart Rearrangement (NKR), an intramolecular


 aryl migration.[1][2][3][4]
Mechanistic Insight

The reaction proceeds via a concerted, four-membered cyclic transition state.[3][4] It follows first-order kinetics and mimics nucleophilic aromatic substitution (


).[1] Consequently, the reaction rate is heavily influenced by the electronic nature of the aromatic ring.
  • Impact of Fluorine: The strong electron-withdrawing group (EWG) at the ortho position lowers the electron density of the aromatic ring. This stabilizes the transition state, significantly lowering the activation energy (

    
    ) compared to electron-rich substrates.
    
  • Impact of Bromine: The para-bromo substituent provides additional inductive withdrawal, further accelerating the rearrangement.

NKR_Mechanism cluster_0 Step 1: O-Thiocarbamate cluster_1 Transition State cluster_2 Step 2: S-Thiocarbamate Start O-(4-Br-2-F-Ph) Dimethylcarbamothioate TS 4-Membered Cyclic TS Start->TS Heat (Δ) or Pd cat. Ipso Attack Product S-(4-Br-2-F-Ph) Dimethylcarbamothioate TS->Product Driving Force: C=O vs C=S Bond Strength

Figure 1: Mechanistic pathway of the Newman-Kwart Rearrangement. The conversion is thermodynamically driven by the formation of the strong C=O bond (approx. 176 kcal/mol) replacing the weaker C=S bond.

Experimental Protocols

Protocol A: Synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

Objective: Efficient capping of the phenol to create the thiocarbamate precursor.

Reagents:

  • 4-Bromo-2-fluorophenol (1.0 equiv)

  • Dimethylthiocarbamoyl chloride (1.2 equiv)

  • DABCO (1,4-Diazabicyclo[2.2.2]octane) (1.5 equiv) or NaH (1.2 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Charge: In a flame-dried round-bottom flask under

    
    , dissolve 4-bromo-2-fluorophenol in anhydrous DMF (0.5 M concentration).
    
  • Deprotonation:

    • Method A (Mild): Add DABCO in one portion. Stir at RT for 15 min.

    • Method B (Strong): Cool to 0°C, add NaH (60% dispersion). Stir 30 min until gas evolution ceases.

  • Addition: Add dimethylthiocarbamoyl chloride portion-wise.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (the product is less polar than the phenol).

  • Workup: Quench with water. Extract with EtOAc (x3). Wash organics with 1M HCl (to remove DABCO), water, and brine. Dry over

    
    .[5]
    
  • Purification: Recrystallize from EtOH/Heptane or flash chromatography (0-20% EtOAc/Hex).

Protocol B: The Newman-Kwart Rearrangement (NKR)

Objective: Isomerization to the S-linked species.[1]

Critical Decision Matrix:

ParameterThermal Method (Classic)Microwave Method (Modern)
Temperature 200°C – 250°C200°C – 220°C
Time 4 – 12 Hours30 – 60 Minutes
Solvent Diphenyl ether or NeatNMP or Neat
Scalability High (>100g)Low/Medium (<5g batches)
Recommendation Use for bulk scale-up.Use for rapid MedChem synthesis.

Step-by-Step (Thermal Method):

  • Place the O-thiocarbamate in a heavy-walled pressure vessel or round-bottom flask with a condenser.

  • Solvent: If running neat (preferred for clean substrates), ensure the vessel is inerted with Argon. If using solvent, dissolve in Diphenyl ether (1.0 M).

  • Heat: Heat the reaction to 230°C.

    • Note: The 2-Fluoro group accelerates this. Standard un-substituted phenols require 250-300°C.

  • Monitoring: Monitor by HPLC. The migration of the aryl group causes a distinct shift in retention time and UV absorption.

  • Isolation:

    • If Neat: Cool to RT. The product often crystallizes.[1]

    • If Solvent: Dilute with hexane to precipitate the product or load directly onto silica (Diphenyl ether elutes first with 100% Hexanes).

Protocol C: Hydrolysis to 4-Bromo-2-fluorobenzenethiol

Objective: Unmasking the free thiol.

Procedure:

  • Dissolve the S-thiocarbamate in MeOH/THF (1:1).

  • Add NaOH (4M aqueous, 3.0 equiv).

  • Reflux for 2 hours.

  • Critical Workup (Odor Control):

    • Cool to 0°C. Acidify carefully with 6M HCl to pH 2.

    • Safety: Perform in a well-ventilated fume hood. Aryl thiols have potent odors. Treat glassware with bleach solution immediately after use.

  • Extract with DCM. Dry and concentrate to yield the free thiol.

Analytical Data Summary

Expected shifts during the transformation sequence:

CompoundIR Signature (

)

NMR Carbonyl
O-Thiocarbamate ~1200 (C=S stretch)~185 ppm (C=S)
S-Thiocarbamate ~1650 (C=O stretch)~165 ppm (C=O)

Workflow Visualization

Workflow cluster_inputs Phase 1: Assembly cluster_process Phase 2: Rearrangement (NKR) cluster_output Phase 3: Hydrolysis Phenol 4-Bromo-2-fluorophenol O_TC O-Thiocarbamate (Intermediate) Phenol->O_TC DMF, 80°C Reagent Dimethylthiocarbamoyl Cl Reagent->O_TC Base DABCO / NaH Base->O_TC S_TC S-Thiocarbamate (Rearranged) O_TC->S_TC Δ (230°C) Intramolecular Migration Thiol 4-Bromo-2-fluorobenzenethiol S_TC->Thiol NaOH, MeOH Reflux

Figure 2: End-to-end synthetic workflow for the conversion of phenol to thiol via the thiocarbamate intermediate.

References

  • Mechanism & Review: Lloyd-Jones, G. C., Moseley, J. D., & Renny, J. S. (2008).[1][6] "Mechanism and Application of the Newman-Kwart O→S Rearrangement of O-Aryl Thiocarbamates." Synthesis, 2008(5), 661-689.

  • Catalytic Advances: Harvey, J. N., Jover, J., Lloyd-Jones, G. C., et al. (2009).[1][3] "The Newman–Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis." Angewandte Chemie International Edition, 48(41), 7612-7615.[3]

  • Microwave Acceleration: Moseley, J. D., & Lenden, P. (2007).[1][6] "A high temperature investigation using microwave synthesis for electronically and sterically disfavoured substrates of the Newman–Kwart rearrangement."[1][7] Tetrahedron, 63(19), 4120-4125.

  • General Protocol: Organic Chemistry Portal. "Newman-Kwart Rearrangement."[1][6][7][8][9]

Sources

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate for kinase inhibitor development

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the strategic utilization of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate in the synthesis of kinase inhibitors.

This guide focuses on the compound's role as a stable, high-fidelity precursor for generating 4-Bromo-2-fluorothiophenol , a privileged pharmacophore in Type I and Type II kinase inhibitors (e.g., targeting c-Met, VEGFR, and BRAF pathways).

Executive Summary

In kinase inhibitor discovery, the aryl-thioether motif is a critical structural element used to link the hinge-binding heterocycle (e.g., quinazoline, pyrimidine) to the hydrophobic tail occupying the allosteric pocket.

Direct sulfonation of electron-deficient phenols (such as 4-bromo-2-fluorophenol) using chlorosulfonic acid is hazardous and often yields inseparable regioisomers. O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate serves as a masked thiol equivalent. It allows researchers to install the sulfur atom regioselectively via the Newman-Kwart Rearrangement (NKR) . This route avoids the handling of odorous, oxidatively unstable thiols until the final coupling step, significantly improving yield and reproducibility in library synthesis.

Technical Background & Mechanism

The utility of this compound relies on the thermodynamic rearrangement of the O-aryl thiocarbamate to the S-aryl thiocarbamate.

The Newman-Kwart Advantage

The 4-bromo-2-fluoro substitution pattern is electronically tuned for this reaction. The electron-withdrawing fluorine (ortho) and bromine (para) substituents lower the electron density of the aromatic ring, stabilizing the nucleophilic attack of the sulfur atom onto the ipso-carbon during the transition state.

  • Mechanism: Intramolecular ipso-substitution via a 4-membered cyclic transition state.

  • Driving Force: Conversion of the C=S double bond (stable) to a C=O double bond (more stable), gaining approximately 20–30 kcal/mol in bond energy.

  • Kinetic Benefit: The presence of the 2-Fluoro group creates a "buttressing effect," sterically biasing the thiocarbonyl group towards the reactive conformation, while its inductive effect lowers the activation energy (

    
    ).
    
Pathway Visualization

The following diagram illustrates the reaction pathway from the phenol precursor to the active kinase inhibitor scaffold.

NKR_Pathway Phenol 4-Bromo-2-fluorophenol (Starting Material) O_Carb O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (The Reagent) Phenol->O_Carb DMTCC, DABCO DMF, 25°C TS 4-Membered Transition State O_Carb->TS Heat/Microwave S_Carb S-(4-Bromo-2-fluorophenyl) dimethylthiocarbamate (Rearranged Product) TS->S_Carb NKR (Irreversible) Thiol 4-Bromo-2-fluorothiophenol (Active Pharmacophore) S_Carb->Thiol Hydrolysis (NaOH/MeOH) Scaffold Kinase Inhibitor Core (e.g., Thioether-linked) Thiol->Scaffold S_NAr Coupling (Hinge Binder)

Caption: The Newman-Kwart Rearrangement pathway converting the O-thiocarbamate reagent to the active thiol pharmacophore.

Experimental Protocols

Safety Warning: The synthesis involves thiocarbamoyl chlorides and high temperatures. Perform all reactions in a fume hood. Thiols generated in Step 3 have a potent stench; use bleach traps.

Protocol A: Synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

This step installs the thiocarbamate "handle" onto the phenol.

Materials:

  • 4-Bromo-2-fluorophenol (1.0 eq)

  • Dimethylthiocarbamoyl chloride (DMTCC) (1.2 eq)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.5 eq)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-Bromo-2-fluorophenol (10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add DABCO (15 mmol) in one portion. The solution may darken slightly. Stir for 15 minutes at room temperature to ensure deprotonation.

  • Acylation: Add DMTCC (12 mmol) portion-wise over 5 minutes.

  • Reaction: Heat the mixture to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product (O-thiocarbamate) is typically less polar than the phenol.

  • Workup: Cool to room temperature. Pour into ice-water (100 mL). The product should precipitate as a white/off-white solid.

  • Purification: Filter the solid. Wash with water (3 x 20 mL) and cold hexanes. Recrystallize from Ethanol if necessary.

    • Target Yield: >85%[1][2]

    • QC Check: 1H NMR should show two distinct methyl singlets (due to restricted rotation of the N-C bond) at ~3.3 and 3.4 ppm.

Protocol B: Microwave-Assisted Newman-Kwart Rearrangement

This step converts the O-thiocarbamate to the S-thiocarbamate. Microwave irradiation is preferred over conventional heating for better control and safety.

Materials:

  • O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (from Protocol A)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Diphenyl ether (if using conventional heat)

Procedure:

  • Preparation: Place the O-thiocarbamate (2 mmol) in a microwave-safe vial. Add NMP (4 mL). Cap the vial under argon.

  • Irradiation: Heat in a microwave reactor at 220°C for 30 minutes .

    • Note: If using conventional heating, reflux in diphenyl ether (bp 259°C) for 2–4 hours.

  • Validation: Check LC-MS. The mass (M+) remains identical, but the retention time will shift significantly (S-thiocarbamates are generally more polar than O-thiocarbamates on reverse phase).

  • Workup: Pour the reaction mixture into water. Extract with Ethyl Acetate. Wash organic layer with water (to remove NMP) and brine.

  • Isolation: Evaporate solvent. The S-thiocarbamate is often an oil or low-melting solid.

Protocol C: Hydrolysis and In-Situ Coupling (One-Pot)

Isolating the free thiol (4-Bromo-2-fluorothiophenol) is possible but oxidative dimerization to the disulfide is a risk. This protocol describes in-situ deprotection and coupling to a kinase hinge binder (e.g., 4-chloroquinazoline).

Materials:

  • S-(4-Bromo-2-fluorophenyl) dimethylthiocarbamate (1.0 eq)

  • Potassium Hydroxide (KOH) (4.0 eq)

  • Methanol/Water (4:1)

  • Electrophile: 4-Chloro-6,7-dimethoxyquinazoline (Example Kinase Core) (1.1 eq)

Procedure:

  • Hydrolysis: Dissolve S-thiocarbamate in MeOH/Water. Add KOH. Reflux for 2 hours under Nitrogen.

  • Verification: Take an aliquot, quench with acid, and check for the disappearance of the starting material.

  • Coupling: Cool the reaction to 50°C. Add the chloropyrimidine/quinazoline electrophile directly to the alkaline solution.

  • Completion: Stir at 60°C for 3 hours. The thiolate anion is a potent nucleophile and will displace the chloride.

  • Workup: Neutralize with 1N HCl. The thioether product usually precipitates. Filter and wash with water.

Data Analysis & Troubleshooting

Reaction Parameter Optimization
ParameterConditionImpact on YieldRecommendation
Solvent (NKR) Diphenyl EtherHigh (Traditional)Difficult to remove; use only for >10g scale.
Solvent (NKR) NMP / DMAHigh (Microwave)Easy aqueous workup; ideal for library synthesis.
Temperature < 200°CLowReaction is endothermic with high

; requires >200°C.
Substituents 2-Fluoro (EWG)PositiveAccelerates rearrangement vs. unsubstituted phenol.
Structural Validation (NMR)
  • O-Thiocarbamate: The dimethylamino group appears as two broad singlets or a split peak due to the C=S double bond character.

  • S-Thiocarbamate: The dimethylamino group signal often coalesces or sharpens, and the carbonyl stretch in IR appears strong at ~1650 cm⁻¹.

  • Thioether Product: The aromatic protons on the 4-bromo-2-fluorophenyl ring will show a characteristic shift upfield relative to the thiocarbamate.

Drug Discovery Workflow Integration

The bromine atom at position 4 is preserved throughout this sequence. This allows the resulting scaffold to be used in Late-Stage Diversification :

  • Suzuki-Miyaura Coupling: Attach solubilizing tails (e.g., piperazines).

  • Buchwald-Hartwig Amination: Introduce amide linkers.

Drug_Design Core Thioether Scaffold (From Protocol C) Bromine 4-Bromo Handle Core->Bromine Suzuki Suzuki Coupling (Aryl Boronic Acids) Bromine->Suzuki Buchwald Buchwald Amination (Amines/Amides) Bromine->Buchwald Library Kinase Inhibitor Library (SAR Exploration) Suzuki->Library Buchwald->Library

Caption: Utilization of the 4-Bromo handle for generating diverse kinase inhibitor libraries.

References

  • Newman, M. S., & Kwart, H. (1966). The conversion of phenols to thiophenols via dialkylthiocarbamates. Journal of Organic Chemistry.[3]

  • Moseley, J. D., & Lenden, P. (2007).[4] Microwave-enhanced Newman–Kwart rearrangement.[4][5] Tetrahedron.[3][4]

  • Flores-Figueroa, A., et al. (2020).[6] Synthesis of 2,4-Disubstituted Thiophenols and Solid State Structures of Thiocarbamate Precursors.[6] Journal of the Mexican Chemical Society.

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. (Example of kinase inhibitor SAR utilizing halo-aryl motifs).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important intermediate. Here, we will delve into the nuances of the synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions, all grounded in established chemical principles.

Introduction to the Synthesis

The synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate is a crucial step in the development of various agrochemicals and pharmaceuticals. The most common route involves the reaction of 4-bromo-2-fluorophenol with dimethylthiocarbamoyl chloride. While seemingly straightforward, this reaction is often plagued by issues that can significantly impact the yield and purity of the final product. This guide will provide you with the necessary insights to navigate these challenges and optimize your synthetic protocol.

Reaction Mechanism

The fundamental reaction is a nucleophilic substitution where the phenoxide ion, generated from 4-bromo-2-fluorophenol, attacks the electrophilic carbonyl carbon of dimethylthiocarbamoyl chloride.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product phenol 4-Bromo-2-fluorophenol phenoxide 4-Bromo-2-fluorophenoxide phenol->phenoxide Deprotonation base Base (e.g., K2CO3) base->phenoxide dmtccl Dimethylthiocarbamoyl chloride product O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate dmtccl->product phenoxide->product Nucleophilic Attack

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate.

Question 1: I am observing a very low or no yield of my desired product. What are the likely causes?

Answer:

A low or non-existent yield can stem from several factors, primarily related to the quality of your reagents and the reaction conditions.

  • Poor Quality of Dimethylthiocarbamoyl Chloride: This is a common culprit. Dimethylthiocarbamoyl chloride is highly sensitive to moisture and can hydrolyze to dimethylthiocarbamic acid, which is unreactive.[1]

    • Solution: Always use freshly opened or properly stored dimethylthiocarbamoyl chloride. If you suspect hydrolysis, you can attempt to purify it by distillation under reduced pressure, but purchasing a fresh batch is often more reliable.

  • Inefficient Deprotonation of the Phenol: The formation of the phenoxide is critical for the reaction to proceed.

    • Solution: Ensure your base is strong enough and sufficiently dry. For this reaction, inorganic bases like potassium carbonate or cesium carbonate are often effective. If you are using a weaker base, you may need to use a stronger one or increase the reaction temperature. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can also enhance the reaction rate by facilitating the transfer of the phenoxide to the organic phase.

  • Reaction Temperature is Too Low: While higher temperatures can lead to side reactions, a temperature that is too low will result in a sluggish or incomplete reaction.

    • Solution: For this specific synthesis, a temperature range of 50-80 °C is a good starting point. Monitor the reaction progress by TLC. If the reaction is not proceeding, a gradual increase in temperature may be necessary.

Question 2: My TLC analysis shows multiple spots, indicating the presence of impurities. What are these byproducts and how can I minimize them?

Answer:

The presence of multiple spots on your TLC plate suggests the formation of side products. The most common impurities in this synthesis are:

  • Unreacted 4-bromo-2-fluorophenol: This is easily identified by comparing the TLC with a standard of the starting material.

    • Solution: Ensure you are using a slight excess of dimethylthiocarbamoyl chloride (e.g., 1.1 to 1.2 equivalents). You can also increase the reaction time or temperature to drive the reaction to completion.

  • Hydrolyzed Dimethylthiocarbamoyl Chloride: As mentioned earlier, this reagent can react with trace amounts of water.

    • Solution: Use anhydrous solvents and ensure all your glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize moisture contamination.

  • S-Aryl Isomer (from Newman-Kwart Rearrangement): At elevated temperatures, the desired O-aryl thiocarbamate can rearrange to the thermodynamically more stable S-aryl thiocarbamate.[2][3]

    • Solution: Avoid excessively high reaction temperatures. If the rearrangement is a significant issue, consider using a palladium catalyst, which has been shown to facilitate the Newman-Kwart rearrangement at much lower temperatures (around 100°C), so careful temperature control is key.[4][5] For the initial synthesis, keeping the temperature below 100°C is advisable.

Question 3: The reaction seems to work, but I am losing a significant amount of product during the work-up and purification. How can I improve my recovery?

Answer:

Product loss during work-up and purification is a common challenge. Here are some strategies to improve your recovery:

  • Aqueous Work-up: The product is an organic-soluble compound. A standard aqueous work-up is necessary to remove the base and any water-soluble byproducts.

    • Solution: After the reaction is complete, cool the mixture and quench with water. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic extracts and wash with brine to remove any remaining water.

  • Chromatography: Column chromatography is often necessary to obtain a highly pure product.

    • Solution: Use a silica gel column with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate. The polarity of the eluent can be gradually increased to first elute any less polar impurities, followed by the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Aprotic polar solvents are generally preferred for this type of reaction. Acetonitrile, acetone, and dimethylformamide (DMF) are good choices. The choice of solvent can influence the solubility of the reagents and the reaction rate. It is recommended to perform small-scale trials to determine the optimal solvent for your specific conditions.

Q2: Which base should I use, and in what quantity?

A2: A moderately strong, non-nucleophilic base is ideal. Potassium carbonate is a cost-effective and commonly used base. Using 1.5 to 2.0 equivalents of the base is typically sufficient to ensure complete deprotonation of the phenol.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., 4:1 hexanes:ethyl acetate) to achieve good separation between the starting material, product, and any byproducts. The disappearance of the starting phenol spot is a good indicator of reaction completion.

Q4: Is an inert atmosphere necessary for this reaction?

A4: While not always strictly necessary, performing the reaction under an inert atmosphere (nitrogen or argon) is highly recommended.[1] This will minimize the risk of moisture contamination, which can lead to the hydrolysis of the dimethylthiocarbamoyl chloride and reduce your yield.

Experimental Protocol: Optimized Synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-Bromo-2-fluorophenol (1.0 eq)

  • Dimethylthiocarbamoyl chloride (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Begin stirring the mixture and heat to 60 °C.

  • In a separate dry flask, dissolve dimethylthiocarbamoyl chloride (1.2 eq) in a minimal amount of anhydrous acetonitrile.

  • Add the dimethylthiocarbamoyl chloride solution dropwise to the reaction mixture over 15-20 minutes.

  • Maintain the reaction temperature at 60 °C and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete (as indicated by the disappearance of the starting phenol on TLC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate and wash the solid with a small amount of ethyl acetate.

  • Combine the filtrate and the washings and concentrate under reduced pressure to remove the solvent.

  • Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Data Summary: Impact of Reaction Parameters on Yield

The following table provides a summary of expected outcomes based on variations in key reaction parameters. These are illustrative and actual results may vary.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Base Triethylamine (1.2 eq)Anhydrous K₂CO₃ (2.0 eq)Incomplete deprotonation with triethylamine, leading to lower yield.
Solvent DichloromethaneAnhydrous AcetonitrileBetter solubility of K₂CO₃ in acetonitrile, leading to a faster reaction.
Temperature Room Temperature60 °CThe reaction is very slow at room temperature; heating is required for a reasonable reaction time.
Atmosphere AirNitrogenRunning the reaction under nitrogen minimizes hydrolysis of the dimethylthiocarbamoyl chloride, improving the yield.
Yield < 40%> 85%

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impurities Observed check_reagents Check Reagent Quality (Especially Dimethylthiocarbamoyl Chloride) start->check_reagents reagent_issue Reagent Hydrolyzed or Impure? check_reagents->reagent_issue replace_reagent Use Fresh/Purified Reagents reagent_issue->replace_reagent Yes check_conditions Review Reaction Conditions reagent_issue->check_conditions No replace_reagent->check_conditions conditions_issue Suboptimal Conditions? (Base, Solvent, Temp.) check_conditions->conditions_issue optimize_conditions Optimize Base, Solvent, and Temperature conditions_issue->optimize_conditions Yes check_workup Examine Work-up & Purification conditions_issue->check_workup No optimize_conditions->check_workup workup_issue Product Loss During Isolation? check_workup->workup_issue refine_workup Refine Extraction and Chromatography workup_issue->refine_workup Yes end Improved Yield and Purity workup_issue->end No refine_workup->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents.

  • CN102617636A - Preparation method of high-purity profenofos - Google Patents.

  • CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents.

  • CAS 16420-13-6: Dimethylthiocarbamoyl chloride - CymitQuimica.

  • Newman-Kwart Rearrangement - Organic Chemistry Portal.

  • Mechanism and Application of the Newman-Kwart O->S Rearrangement of O-Aryl Thiocarbamates | Request PDF - ResearchGate.

  • The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis - Organic Chemistry Portal.

  • The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis | Request PDF - ResearchGate.

  • Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing).

  • Highly Efficient Synthesis of Alkyl and Aryl Primary Thiocarbamates and Dithiocarbamates Under Metal- And Solvent-Free Conditions - PubMed.

  • One-Pot Synthesis of Thiocarbamates - ResearchGate.

  • Advances in the synthesis of thiocarbamates - ResearchGate.

  • Thiocarbamate synthesis by carbamoylation - Organic Chemistry Portal.

Sources

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate . As a Senior Application Scientist, I understand that this compound is rarely the final destination; it is almost exclusively a high-value intermediate used to access 4-bromo-2-fluorothiophenol via the Newman-Kwart Rearrangement (NKR).

However, the very reactivity that makes it useful (the labile C-O vs. C-S bond) makes it prone to inadvertent degradation. This guide addresses the specific stability profiles and troubleshooting scenarios you will encounter in the lab.

Module 1: Thermal Instability (The Newman-Kwart Issue)

The Core Issue: The most common user error is unintentional thermal rearrangement. This compound is thermodynamically unstable relative to its S-isomer. If you heat this compound above 150°C (or lower with catalytic impurities) during drying or purification, it will rearrange, changing your material from an O-thiocarbamate to an S-thiocarbamate.[1]

Troubleshooting Guide

Q: My solid product turned into a yellow oil/gum after drying in the vacuum oven. What happened? A: You likely triggered a partial Newman-Kwart Rearrangement.

  • Mechanism: The driving force is the conversion of the C=S double bond (bond energy ~115 kcal/mol) to the thermodynamically stronger C=O bond (~179 kcal/mol).

  • Diagnosis: Check your IR spectrum.[2]

    • Intact Material: Strong band at ~1200–1250 cm⁻¹ (C=S).

    • Rearranged Material: Strong band at ~1650–1700 cm⁻¹ (C=O, thiocarbamate carbonyl).

  • Corrective Action: Do not heat above 60°C during drying. Use high vacuum at ambient temperature.

Q: Can I distill this compound? A: Absolutely not. Distillation temperatures will drive the rearrangement to completion (or cause decomposition). Purification must be performed via crystallization (usually from EtOH/Hexanes) or Silica Gel Chromatography.

Mechanism Visualization

The following diagram illustrates the thermal divergence between the desired pathway (controlled rearrangement) and the degradation pathway (uncontrolled isomerization/hydrolysis).

NKR_Mechanism Fig 1. Thermal Rearrangement vs. Hydrolytic Degradation Pathways Start O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (Target Compound) TS 4-Membered Cyclic Transition State Start->TS Heat (>150°C) or Pd Catalyst Hydrolysis 4-Bromo-2-fluorophenol (Degradation Product) Start->Hydrolysis Aq. Base / Moisture (Hydrolytic Cleavage) S_Isomer S-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (Rearranged Product) TS->S_Isomer Irreversible Isomerization

Module 2: Hydrolytic Stability & pH Sensitivity

The Core Issue: Thiocarbamates are generally more resistant to hydrolysis than esters, but the electron-withdrawing nature of the 4-bromo and 2-fluoro substituents on the phenolic ring makes the carbonyl/thiocarbonyl carbon more electrophilic, increasing susceptibility to nucleophilic attack by hydroxide.

Stability Data Table
ConditionStability RatingObserved Degradation ProductRecommended Protocol
Acidic (pH < 4) HighMinimal (Protonation stabilizes leaving group)Wash with 1M HCl or dilute H₂SO₄.
Neutral (pH 7) ModerateSlow hydrolysis over weeksStore in desiccator; avoid aqueous storage.
Basic (pH > 10) Low / Critical Rapid hydrolysis to 4-bromo-2-fluorophenol Avoid strong caustic washes (NaOH/KOH). Use NaHCO₃ only.
Troubleshooting Guide

Q: I lost 40% of my mass during the aqueous workup. The aqueous layer was yellow. A: You likely used a strong base (NaOH) to remove unreacted phenol starting material, which hydrolyzed your product.

  • The Yellow Color: Phenolates (anions of phenols) are often yellow. The 4-bromo-2-fluorophenolate anion is distinctively colored.

  • Solution: Use cold saturated NaHCO₃ or Na₂CO₃ for washes. Limit contact time with the aqueous phase to <10 minutes.

Q: How do I remove unreacted 4-bromo-2-fluorophenol without hydrolyzing the product? A: Exploiting the pKa difference is risky. Instead, use chemoselective scavenging .

  • Protocol: Add a scavenger resin (e.g., basic Amberlyst A-21) to the organic phase, stir for 30 mins, and filter. This avoids the aqueous hydrolysis vector entirely.

Module 3: Storage and Analytical Anomalies

The Core Issue: Users often confuse the O-isomer and S-isomer in QC because they have the same molecular weight (LC-MS indistinguishable without fragmentation analysis).

Analytical Differentiation Protocol

Q: My LC-MS shows the correct mass (M+H), but the retention time shifted. Is it degraded? A: Yes, it has likely isomerized to the S-thiocarbamate.

  • NMR Diagnostic:

    • O-Thiocarbamate (Target): N-Me protons appear as two distinct broad singlets (due to restricted rotation around the C-N bond) typically around 3.3–3.4 ppm.

    • S-Thiocarbamate (Rearranged): N-Me protons often sharpen or shift slightly upfield; the aromatic protons will shift significantly due to the loss of the shielding oxygen and gain of the sulfur attachment.

  • TLC Visualization:

    • The S-thiocarbamate is generally more polar (lower Rf) than the O-thiocarbamate on Silica gel due to the strong C=O dipole.

Storage Workflow

Storage_Protocol Fig 2. Storage Decision Matrix for O-Aryl Thiocarbamates Receipt Material Receipt Check_State Is material solid? Receipt->Check_State Solid_Storage Store at 4°C Protect from Light Argon Flush Check_State->Solid_Storage Yes Oil_Storage Likely Impure/Rearranged Perform NMR QC Check_State->Oil_Storage No (Oily/Gummy) LongTerm Re-test Purity every 3 months Solid_Storage->LongTerm

References

  • Newman, M. S., & Kwart, H. (1966). The conversion of phenols to thiophenols via dialkylthiocarbamates. Journal of Organic Chemistry.

  • Lloyd-Jones, G. C., et al. (2009).[1] The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis.[1][3] Angewandte Chemie International Edition.[1]

  • Burns, M., et al. (2025). Mechanism and Application of the Newman-Kwart O→S Rearrangement of O-Aryl Thiocarbamates. Synthesis (Thieme).

  • PubChem Compound Summary. (2025). N-(4-bromo-2-fluorophenyl)acetamide and related halogenated aromatics. National Center for Biotechnology Information.

Sources

Troubleshooting O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate. This guide, structured in a question-and-answer format, addresses common challenges and frequently asked questions encountered during its synthesis, purification, and subsequent reactions. As Senior Application Scientists, our goal is to provide you with not just solutions, but the underlying chemical principles to empower your experimental success.

Part 1: Synthesis and Purity Issues

This section focuses on the preparation of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate, typically synthesized from 4-bromo-2-fluorophenol and dimethylthiocarbamoyl chloride.

FAQ 1: My synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate is resulting in a low yield. What are the common causes?

Low yields in this synthesis are frequently traced back to three areas: base selection, reaction temperature, and the quality of the dimethylthiocarbamoyl chloride.

  • Inefficient Deprotonation of the Phenol: The reaction requires the formation of a phenoxide ion to attack the dimethylthiocarbamoyl chloride. If the base is too weak or used in insufficient amounts, the starting phenol will remain, reducing the yield.

    • Troubleshooting:

      • Base Choice: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3). NaH is highly effective but requires an anhydrous aprotic solvent (e.g., THF, DMF) and careful handling. K2CO3 is a safer, effective alternative, often used with a solvent like acetone or acetonitrile.

      • Stoichiometry: Ensure you are using at least 1.1 equivalents of the base to drive the deprotonation to completion.

  • Decomposition of Reagents: Dimethylthiocarbamoyl chloride is sensitive to moisture and can hydrolyze, reducing its effective concentration.

    • Troubleshooting:

      • Reagent Quality: Use a freshly opened bottle of dimethylthiocarbamoyl chloride or purify older stock if its integrity is questionable.

      • Reaction Conditions: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent hydrolysis.

  • Side Reactions: At elevated temperatures, the product itself can begin to undergo undesired reactions, such as the Newman-Kwart rearrangement (see Part 2).

    • Troubleshooting:

      • Temperature Control: The initial synthesis should be run at a controlled temperature, typically starting at 0 °C during the addition of reagents and then allowing it to slowly warm to room temperature. Avoid excessive heating.

Experimental Protocol: Synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate
  • To a stirred solution of 4-bromo-2-fluorophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of dimethylthiocarbamoyl chloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl).

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

FAQ 2: I am having difficulty purifying the product. What are the likely impurities?

The primary impurities are typically unreacted 4-bromo-2-fluorophenol and N,N,N',N'-tetramethylthiourea.

  • Unreacted 4-bromo-2-fluorophenol: This is acidic and can be removed with a basic wash. Before drying the organic layer, washing with a cold, dilute solution of 1 M NaOH can extract the unreacted phenol. However, be cautious as this can sometimes promote hydrolysis of the product if not done quickly and at low temperatures.

  • N,N,N',N'-tetramethylthiourea: This byproduct forms from the reaction of the dimethylthiocarbamoyl chloride with any water present or with itself. It is often a baseline impurity on TLC and can be removed with careful column chromatography.

Part 2: The Newman-Kwart Rearrangement

The most common subsequent reaction for this compound is the Newman-Kwart rearrangement, a thermal isomerization that converts the O-aryl carbamothioate to the S-aryl carbamothioate. This is a critical step for synthesizing thiophenols.

FAQ 3: My Newman-Kwart rearrangement is not proceeding to completion. How can I drive the reaction forward?

The Newman-Kwart rearrangement is a thermally driven process, and incomplete conversion is almost always related to insufficient thermal energy or reaction time.

  • Causality: The reaction proceeds through a four-membered cyclic transition state, which has a significant activation energy barrier. The electronic nature of the aryl ring is a key factor; electron-withdrawing groups, like the fluorine and bromine on your substrate, can make the rearrangement more difficult and require higher temperatures compared to electron-rich systems.

  • Troubleshooting Steps:

    • Increase Temperature: This is the most effective variable. These rearrangements often require temperatures between 200-300 °C. If you are running the reaction in a high-boiling solvent like diphenyl ether or Dowtherm A, ensure your heating mantle and condenser are set up for stable, high-temperature reflux.

    • Solvent-Free Conditions: The reaction can often be run "neat" (without solvent). A small amount of the liquid substrate is heated under an inert atmosphere. This maximizes the concentration and can facilitate the reaction at a slightly lower temperature than in solution.

    • Extended Reaction Time: High-temperature reactions should be monitored carefully. If a test aliquot (after cooling) shows both starting material and product, extend the reaction time.

    • Catalysis: While traditionally a thermal reaction, some literature reports suggest that transition metal catalysts can lower the required temperature, though this adds complexity and cost.

Data Presentation: Temperature Effects on Rearrangement
Temperature (°C)Typical Reaction TimeExpected Outcome
< 18024hLittle to no conversion.
200 - 2208-12hPartial conversion, mixture of O- and S-isomers.
230 - 2502-6hGood conversion, potentially reaching completion.
> 2601-3hHigh probability of completion, risk of decomposition.
FAQ 4: How can I confirm that the rearrangement was successful and I have the S-aryl isomer instead of the O-aryl starting material?

Distinguishing between the O- and S-isomers is critical and can be reliably done using spectroscopic methods, particularly NMR and Mass Spectrometry.

  • ¹H NMR Spectroscopy: The chemical shifts of the protons on the N-methyl groups are diagnostic.

    • O-isomer (Start): The two methyl groups are often distinct and appear as two singlets around δ 3.0-3.2 ppm.

    • S-isomer (Product): The two methyl groups are typically deshielded and appear as a single broad singlet (or two very close singlets) around δ 2.9-3.1 ppm. The key is the change and often the coalescence of the signals.

  • ¹³C NMR Spectroscopy: The carbonyl/thiocarbonyl carbon is highly informative.

    • O-isomer (Start): The C=S carbon appears significantly downfield, often in the range of δ 185-190 ppm.

    • S-isomer (Product): The C=O carbon appears further upfield, typically around δ 165-170 ppm.

  • Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns can differ. The most reliable method is to compare the spectra to known examples or predicted fragmentation.

Visualization: Newman-Kwart Rearrangement Workflow

Newman_Kwart_Workflow cluster_synthesis Synthesis Stage cluster_rearrangement Thermal Rearrangement cluster_product Product Stage cluster_analysis Verification SM O-Aryl Isomer (Starting Material) Heat Heat (220-250 °C) Neat or High-Boiling Solvent SM->Heat Introduce Thermal Energy P S-Aryl Isomer (Product) Heat->P Isomerization Analysis NMR / MS Analysis - Check for 13C shift (187 ppm -> 168 ppm) - Check for 1H N-Me shift P->Analysis Confirm Structure

Caption: Workflow for the Newman-Kwart rearrangement and subsequent product verification.

Part 3: Downstream Reactions and Troubleshooting

After the Newman-Kwart rearrangement, the resulting S-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate is a versatile intermediate, often used in cross-coupling reactions.

FAQ 5: I am attempting a Suzuki coupling with the S-aryl bromide product, but the reaction is failing. What could be the issue?

Failure in Suzuki coupling with this substrate often points to catalyst inhibition or deactivation. The sulfur atom in the thiocarbamate moiety is a known poison for palladium catalysts.

  • Causality of Catalyst Poisoning: The lone pairs of electrons on the sulfur atom can coordinate strongly to the palladium center, occupying the open coordination sites needed for the catalytic cycle (oxidative addition, transmetalation, reductive elimination) to proceed. This effectively deactivates the catalyst.

  • Troubleshooting Strategies:

    • Use a Robust Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective. Switch to catalyst systems specifically designed for substrates with coordinating heteroatoms. Buchwald's and Fu's research groups have developed specialized ligands and pre-catalysts that are more resistant to poisoning.

      • Recommended Ligands: Try electron-rich, bulky phosphine ligands such as SPhos, XPhos, or RuPhos.

      • Recommended Pre-catalysts: Use air-stable palladium pre-catalysts like G3 or G4 palladacycles (e.g., XPhos Pd G3).

    • Increase Catalyst Loading: As a straightforward but less elegant solution, increasing the catalyst loading from a typical 1-2 mol% to 5-10 mol% can sometimes overcome the poisoning effect, ensuring enough active catalyst is available to complete the reaction.

    • Protecting Group Strategy: A more involved but highly effective strategy is to hydrolyze the thiocarbamate to the thiophenol, protect the thiol (e.g., as a MOM or SEM ether), perform the Suzuki coupling, and then deprotect the thiol. This removes the interfering sulfur atom from the reaction entirely.

Visualization: Troubleshooting Suzuki Coupling

Suzuki_Troubleshooting Start Suzuki Reaction Fails (Low or No Conversion) Cause1 Potential Cause: Sulfur Poisoning of Pd Catalyst Start->Cause1 Sol1 Solution 1: Use Robust Ligand (e.g., SPhos, XPhos) Cause1->Sol1 Sol2 Solution 2: Increase Catalyst Loading (5-10 mol%) Cause1->Sol2 Sol3 Solution 3: Protect-Couple-Deprotect Strategy Cause1->Sol3 Result Successful C-C Bond Formation Sol1->Result Sol2->Result Sol3->Result

Caption: Decision tree for troubleshooting a failed Suzuki coupling reaction.

References

  • Newman-Kwart Rearrangement Overview. Organic Chemistry Portal. [Link]

  • General Suzuki Coupling Protocols. ACS Publications. [Link]

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate solubility problems and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (CAS No. 190648-99-8). This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work with this compound. As a molecule with a halogenated aromatic ring and a carbamothioate group, it exhibits characteristic solubility behavior that requires careful consideration in experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate?

Based on its chemical structure and data from structurally similar compounds, O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate is expected to be a hydrophobic molecule.[1][2] This means it will likely have low solubility in aqueous solutions and higher solubility in organic solvents. A close structural analog, 4-Bromo-2-fluorobiphenyl, is known to be soluble in dimethyl sulfoxide (DMSO) and methanol, but insoluble in water.[1] Another related compound, Profenofos, which contains a similar substituted phenyl group, is readily miscible with most organic solvents and has a low water solubility of 28 mg/L.[2][3]

Q2: I am seeing precipitation when I add my DMSO stock solution of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate to my aqueous buffer. What is happening?

This is a common issue when working with hydrophobic compounds. While the compound is soluble in a high-concentration organic stock solution (like DMSO), diluting it into an aqueous buffer can cause it to crash out of solution. This is because the overall solvent environment becomes predominantly aqueous, and the compound's low aqueous solubility limit is exceeded.

Q3: Can I heat the solution to dissolve the compound?

Gentle heating can sometimes aid in dissolution. However, it is crucial to first understand the thermal stability of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate. While specific data for this compound is limited, it is important to note that excessive heat can lead to degradation. A safety data sheet for the compound indicates it is stable under recommended temperatures and pressures, but recommends avoiding dust generation.[4] Any heating should be done cautiously and the solution should be allowed to cool to room temperature to ensure the compound remains in solution.

Q4: Are there any known incompatibilities for this compound?

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate should be considered incompatible with strong oxidizing agents.[4] Contact with such agents could lead to chemical reactions that degrade the compound.

Troubleshooting Guides

Problem 1: Difficulty in Preparing a Concentrated Stock Solution

If you are struggling to dissolve O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate in your chosen organic solvent, follow this troubleshooting workflow:

G start Start: Undissolved Compound solvent_check Is the solvent appropriate? (e.g., DMSO, DMF, Methanol) start->solvent_check sonicate Apply gentle sonication for 5-10 minutes. solvent_check->sonicate Yes try_another_solvent Try a different recommended solvent. solvent_check->try_another_solvent No vortex Vortex the solution vigorously. sonicate->vortex warm Warm the solution gently (e.g., 37°C water bath). increase_solvent Increase the volume of the solvent. warm->increase_solvent vortex->warm success Success: Compound Dissolved increase_solvent->success Dissolved fail Issue Persists: Contact Technical Support increase_solvent->fail Not Dissolved try_another_solvent->sonicate

Caption: Workflow for dissolving the compound in an organic solvent.

Detailed Steps:

  • Solvent Selection: Ensure you are using an appropriate organic solvent. Based on analogs, DMSO and methanol are good starting points.[1]

  • Sonication: Use a bath sonicator to provide mechanical energy to break up solid particles and enhance dissolution.

  • Vortexing: Vigorous mixing can help to disperse the compound and increase the surface area for dissolution.

  • Gentle Warming: A slight increase in temperature can improve solubility. Use a water bath set to a temperature that will not degrade the compound (e.g., 37°C).

  • Increase Solvent Volume: If the compound still does not dissolve, you may be exceeding its solubility limit in that volume of solvent. Try adding more solvent to decrease the concentration.

  • Alternative Solvents: If dissolution is still a problem, consider trying a different aprotic polar solvent like dimethylformamide (DMF).

Problem 2: Precipitation Upon Dilution into Aqueous Buffer

This is a critical step in many biological assays. The following guide will help you mitigate precipitation issues.

G start Start: Precipitation in Aqueous Buffer check_concentration Is the final concentration too high? start->check_concentration lower_concentration Lower the final concentration of the compound. check_concentration->lower_concentration Yes add_cosolvent Incorporate a co-solvent in the aqueous buffer. check_concentration->add_cosolvent No lower_concentration->add_cosolvent Precipitation persists success Success: Stable Solution lower_concentration->success Precipitation resolved use_surfactant Add a biocompatible surfactant to the buffer. add_cosolvent->use_surfactant add_cosolvent->success Precipitation resolved solid_dispersion Consider preparing a solid dispersion. use_surfactant->solid_dispersion use_surfactant->success Precipitation resolved fail Issue Persists: Re-evaluate experimental design solid_dispersion->fail

Caption: Troubleshooting precipitation in aqueous solutions.

Detailed Steps:

  • Concentration Check: The most straightforward solution is often to reduce the final concentration of the compound in the aqueous buffer.

  • Co-solvent System: Introduce a water-miscible organic co-solvent into your aqueous buffer. Ethanol or propylene glycol can be good options. The final concentration of the co-solvent should be optimized to maintain compound solubility without affecting the biological assay.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.

  • Solid Dispersion: For more advanced applications, creating a solid dispersion of the drug in a water-soluble polymer can significantly enhance its aqueous solubility and dissolution rate.

Quantitative Data Summary

Solvent4-Bromo-2-fluorobiphenyl SolubilityProfenofos SolubilityExpected O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate Solubility
Water Insoluble[1]28 mg/L[2][3]Very Low
DMSO Soluble[1]Readily miscibleHigh
Methanol Soluble[1]Readily miscibleHigh
Ethanol Likely SolubleReadily miscibleHigh
Acetone Likely SolubleReadily miscibleHigh

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh a suitable amount of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (Molecular Weight: to be determined by the user from the product's certificate of analysis) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution:

    • Vortex the tube for 1-2 minutes.

    • If not fully dissolved, sonicate in a water bath for 5-10 minutes.

    • If necessary, warm the solution in a 37°C water bath for 5 minutes and vortex again.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution into an Aqueous Buffer with a Co-solvent
  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, Tris-HCl).

  • Co-solvent Addition: To the aqueous buffer, add a co-solvent such as ethanol to a final concentration of 1-5% (v/v). The optimal concentration of the co-solvent should be determined empirically to ensure it does not interfere with your experiment.

  • Compound Dilution: While vortexing the buffer/co-solvent mixture, add the DMSO stock solution of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate dropwise to achieve the desired final concentration.

  • Final Mix: Continue to vortex for another 30 seconds to ensure a homogenous solution.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation before use.

References

  • Coromandel International Limited. (n.d.). Profenofos Technical 94% Min. Retrieved from [Link]

  • Coromandel International Limited. (n.d.). Profenofos Technical. Retrieved from [Link]

Sources

Technical Support Center: O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important chemical transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-tested insights to address common challenges and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate?

The most prevalent and reliable method for synthesizing O-Aryl dimethylcarbamothioates is the reaction of the corresponding phenol with dimethylthiocarbamoyl chloride in the presence of a base.[1] This is a nucleophilic substitution reaction where the phenoxide ion attacks the electrophilic carbon of the dimethylthiocarbamoyl chloride.

Q2: Why is the choice of base critical in this synthesis?

The base plays a crucial role in deprotonating the starting phenol, 4-Bromo-2-fluorophenol, to form the more nucleophilic phenoxide ion. The pKa of the phenol is a key consideration. A base that is too weak will result in incomplete deprotonation and a sluggish or incomplete reaction. Conversely, a base that is too strong can lead to unwanted side reactions. Common bases for this reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), and triethylamine (Et₃N). The choice often depends on the solvent and the desired reaction temperature.

Q3: What are the typical solvents used for this reaction, and what are the considerations for solvent selection?

Aprotic polar solvents are generally preferred for this synthesis as they can dissolve the reactants and facilitate the nucleophilic substitution without interfering with the reaction. Common choices include:

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

The selection should consider the solubility of the starting materials and the boiling point of the solvent if heating is required. It is imperative to use anhydrous (dry) solvents, as the presence of water can hydrolyze the dimethylthiocarbamoyl chloride and react with strong bases, reducing the overall yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate.

Problem 1: Low or No Product Yield

Possible Cause 1: Incomplete Deprotonation of the Phenol

  • Explanation: The nucleophilicity of the phenol is insufficient for an efficient reaction. Complete deprotonation to the phenoxide is necessary.

  • Solution:

    • Verify Base Strength: Ensure the base is strong enough to deprotonate the 4-Bromo-2-fluorophenol. For instance, if using a weaker base like triethylamine with minimal success, consider switching to a stronger base such as sodium hydride.

    • Reaction Temperature: Gently heating the reaction mixture can often drive the deprotonation and subsequent substitution to completion.

Possible Cause 2: Poor Quality of Reagents

  • Explanation: Dimethylthiocarbamoyl chloride is sensitive to moisture and can degrade over time. The starting phenol may also contain impurities that interfere with the reaction.

  • Solution:

    • Use Fresh Reagents: Whenever possible, use freshly opened or properly stored dimethylthiocarbamoyl chloride.

    • Purify Starting Material: If the purity of 4-Bromo-2-fluorophenol is questionable, consider purification by recrystallization or column chromatography before use.

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

Problem 2: Presence of Impurities in the Crude Product

Possible Cause 1: Unreacted Starting Material

  • Explanation: The reaction may not have gone to completion, leaving unreacted 4-Bromo-2-fluorophenol.

  • Solution:

    • Increase Reaction Time or Temperature: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the time or increasing the temperature.

    • Stoichiometry: Ensure a slight excess of dimethylthiocarbamoyl chloride is used to drive the reaction to completion.

Possible Cause 2: Formation of S-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (Newman-Kwart Rearrangement Product)

  • Explanation: At elevated temperatures, O-aryl thiocarbamates can undergo a thermal rearrangement to the more thermodynamically stable S-aryl thiocarbamate, known as the Newman-Kwart Rearrangement.[2][3][4][5][6] While this is often a desired subsequent reaction, its premature formation can complicate purification if the O-isomer is the target.

  • Solution:

    • Control Reaction Temperature: Avoid excessive heating during the initial synthesis. The Newman-Kwart rearrangement typically requires higher temperatures (often >200 °C) but can be catalyzed by certain metals, potentially occurring at lower temperatures.[2]

    • Purification: If the S-isomer is formed as an impurity, it can often be separated from the O-isomer by column chromatography due to differences in polarity.

Possible Cause 3: Hydrolysis of Dimethylthiocarbamoyl Chloride

  • Explanation: If moisture is present in the reaction, dimethylthiocarbamoyl chloride can hydrolyze to form dimethylamine and other byproducts.

  • Solution:

    • Strict Anhydrous Conditions: As mentioned previously, maintaining a dry reaction environment is critical.

Experimental Protocols

Standard Synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

This protocol provides a general procedure that can be optimized based on laboratory-specific conditions.

Materials:

  • 4-Bromo-2-fluorophenol

  • Dimethylthiocarbamoyl chloride

  • Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 4-Bromo-2-fluorophenol (1.0 eq) to a round-bottom flask containing anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of Electrophile: Slowly add dimethylthiocarbamoyl chloride (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate.

Data Presentation
ParameterRecommended ConditionAlternativeRationale
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)NaH is a strong, non-nucleophilic base ensuring complete deprotonation. K₂CO₃ is a milder, easier to handle alternative.
Solvent Anhydrous DMFAnhydrous ACN or THFDMF is a polar aprotic solvent that effectively dissolves the reactants.
Temperature 0 °C to Room TemperatureRoom Temperature to 50 °CStarting at a lower temperature helps control any exothermic reactions.
Atmosphere Inert (Nitrogen or Argon)-Prevents hydrolysis of the electrophile and reaction with the strong base.

Visualizing the Workflow

Synthesis Workflow

Synthesis_Workflow cluster_Reactants Reactants cluster_Reaction Reaction cluster_Processing Workup & Purification cluster_Product Final Product Phenol 4-Bromo-2-fluorophenol Deprotonation Deprotonation (0 °C) Phenol->Deprotonation Thiochloride Dimethylthiocarbamoyl chloride Substitution Nucleophilic Substitution (0 °C to RT) Thiochloride->Substitution Base Base (e.g., NaH) Base->Deprotonation Solvent Anhydrous Solvent (e.g., DMF) Solvent->Deprotonation Deprotonation->Substitution Workup Aqueous Workup Substitution->Workup Purification Column Chromatography Workup->Purification Product O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate Purification->Product

Caption: A streamlined workflow for the synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate.

Troubleshooting Logic

Troubleshooting_Logic cluster_Problem Problem Identification cluster_Causes Potential Causes cluster_Solutions Solutions LowYield Low/No Yield Deprotonation Incomplete Deprotonation LowYield->Deprotonation Check Reagents Poor Reagent Quality LowYield->Reagents Check Hydrolysis Reagent Hydrolysis LowYield->Hydrolysis Check Impurity Impurities Present Impurity->Reagents Check IncompleteRxn Incomplete Reaction Impurity->IncompleteRxn Check NKR Newman-Kwart Rearrangement Impurity->NKR Check StrongerBase Use Stronger Base / Heat Deprotonation->StrongerBase FreshReagents Use Fresh/Pure Reagents Reagents->FreshReagents Purify Purify by Chromatography Reagents->Purify TimeTemp Increase Time/Temperature IncompleteRxn->TimeTemp IncompleteRxn->Purify ControlTemp Control Temperature NKR->ControlTemp NKR->Purify Dry Ensure Anhydrous Conditions Hydrolysis->Dry

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Harvey, J. N., Jover, J., Lloyd-Jones, G. C., Moseley, J. D., Murray, P., & Renny, J. S. (2009). The Newman–Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angewandte Chemie International Edition, 48(40), 7612-7615. [Link]

  • Lloyd-Jones, G. C., Moseley, J. D., & Renny, J. S. (2008). Mechanism and application of the Newman–Kwart O→ S rearrangement of O-aryl thiocarbamates. Beilstein journal of organic chemistry, 4, 26. [Link]

  • Melvin S. Newman and H. A. Karnes. The Conversion of Phenols to Thiophenols via the Newman-Kwart Rearrangement. J. Org. Chem. 1966, 31, 12, 3980–3984. [Link]

  • Zheng, Y., et al. (2023). A Practical Iron-Based Newman-Kwart Rearrangement Under Oxidative Conditions. ChemRxiv. [Link]

Sources

Technical Support Center: O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate Assay Interference

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Version: 2.4 | Last Updated: October 2023 Classification: High-Priority Technical Advisory (PAINS/Reactive Electrophile Class)

Executive Summary & Compound Risk Profile

Compound Identity: O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate Chemotype: O-Aryl thiocarbamate Primary Risk: False Positive / Promiscuous Inhibition

As a Senior Application Scientist, I must alert you that this compound belongs to a chemical class frequently flagged as Pan-Assay Interference Compounds (PAINS) or "nuisance" hits. While it may possess genuine activity, the O-aryl thiocarbamate moiety is an electrophile capable of covalently modifying nucleophilic residues (specifically cysteine) and is prone to colloidal aggregation due to its halogenated hydrophobic core.

This guide provides a rigorous, self-validating framework to distinguish true pharmacological inhibition from assay artifacts.

Triage Workflow: Is My Hit Real?

Before proceeding with expensive secondary assays, execute this logic flow to categorize the interference mechanism.

TriageWorkflow start START: Compound shows activity (IC50 < 10 µM) hill Check Hill Slope (nH) start->hill slope_high Slope > 2.0 (Steep Curve) hill->slope_high slope_norm Slope ~ 1.0 (Standard Binding) hill->slope_norm agg_test Perform Detergent Test (+0.01% Triton X-100) slope_high->agg_test cov_test Perform Time-Dep Pre-incubation Test slope_norm->cov_test agg_result Activity Lost? agg_test->agg_result cov_result IC50 Shifts Left (Potency Increases)? cov_test->cov_result agg_result->cov_test No conclusion_agg Artifact: Colloidal Aggregation agg_result->conclusion_agg Yes conclusion_cov Artifact: Covalent Modification cov_result->conclusion_cov Yes (>3-fold shift) conclusion_real Potential Valid Hit (Proceed to Orthogonal) cov_result->conclusion_real No

Figure 1: Diagnostic logic flow for categorizing assay interference mechanisms.

Troubleshooting Guides (Q&A)

Topic 1: Covalent Reactivity & "Suicide" Inhibition

User Question: "I see time-dependent inhibition. The longer I pre-incubate the compound with my enzyme, the more potent it becomes. Is this a slow-binder or an artifact?"

Technical Insight: The O-aryl thiocarbamate group is an electrophile. In the presence of enzymes with catalytic cysteines (e.g., proteases, kinases with non-catalytic cysteines), the sulfur or the carbonyl carbon can undergo nucleophilic attack. This results in the irreversible carbamoylation or thiocarbamoylation of the protein, rendering it inactive. This is rarely a drug-like mechanism for initial screening hits and is often classified as non-specific toxicity.

Mechanism of Action: The nucleophilic thiol (Cys-SH) of the protein attacks the thiocarbonyl, leading to the expulsion of the leaving group (4-bromo-2-fluorophenol) and formation of a covalent adduct.

ReactionMechanism cys Enzyme-Cys-SH (Nucleophile) complex Tetrahedral Intermediate cys->complex Attack comp Compound (Thiocarbamate) comp->complex product Covalent Adduct (Enzyme-S-C(=S)NMe2) complex->product leaving Leaving Group (4-Br-2-F-Phenol) complex->leaving Elimination

Figure 2: Mechanism of cysteine-mediated nucleophilic attack on the thiocarbamate warhead.

Validation Protocol (Thiol Reactivity Test):

  • Control: Run standard IC50 assay.

  • Experimental: Add a nucleophilic scavenger (e.g., 1–5 mM DTT or Glutathione) to the assay buffer before adding the enzyme.

  • Result Interpretation:

    • IC50 Increases (Potency drops): The compound reacted with the DTT/GSH instead of the enzyme. Verdict: False Positive (Reactive Electrophile).

    • IC50 Unchanged: The inhibition is likely non-covalent (or the scavenger didn't outcompete).

Topic 2: Colloidal Aggregation

User Question: "My dose-response curve is extremely steep (Hill slope > 2.0), and the results are sensitive to the order of reagent addition."

Technical Insight: The "4-bromo-2-fluorophenyl" moiety is highly lipophilic. At micromolar concentrations, these molecules can self-assemble into colloidal particles. These colloids sequester enzymes on their surface, inhibiting them non-specifically. This is the most common cause of "flat" Structure-Activity Relationships (SAR) where analogs with similar lipophilicity all show the same IC50.

Validation Protocol (Detergent Sensitivity):

  • Preparation: Prepare assay buffer with 0.01% Triton X-100 (or 0.005% Tween-20). Freshly prepared detergent is critical (avoid oxidized Tween).

  • Execution: Re-run the IC50 curve.

  • Result Interpretation:

    • Activity Disappears: The detergent broke up the colloids. Verdict: False Positive (Aggregator).

    • Activity Persists: The inhibition is likely driven by 1:1 ligand binding.

Topic 3: Optical Interference (Quenching)

User Question: "I am using a fluorescence-based kinase assay. Could the halogenated ring interfere with the signal?"

Technical Insight: While less common than reactivity, the brominated aromatic ring can act as a fluorescence quencher via the heavy-atom effect, or the compound may absorb light at UV/Blue wavelengths (300–400 nm). If your fluorophore excites or emits in this range (e.g., coumarin, tryptophan), you may see "inhibition" that is actually just signal masking.

Validation Protocol (Inner Filter Effect Check):

  • Method: Measure the UV-Vis absorbance spectrum of the compound (10 µM) in the assay buffer.

  • Check: Does the compound absorb at the Excitation or Emission wavelength of your assay?

  • Correction: If OD > 0.05 at these wavelengths, the IC50 is likely skewed. Switch to a red-shifted fluorophore (e.g., Alexa 647) or a biochemical readout (e.g., MS-based or radiometric).

Data Summary & Troubleshooting Matrix

Use this table to interpret your validation data.

ObservationProbable CauseConfirmatory Experiment
Hill Slope > 2.0 Colloidal AggregationAdd 0.01% Triton X-100. If activity is lost, it is an aggregator.
IC50 shifts with time Covalent ReactivityPre-incubate enzyme + compound for 0, 30, 60 min. If IC50 drops >3x, it is covalent.
Activity lost with DTT Thiol ReactivityRun assay with 5 mM DTT. If activity is lost, it is a thiol-reactive electrophile.
"Flat" SAR Non-specific BindingTest a structural analog without the thiocarbamate. If activity is identical, it is non-specific.
Signal < Background Fluorescence QuenchingSpike pure fluorophore into compound solution. If signal drops, it is optical interference.

References

  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Jadhav, A., et al. (2010). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Journal of Medicinal Chemistry, 53(1), 37–51. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. Link

Sources

Technical Support Center: Optimization of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate Assays

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: BFD-TC (O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate) Chemical Class: O-Aryl Thiocarbamate Primary Application: Enzyme Inhibition (Squalene Epoxidase / AChE analogs), Antifungal Research.

Introduction: Why Your Dose-Response Curve is Failing

Welcome to the BFD-TC Technical Support Hub. If you are visiting this page, you are likely experiencing one of three issues with this compound: non-sigmoidal curves , Hill slopes > 2.0 , or IC50 values that shift drastically between experiments.

The Science: O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate is a highly lipophilic thiocarbamate. Unlike standard hydrophilic drugs, this molecule presents unique challenges in aqueous buffers:

  • Solubility: The halogenated phenyl ring drives rapid aggregation in aqueous solution if not handled via "Intermediate Dilution."[1]

  • Mechanism: Thiocarbamates often exhibit time-dependent inhibition (slow-binding or pseudo-irreversible carbamoylation). Standard endpoint assays will underestimate its potency.[1]

This guide provides the protocols required to generate publication-quality data.

Module 1: Solubility & Compound Handling

Issue: "My compound precipitates at high concentrations" or "The curve is flat."

Root Cause: Direct dilution of lipophilic thiocarbamates from 100% DMSO into the assay well causes "shock precipitation."[1] The compound forms invisible colloidal aggregates that inhibit enzymes non-specifically (promiscuous inhibition), leading to false positives or steep Hill slopes.[1]

The Protocol: Intermediate Dilution Method

Do not perform serial dilutions directly in the assay plate.

Step-by-Step Workflow:

  • Master Stock: Dissolve BFD-TC to 10 mM in 100% anhydrous DMSO.

  • Serial Dilution (DMSO): Perform your 1:3 serial dilutions in a polypropylene (PP) plate using 100% DMSO.[1]

    • Why? This ensures the compound remains monomeric during dilution.[1]

  • Intermediate Step: Transfer 2

    
    L of the DMSO series into 98 
    
    
    
    L of Assay Buffer in a separate plate. Mix rapidly.
    • Result: This creates a 2% DMSO "Intermediate Plate" at 20x the final assay concentration.[1]

  • Final Transfer: Transfer 5

    
    L from the Intermediate Plate to your 95 
    
    
    
    L Assay Reaction.
    • Final Conditions: 0.1% DMSO.[1]

Visualization: The "Golden Rule" Dilution Workflow

SerialDilution cluster_warning CRITICAL FAILURE POINT Stock 10mM Stock (100% DMSO) DilPlate Serial Dilution Plate (100% DMSO) Stock->DilPlate 1:3 Dilution InterPlate Intermediate Plate (Buffer + 2% DMSO) DilPlate->InterPlate 2µL Transfer (Prevents Shock ppt) AssayPlate Final Assay Plate (0.1% DMSO) InterPlate->AssayPlate 5µL Transfer

Figure 1: The Intermediate Dilution workflow prevents compound precipitation (shock ppt) common with halogenated thiocarbamates.

Module 2: Kinetic Optimization (Time-Dependence)

Issue: "My IC50 is 50 nM at 10 minutes, but 5 nM at 60 minutes."

Root Cause: Thiocarbamates are frequently slow-binding inhibitors . They may initially bind non-covalently (


 complex) and slowly transition to a tighter complex (

) or covalently modify the target.

Diagnostic Protocol: If you run a standard 10-minute endpoint assay, you will miss the true potency.[1] You must determine if the inhibition is time-dependent.

  • Pre-Incubation Experiment:

    • Arm A: Enzyme + Inhibitor (incubate 0 mins)

      
       Add Substrate 
      
      
      
      Measure.
    • Arm B: Enzyme + Inhibitor (incubate 60 mins)

      
       Add Substrate 
      
      
      
      Measure.
  • Analysis:

    • If

      
      , the compound is a slow-binder.
      
    • Action: You must report the

      
       or allow the reaction to reach equilibrium (often 2-4 hours) before measuring.
      
ParameterStandard InhibitorBFD-TC (Thiocarbamate)
IC50 Shift None (Time Independent)> 5-fold shift with pre-incubation
Mechanism Rapid EquilibriumSlow-onset / Covalent
Curve Shape StableSteeper slope over time

Module 3: Curve Fitting & Artifacts (Hill Slope)

Issue: "My Hill Slope is 4.5. Is this cooperativity?"

Root Cause: No. For a small molecule like BFD-TC, a Hill Slope (


) > 2.0 is almost never biological cooperativity. It indicates assay pathology , usually colloidal aggregation (the compound forms a "micelle" that sequesters the enzyme).[1]
Troubleshooting Decision Tree

Q: What is your Hill Slope (


)? 
  • 
     (0.8 - 1.2): 
    
    • Status:Valid. One-to-one binding.

  • 
     (Steep Curve): 
    
    • Diagnosis:Aggregation. The compound has crashed out and is inhibiting the enzyme via surface tension effects.[1]

    • Solution: Add 0.01% Triton X-100 or Tween-20 to the assay buffer. Detergents break up small molecule aggregates.[1]

  • 
     (Shallow Curve): 
    
    • Diagnosis:Negative Cooperativity or Solubility Limit. The curve flattens because the compound cannot dissolve at high concentrations.[1]

Visualization: Hill Slope Diagnostics

HillSlope Start Analyze Hill Slope (nH) Slope1 nH = 1.0 (±0.2) Start->Slope1 SlopeHigh nH > 1.5 Start->SlopeHigh SlopeLow nH < 0.7 Start->SlopeLow Valid Valid Mechanism (1:1 Binding) Slope1->Valid Agg Suspect Aggregation (Colloidal Formation) SlopeHigh->Agg Sol Solubility Limit or Impurity SlopeLow->Sol ActionAgg Action: Add 0.01% Triton X-100 Agg->ActionAgg

Figure 2: Diagnostic logic for interpreting Hill Slope values in BFD-TC assays.

Frequently Asked Questions (FAQ)

Q: Can I use plasticware for BFD-TC? A: Use Polypropylene (PP) or Low-Binding plates. Polystyrene (PS) plates are hydrophobic; lipophilic thiocarbamates will stick to the plastic walls, effectively lowering the concentration in the well and shifting your IC50 to the right (less potent).[1]

Q: The compound turns yellow in solution.[1] Is this normal? A: No. Pure O-aryl thiocarbamates are typically colorless. Yellowing indicates hydrolysis to the thiophenol or rearrangement to the S-aryl isomer (Newman-Kwart rearrangement), often caused by high temperatures or alkaline pH (>8.0). Ensure your buffer is pH 7.0–7.4 and store stocks at -20°C.

Q: My Z' factor is < 0.5 when using this compound. A: This is likely due to variability in the "100% Inhibition" control. If BFD-TC precipitates at the max dose, it causes light scattering which interferes with fluorescence or absorbance readouts.[1] Use a known standard inhibitor (e.g., Terbinafine if studying squalene epoxidase) for your high-control, not the test compound itself.[1]

References

  • NCBI Assay Guidance Manual. Assay Operations for SAR Support. (2012).[1][2] Guidelines for curve fitting and Hill Slope interpretation. [Link]

  • Shoichet, B. K. Screening in a Spirit of Haunted Realism.[1] (2006).[1][3][4] Drug Discovery Today. Mechanisms of colloidal aggregation in screening. [Link]

  • Copeland, R. A. Evaluation of Enzyme Inhibitors in Drug Discovery.[1] (2005).[1][5][6][7] Wiley-Interscience. Definitive guide on slow-binding kinetics. [Link]

Sources

Technical Support Center: Optimizing the Selectivity of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this intermediate in their synthetic pathways. The primary focus of this document is to provide in-depth troubleshooting for improving the selectivity of its most common and critical transformation: the Newman-Kwart rearrangement. As an experienced application scientist, I will provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Part 1: The Newman-Kwart Rearrangement: A Primer

The Newman-Kwart rearrangement is a cornerstone reaction in organosulfur chemistry, providing a powerful method to convert phenols to thiophenols.[1][2][3] The reaction involves the thermal isomerization of an O-aryl dimethylcarbamothioate to its corresponding S-aryl isomer.[2][3] In the context of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate, this rearrangement is the key step to accessing the valuable S-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate intermediate.

The driving force for this intramolecular rearrangement is the thermodynamic stability of the carbon-oxygen double bond (C=O) formed in the product, which is significantly more stable than the carbon-sulfur double bond (C=S) in the starting material.[1][3]

Reaction Mechanism

The rearrangement proceeds through a concerted, four-membered cyclic transition state.[2] This intramolecular nucleophilic aromatic substitution requires significant thermal energy to overcome the activation barrier.[2]

Figure 1: Newman-Kwart Rearrangement Mechanism.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the Newman-Kwart rearrangement of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate in a question-and-answer format.

Issue 1: Low or No Conversion to the S-aryl Product

Question: My Newman-Kwart rearrangement of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate is not proceeding or is giving very low yields. What are the possible causes and solutions?

Answer: This is a common issue, often related to insufficient energy input or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

Potential Cause Explanation & Solution
Insufficient Temperature The thermal Newman-Kwart rearrangement requires high temperatures, typically between 200-300 °C.[1][2] The electron-withdrawing nature of the fluorine and bromine atoms on the aromatic ring of your substrate should facilitate the reaction by making the aromatic ring more susceptible to nucleophilic attack.[1][3] However, if your reaction temperature is too low, the activation energy barrier will not be overcome. Solution: Gradually increase the reaction temperature in 20 °C increments. Use a high-boiling, thermally stable solvent such as diphenyl ether or N-methyl-2-pyrrolidone (NMP) to achieve and maintain the required temperature.[3]
Inadequate Reaction Time Even at the correct temperature, the reaction may require a significant amount of time to reach completion. Solution: Monitor the reaction progress using an appropriate analytical technique (see Issue 4). Continue heating until the starting material is consumed or the product concentration plateaus.
Sub-optimal Solvent Choice The polarity of the solvent can influence the reaction rate by stabilizing the polar transition state.[3] Solution: While high-boiling aromatic solvents are common, consider using a polar aprotic solvent like N,N-dimethylacetamide (DMA) or NMP, which can help to stabilize the transition state and may allow for slightly lower reaction temperatures.[3]
Starting Material Purity Impurities in your O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate can interfere with the reaction. For example, residual base from the synthesis of the starting material can catalyze side reactions at high temperatures. Solution: Ensure your starting material is of high purity. Recrystallization or column chromatography may be necessary.
Issue 2: Significant Side Product Formation

Question: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

Answer: High temperatures can lead to thermal decomposition and other side reactions.[3][4][5] Here are some common side products and strategies to mitigate their formation:

Side Reaction Explanation & Mitigation
Thermal Decomposition Prolonged exposure to very high temperatures can lead to the decomposition of both the starting material and the product, resulting in a complex mixture of byproducts and a dark-colored reaction mixture.[3][5] Mitigation: Avoid excessive heating. Determine the optimal temperature and time for the reaction through careful monitoring. Once the reaction is complete, cool the mixture promptly. For thermally sensitive substrates, consider alternative, lower-temperature methods such as palladium-catalyzed or electrochemically-induced rearrangements.[1][6][7]
Hydrolysis Although O-aryl dimethylcarbamothioates are generally stable, the presence of water at high temperatures can lead to hydrolysis, yielding the corresponding phenol (4-bromo-2-fluorophenol).[8] Mitigation: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
Reactions of Substituents While generally stable, the bromo and fluoro substituents on the aromatic ring could potentially undergo side reactions at very high temperatures, though this is less common. Mitigation: Adhering to the optimal temperature range for the Newman-Kwart rearrangement should minimize the risk of these side reactions.
Issue 3: Challenges with Catalyzed Reactions

Question: I am attempting a palladium-catalyzed Newman-Kwart rearrangement to improve selectivity, but the reaction is sluggish or fails. What should I investigate?

Answer: Palladium catalysis can significantly lower the required reaction temperature, often to around 100 °C, thereby reducing side product formation.[1][7] However, catalyst-related issues can arise.

Potential Cause Explanation & Solution
Catalyst Deactivation The palladium catalyst can be sensitive to impurities, particularly sulfur-containing compounds (ironically, from side reactions or impurities in the substrate) and oxygen. Solution: Use high-purity starting materials and solvents. Degas your solvent and reaction mixture thoroughly before adding the catalyst. Maintain a strict inert atmosphere throughout the reaction.
Incorrect Ligand Choice The choice of ligand is crucial for the catalytic cycle. Bulky, electron-rich phosphine ligands are often effective. Solution: If using a pre-catalyst, ensure the appropriate ligand is present. If generating the catalyst in situ, carefully select the ligand. For O-aryl carbamothioates, ligands like tri-tert-butylphosphine have shown good results.[7]
Insufficient Catalyst Loading Too low a catalyst loading can result in a slow or incomplete reaction. Solution: While it's desirable to use a minimal amount of catalyst, you may need to empirically determine the optimal loading for your specific substrate. Start with the literature-recommended loading and incrementally increase it if necessary.
Issue 4: Difficulty in Monitoring Reaction Progress

Question: How can I effectively monitor the progress of the Newman-Kwart rearrangement?

Answer: Accurate monitoring is key to achieving high selectivity by avoiding prolonged heating.

Analytical Method Application & Considerations
Thin-Layer Chromatography (TLC) Application: A quick and convenient method for qualitative monitoring. The S-aryl product is typically more polar than the O-aryl starting material. Considerations: Choose a solvent system that provides good separation between the starting material and the product. Visualize with UV light and/or a suitable stain.
Gas Chromatography (GC) Application: An excellent quantitative method for monitoring the disappearance of the starting material and the appearance of the product.[6] Considerations: The compounds should be thermally stable under GC conditions. A flame ionization detector (FID) is commonly used.[6]
High-Performance Liquid Chromatography (HPLC) Application: A robust quantitative method suitable for a wide range of compounds. Considerations: Develop a method with a suitable column and mobile phase to achieve baseline separation of the starting material and product.
Nuclear Magnetic Resonance (NMR) Spectroscopy Application: Can be used to monitor the reaction by taking aliquots from the reaction mixture. The chemical shifts of the aromatic protons and the dimethylamino protons will be different for the starting material and the product. Considerations: This method is less practical for high-frequency monitoring but can be very informative.

Part 3: Frequently Asked Questions (FAQs)

  • What is the typical temperature range for the thermal Newman-Kwart rearrangement of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate? Due to the presence of electron-withdrawing groups, the reaction should proceed at the lower end of the typical range, likely between 200-250 °C. However, the optimal temperature should be determined experimentally.

  • Are there specific catalysts recommended for the rearrangement of this substrate? While specific studies on O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate may not be readily available, palladium complexes with bulky phosphine ligands, such as Pd(P(t-Bu)3)2, are a good starting point for catalyzed reactions.[7] Bismuth triflate (Bi(OTf)3) has also been reported as an effective catalyst for the rearrangement of some O-aryl carbamothioates at ambient temperatures.[4]

  • What safety precautions are essential for this reaction? Given the high temperatures involved in the thermal rearrangement, it is crucial to perform the reaction in a well-ventilated fume hood, behind a safety shield. Use appropriate personal protective equipment (PPE), including heat-resistant gloves. Be aware of the autoignition temperatures of your solvent and substrate.

  • How do the bromo and fluoro substituents affect the reaction? Both bromine and fluorine are electron-withdrawing groups. Their presence on the aromatic ring makes the ipso-carbon more electron-deficient and thus more susceptible to the intramolecular nucleophilic attack by the sulfur atom.[1][3] This should, in principle, lower the activation energy and allow for a faster reaction compared to an unsubstituted analogue.

Part 4: Experimental Protocols

Protocol 1: Thermal Newman-Kwart Rearrangement
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (1.0 eq) in a minimal amount of a high-boiling solvent (e.g., diphenyl ether).

  • Inert Atmosphere: Flush the apparatus with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 220-240 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC every 30-60 minutes.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude S-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate by column chromatography on silica gel or by recrystallization.

Protocol 2: Palladium-Catalyzed Newman-Kwart Rearrangement
  • Preparation: To a dried Schlenk flask, add O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (1.0 eq), a palladium catalyst (e.g., Pd(P(t-Bu)3)2, 1-5 mol%), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene or xylene) via syringe.

  • Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up and Purification: Follow the same procedure as for the thermal rearrangement.

Part 5: Visualization

Troubleshooting_Workflow start Low or No Conversion temp Is the reaction temperature adequate? (200-250°C for thermal) start->temp time Has the reaction been running long enough? temp->time Yes increase_temp Increase temperature in 20°C increments. temp->increase_temp No solvent Is the solvent appropriate? time->solvent Yes increase_time Continue heating and monitor. time->increase_time No purity Is the starting material pure? solvent->purity Yes change_solvent Consider a more polar, high-boiling solvent (e.g., NMP, DMA). solvent->change_solvent No purify_sm Purify starting material. purity->purify_sm No success Problem Solved purity->success Yes increase_temp->time increase_time->solvent change_solvent->purity purify_sm->success

Figure 2: Troubleshooting Workflow for Low Conversion.

References

  • Newman-Kwart Rearrangement. Chem-Station Int. Ed.2016 . [Link]

  • Bi(III)-Catalyzed Newman–Kwart Rearrangement for Synthesizing S-Heteroaryl Thiocarbamates. The Journal of Organic Chemistry. 2021 . [Link]

  • Newman–Kwart rearrangement. Wikipedia. [Link]

  • Newman-Kwart Rearrangement. Organic Chemistry Portal. [Link]

  • The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Request PDF. [Link]

  • The Newman−Kwart Rearrangement: A Microwave Kinetic Study. The Journal of Organic Chemistry. [Link]

  • Electrochemically Catalyzed Newman–Kwart Rearrangement: Mechanism, Structure–Reactivity Relationship, and Parallels to Photoredox Catalysis. The Journal of Organic Chemistry. 2020 . [Link]

  • The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Organic Chemistry Portal. [Link]

  • The molecularity of the Newman-Kwart rearrangement. PubMed. 2010 . [Link]

  • Base-Promoted Synthesis of O-Aryl/Alkyl N,N-Dimethylthiocarbamates Starting from Inexpensive and Environmentally Benign Disulfide. Organic Chemistry Portal. [Link]

  • A Highly Efficient, Catalyst-Free Synthesis of S-Alkyl/aryl Dithiocarbamate Derivatives under Green Conditions and Evaluation of their Biological Activity. ResearchGate. 2023 . [Link]

  • Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. PubMed Central. [Link]

  • Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Hydrogenation, hydrolysis and hydrogenolysis of aryl‐O‐β‐glycosides in presence of Pd/C. Wiley Online Library. [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health. [Link]

  • Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. ResearchGate. 2013 . [Link]

  • Facile access to S-aryl/alkyl dithiocarbamates via a three-component reaction under metal-free conditions. Organic & Biomolecular Chemistry. 2021 . [Link]

  • Kinetics and mechanism of hydrolysis of O-aryl N-phenylthiocarbamates. RSC Publishing. [Link]

  • Synthesis of S-aryl dithiocarbamates and its in-silico studies. ResearchGate. 2025 . [Link]

  • A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. [Link]

  • The Newman-Kwart rearrangement of O-aryl thiocarbamates: substantial reduction in reaction temperatures through palladium catalysis. PubMed. 2009 . [Link]

Sources

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate handling and storage best practices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (CAS No. 190648-99-8). This document is intended for researchers, scientists, and drug development professionals. It provides essential information on best practices for handling, storage, and troubleshooting common experimental issues. As a carbamothioate, this compound requires careful handling to ensure personnel safety and experimental integrity.

Quick Reference: Compound Properties

PropertyValueSource
IUPAC Name O-(4-bromo-2-fluorophenyl) N,N-dimethylcarbamothioateAK Scientific, Inc.[1]
CAS Number 190648-99-8AK Scientific, Inc.[1]
Molecular Formula C₉H₉BrFNO₂S(Calculated)
Molecular Weight 294.14 g/mol (Calculated)
Appearance Not specified, likely a solid or oilGeneral chemical knowledge
Incompatible Materials Strong oxidizing agentsAK Scientific, Inc.[1]
Hazardous Decomposition Carbon oxides, Hydrogen bromide, Hydrogen fluoride, Nitrogen oxides, Sulfur oxidesAK Scientific, Inc.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day handling and storage of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate.

Q1: What is the recommended procedure for storing this compound?

A1: Proper storage is critical to maintain the compound's integrity and ensure safety. Store O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate in a tightly-closed container in a cool, dry, and well-ventilated area.[2] Keep it away from incompatible substances, particularly strong oxidizing agents, and sources of ignition.[1][2] For long-term stability, storage in a locked cabinet or desiccator is recommended to prevent moisture absorption and degradation.[1]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: Due to its hazard profile, comprehensive PPE is required. The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The minimum required PPE includes:

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3][4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron is necessary to prevent skin contact.[4]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[4] If dust or aerosols are generated, a NIOSH-approved respirator should be used.[4]

Q3: How should I prepare a stock solution? What solvents are recommended?

  • Causality: The aromatic ring and carbamothioate moiety suggest good solubility in polar aprotic solvents. Always start with a small amount of solvent to test solubility before preparing a large stock solution. We recommend starting with DMSO, DMF, or methanol.

Q4: What are the primary hazards associated with this compound?

A4: The primary hazards identified are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory system if inhaled.[1]

  • Potential for Acetylcholinesterase Inhibition: As an organophosphate-related compound, it may act as an acetylcholinesterase (AChE) inhibitor, a characteristic of this chemical class used in pesticides.[2][6] This can lead to neurotoxic effects upon significant exposure.

Troubleshooting Guide for Experimental Workflows

This section provides solutions to specific problems that may be encountered during experiments involving O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate.

Problem 1: The compound is not dissolving in my chosen solvent.

Potential Cause Troubleshooting Step Scientific Rationale
Incorrect Solvent Choice Try a different solvent. If using a non-polar solvent, switch to a polar aprotic solvent like DMSO or DMF. Gentle warming or sonication can also aid dissolution.The compound's polarity dictates its solubility. Polar aprotic solvents are often effective for compounds with both polar and non-polar regions. Increasing kinetic energy via heat or sonication can overcome activation energy barriers to dissolution.
Low Purity of Compound Check the certificate of analysis (CoA) for purity. Impurities can significantly alter solubility characteristics.Insoluble impurities may be present from the synthesis of the compound.
Precipitation from Aqueous Buffer If adding a stock solution (e.g., in DMSO) to an aqueous buffer, ensure the final concentration of the organic solvent is low and the compound's solubility limit is not exceeded.Many organic compounds are poorly soluble in water. When a concentrated organic stock is diluted into an aqueous medium, the compound can "crash out" or precipitate if its solubility limit is exceeded.

Problem 2: I am observing inconsistent results or loss of activity over time.

Potential Cause Troubleshooting Step Scientific Rationale
Compound Degradation Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C in small, single-use aliquots. Protect solutions from light.Carbamothioates can be susceptible to hydrolysis, especially under non-neutral pH conditions or when exposed to light and elevated temperatures.[3] This chemical breakdown alters the compound's structure and thus its activity.
Reaction with Media/Buffer Components Review the composition of your experimental media. Components like reactive thiols could potentially interact with your compound.The electrophilic nature of the carbamothioate moiety could make it susceptible to nucleophilic attack from components in complex biological media.
Freeze-Thaw Cycles Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.Repeated freezing and thawing can introduce moisture and accelerate the degradation of sensitive compounds.

Problem 3: How do I handle a small spill of the compound?

A3: In case of a spill, follow this workflow:

Spill_Response cluster_solid Solid Spill cluster_liquid Liquid Spill (Solution) start Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues start->evacuate ppe Ensure Proper PPE is Worn (Gloves, Goggles, Lab Coat) evacuate->ppe contain Contain the Spill (Use absorbent pads or sand) ppe->contain solid_sweep Gently sweep solid material into a labeled waste container. Avoid creating dust. contain->solid_sweep If Solid liquid_absorb Cover with inert absorbent material (e.g., vermiculite, sand). contain->liquid_absorb If Liquid decontaminate Decontaminate the Area (Use appropriate solvent/detergent, followed by water) solid_sweep->decontaminate liquid_collect Collect absorbed material into a labeled waste container. liquid_absorb->liquid_collect liquid_collect->decontaminate dispose Dispose of all waste as hazardous chemical waste. decontaminate->dispose report Report the Incident to Lab Supervisor/EHS dispose->report

Caption: Decision workflow for handling a chemical spill.

Experimental Protocols

Protocol 1: Weighing and Preparing a Stock Solution

This protocol minimizes exposure and ensures accurate concentration.

  • Preparation:

    • Ensure your chemical fume hood is operational and the work surface is clean.

    • Gather all necessary equipment: analytical balance, weigh paper, spatula, appropriate volumetric flask, and chosen solvent (e.g., DMSO).

    • Don all required PPE (lab coat, safety goggles, and gloves).

  • Weighing the Compound:

    • Tare the analytical balance with a piece of weigh paper.

    • Carefully transfer the desired amount of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate onto the weigh paper using a clean spatula.

    • Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed compound into the volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the compound completely. Gentle swirling, vortexing, or sonication may be required.

    • Once fully dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Storage:

    • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

    • For short-term use, store at 4°C. For long-term storage, create single-use aliquots and store at -20°C or -80°C to prevent degradation from freeze-thaw cycles.

Protocol 2: Waste Disposal and Decontamination

Rationale: Improper disposal can lead to environmental contamination and safety hazards. Carbamothioates and their halogenated breakdown products should be treated as hazardous waste.

  • Waste Collection:

    • All disposable materials that have come into contact with the compound (gloves, weigh paper, pipette tips) must be placed in a designated, sealed hazardous waste bag.

    • Collect all liquid waste containing the compound in a clearly labeled, sealed hazardous waste container. The container should be compatible with the solvents used.

  • Disposal Procedure:

    • Dispose of the collected waste through your institution's Environmental Health and Safety (EHS) office.[1] Do not pour down the drain.

    • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[1]

  • Decontamination of Glassware:

    • Rinse glassware that contained the compound with a suitable organic solvent (e.g., acetone or ethanol) to remove residues. Collect this rinseate as hazardous waste.

    • Wash the rinsed glassware with soap and water, followed by a final rinse with deionized water.

References

  • Malik, A., et al. (2021). Profenofos, an Acetylcholinesterase-Inhibiting Organophosphorus Pesticide: A Short Review of Its Usage, Toxicity, and Biodegradation. Journal of Environmental Quality. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-bromo-2-fluorophenyl)acetamide. Retrieved from [Link]

  • Osweiler, G. D. (n.d.). Carbamate Insecticides - Toxicology. MSD Veterinary Manual. Retrieved from [Link]

  • Sultana, T., et al. (2021). comparison between customs preparations and workout preparations for pesticide profenofos from differ. Plant Archives. Retrieved from [Link]

  • Payne, G. T., et al. (2013). Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Profenofos. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

Sources

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate cytotoxicity issues in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cytotoxicity & Solubility Optimization in Cell Culture

Status: Active | Classification: Research Compound (Class: Halogenated O-Aryl Thiocarbamate)

Executive Summary

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate is a lipophilic small molecule often utilized as a chemical probe in antifungal research or cholinesterase inhibition studies. Users frequently report inconsistent cytotoxicity data (


 variability) or unexpected cell death.

Root Cause Analysis: The majority of "cytotoxicity" issues with this compound stem from physical precipitation (solubility limits) rather than true biological potency. Its structural core (halogenated phenyl ring) confers high lipophilicity (LogP > 3.5), leading to rapid crystallization in aqueous media, which mechanically stresses cells and creates false-positive death signals.

Module 1: Solubility & Precipitation Troubleshooting

The Issue: "My cells are dying immediately upon treatment," or "I see dark granules on the cell monolayer."

Technical Insight: This compound is an O-aryl thiocarbamate .[1][2] Unlike hydrophilic drugs, it does not dissolve in media; it forms a suspension if the "Solvent Shock" (transition from DMSO to Water) is too rapid. Micro-precipitates settle on cells, causing physical membrane rupture (non-specific necrosis) rather than programmed cell death.

Protocol: The "Solvent Shock" Mitigation Workflow

Do not add 100% DMSO stock directly to the cell culture well. This creates a local region of high concentration where the compound crashes out instantly.

Step-by-Step Preparation:

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM or 50 mM. Verify clarity.

  • Intermediate Dilution (The Critical Step):

    • Create a 10x Working Solution in media containing 10% DMSO .

    • Why? The intermediate DMSO concentration prevents immediate crash-out while allowing the compound to equilibrate with serum proteins (Albumin acts as a carrier).

  • Final Addition: Add the 10x solution to your cells (1:10 dilution) to achieve 1x concentration and 1% DMSO (or lower).

Visual Workflow: Solubility Optimization

SolubilityWorkflow Stock 1. DMSO Stock (50 mM) Direct Direct Addition to Media Stock->Direct Inter 2. Intermediate Step (Media + 10% DMSO) Stock->Inter Crash PRECIPITATION (False Toxicity) Direct->Crash Solvent Shock Equil Protein Binding Equilibration Inter->Equil Final 3. Final Well (1% DMSO) Equil->Final Stable Dispersion

Figure 1: Comparison of direct addition (leading to precipitation) vs. intermediate dilution (stable dispersion).

Module 2: Chemical Stability & Handling

The Issue: "Potency decreases if I pre-incubate the media."

Technical Insight: O-aryl thiocarbamates are generally stable, but they are precursors to the Newman-Kwart Rearrangement .

  • Heat Warning: If you heat the DMSO stock >60°C to dissolve the powder, you may thermally rearrange the molecule from the O-thiocarbamate (O-C=S) to the S-thiocarbamate (S-C=O) isomer. These isomers have drastically different biological targets.

  • Hydrolysis: In basic media (pH > 7.4) over long durations (>48 hrs), the carbamoyl moiety can hydrolyze, releasing 4-bromo-2-fluorophenol (a toxic phenol derivative).

Stability Data Table:

ConditionStability EstimateRecommendation
DMSO Stock (-20°C) > 6 MonthsStore in aliquots; avoid freeze-thaw.
Media (37°C, pH 7.4) ~24-48 HoursRefresh media daily for long-term assays.
Heated Stock (>80°C) Unstable NEVER boil to dissolve. Use sonication instead.
Module 3: Biological Verification (Is it Real Toxicity?)

The Issue: "How do I know if the cell death is on-target or an artifact?"

Technical Insight: This compound class often targets Cholinesterases (AChE/BChE) or specific fungal enzymes. In mammalian cells lacking these targets, toxicity is likely "off-target" (ROS generation or membrane disruption).

Experiment: The "Rescue" Check

To confirm specific mechanism vs. general oxidative stress (common with halogenated aromatics), run a rescue experiment with N-Acetylcysteine (NAC).

  • Control: Cells + Compound.

  • Rescue: Cells + Compound + NAC (5 mM).

  • Result Interpretation:

    • Full Rescue: Toxicity is ROS-mediated (likely off-target/stress).

    • No Rescue: Toxicity is mechanism-specific (e.g., enzyme inhibition leading to apoptosis).

Mechanism Pathway Diagram

Mechanism Compound O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate Target Specific Target (e.g., AChE / Fungal Enzyme) Compound->Target Low Conc (<10 µM) OffTarget Off-Target (Hydrophobic Aggregation) Compound->OffTarget High Conc (>50 µM) or Precipitate Apoptosis Specific Apoptosis Target->Apoptosis Necrosis Physical Necrosis (Membrane Rupture) OffTarget->Necrosis ROS Oxidative Stress (ROS) OffTarget->ROS

Figure 2: Divergence of specific biological activity vs. high-concentration physical toxicity.

Frequently Asked Questions (FAQ)

Q1: The compound won't dissolve in DMSO at 50 mM. What should I do?

  • Answer: Do not heat it. Use an ultrasonic bath (sonication) for 10-15 minutes. If it remains cloudy, lower the stock concentration to 10 mM. Halogenated aromatics can have surprisingly low solubility limits even in organic solvents.

Q2: Can I use plastic 96-well plates?

  • Answer: Use caution. Lipophilic thiocarbamates stick to polystyrene.

    • Recommendation: If

      
       values are shifting, switch to low-binding plates  or glass-coated plates to prevent the compound from adsorbing to the plastic walls instead of entering the cells.
      

Q3: My media turns yellow after 48 hours with the drug.

  • Answer: This indicates hydrolysis. The release of the 4-bromo-2-fluorophenol leaving group can oxidize and change color. This confirms the compound is degrading. Shorten your assay window to 24 hours or replenish with fresh compound.

References
  • BenchChem Technical Support. (2025). Troubleshooting Compound Precipitation in Cell Culture Media. Retrieved from

  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates and Solubility. Retrieved from

  • Kratky, M., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 21(2). Retrieved from

  • Organic Letters. (2019). Iron(II)/Persulfate Mediated Newman–Kwart Rearrangement. (Context on thermal instability of O-aryl thiocarbamates). Retrieved from

Sources

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate off-target effects

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

Executive Summary: Compound Profile & Mechanism

Compound: O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate Primary Application: Chemical probe for serine hydrolases; Synthetic precursor (Newman-Kwart rearrangement) for 4-bromo-2-fluorothiophenol. Chemical Class: O-Aryl thiocarbamate.[1][2][3] Reactivity Profile: This compound functions as a "pseudo-substrate" inhibitor. It is electrophilic at the carbonyl carbon (C=S), susceptible to nucleophilic attack by active-site serines or cysteines.

Critical Advisory: Unlike reversible inhibitors, this compound’s mode of action involves covalent modification (carbamoylation). Off-target effects are frequently driven by:

  • Promiscuous Carbamoylation: Inhibition of non-target serine hydrolases (e.g., FAAH, MAGL, AChE).

  • Hydrolytic Degradation: Release of the toxic leaving group, 4-bromo-2-fluorophenol .

  • Metabolic Activation: Oxidative desulfuration of the thione moiety to reactive sulfines.

Part 1: Troubleshooting Guide (Biological & Biochemical)

Issue 1: Unexpected Cytotoxicity in Cell-Based Assays

Symptom: Sharp decrease in cell viability not correlated with target inhibition (IC50 discrepancy). Root Cause: "Leaving Group" Toxicity. Upon hydrolysis (either spontaneous in media or enzymatic), the compound releases 4-bromo-2-fluorophenol . Halogenated phenols are potent uncouplers of oxidative phosphorylation and can induce mitochondrial depolarization.

Diagnostic Steps:

  • Media Stability Check: Incubate compound in media (no cells) for 24h. Analyze by LC-MS for the phenol peak.

  • Rescue Experiment: Co-treat with an antioxidant (e.g., NAC) or a caspase inhibitor. If toxicity persists, it is likely due to mitochondrial uncoupling by the phenol metabolite.

Solution:

  • Switch to a fresh stock prepared in anhydrous DMSO.

  • Limit incubation times to <6 hours to minimize hydrolytic accumulation of the phenol.

Issue 2: Inconsistent Enzyme Inhibition (The "Time-Dependent" Drift)

Symptom: IC50 values shift significantly with pre-incubation time; "flat" inhibition curves. Root Cause: Slow-Binding Covalent Mechanism. O-aryl thiocarbamates are not instantaneous inhibitors. They require a nucleophilic attack by the enzyme's catalytic serine to form a carbamoylated enzyme intermediate.[4] The rate of this reaction (


) determines potency, not just binding affinity (

).

Diagnostic Steps:

  • Pre-incubation Assay: Measure IC50 at T=0 min vs. T=30 min pre-incubation. A >5-fold shift confirms covalent mechanism.

  • Dilution Check: Incubate enzyme + inhibitor (100x IC50), then dilute 100-fold. If activity does not recover, inhibition is irreversible (covalent).

Solution:

  • Standardize pre-incubation times (e.g., 30 mins) in all protocols.

  • Report data as

    
     (second-order rate constant) rather than simple IC50.
    
Issue 3: Off-Target Hits in Proteomic Screening

Symptom: Activity-Based Protein Profiling (ABPP) shows loss of signal in multiple bands (40–60 kDa range). Root Cause: Serine Hydrolase Promiscuity. The 4-bromo-2-fluoro substitution lowers the pKa of the leaving group, making the carbamate highly reactive. It will carbamoylate highly nucleophilic serines in:

  • Fatty Acid Amide Hydrolase (FAAH)

  • Monoacylglycerol Lipase (MAGL) [5]

  • Acetylcholinesterase (AChE) (Weakly, but possible at high concentrations)

Solution:

  • Titrate concentration down. O-aryl thiocarbamates often achieve selectivity windows only at low concentrations (<1 µM).

  • Use a control probe (e.g., a non-fluorinated analog) to assess if reactivity is driven purely by the leaving group's electron-withdrawing nature.

Part 2: Visualizing the Off-Target Pathways

The following diagram illustrates the divergent pathways leading to target inhibition versus off-target toxicity.

OffTargetPathways Compound O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate Target Target Enzyme (e.g., Fungal Epoxidase) Compound->Target Specific Carbamoylation (Desired) OffTarget Off-Target Serine Hydrolases (FAAH, MAGL, AChE) Compound->OffTarget Promiscuous Carbamoylation (Side Effect) Hydrolysis Spontaneous/Enzymatic Hydrolysis Compound->Hydrolysis pH > 7.5 or Esterase activity Phenol Metabolite: 4-Bromo-2-fluorophenol Hydrolysis->Phenol Release of Leaving Group Mitochondria Mitochondrial Uncoupling Phenol->Mitochondria Proton Shuttle (Toxicity)

Caption: Figure 1. Dual-pathway mechanism showing the desired covalent inhibition (Green) versus promiscuous binding and hydrolytic toxicity (Red).

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use this compound for Newman-Kwart rearrangement? A: Yes, this is the classic precursor. However, the ortho-fluoro substituent may accelerate the rearrangement temperature compared to non-substituted analogs due to electronic effects, but steric hindrance is minimal.

  • Protocol Note: Ensure the reaction is conducted in an inert solvent (e.g., diphenyl ether) at >200°C. Monitor for the S-aryl isomer by IR (C=O stretch appearance ~1650 cm⁻¹).

Q2: Why is my LC-MS showing a mass peak of [M-16]? A: You are likely observing oxidative desulfuration . The thione (C=S) can be metabolized or oxidized to the carbonyl (C=O) variant (carbamate) in the presence of strong oxidants or metabolic enzymes (CYP450s). This alters the inhibitor's potency significantly.

Q3: Is this compound stable in aqueous buffers? A: Only moderately.

  • pH 7.4: Stable for 4–6 hours (Half-life ~12-24h depending on temperature).

  • pH > 8.0: Rapid hydrolysis.

  • Recommendation: Prepare working solutions immediately before use. Do not store aqueous dilutions.

Q4: How do I wash this inhibitor out of my cell culture? A: You cannot easily wash it out. Because the mechanism involves covalent modification (carbamoylation of the active site serine), the inhibition is persistent. Activity only returns upon synthesis of new enzyme (turnover), which can take 24–48 hours.

Part 4: Quantitative Data & Specifications

Table 1: Predicted Physicochemical & Reactivity Properties

PropertyValue / DescriptionImplication for Research
Molecular Weight ~276.13 g/mol Cell permeable.
LogP (Predicted) ~3.2High lipophilicity; likely to accumulate in membranes.
Leaving Group pKa ~6.8 (Est. for 4-Br-2-F-phenol)High Reactivity. Lower pKa = Better leaving group = More potent (and promiscuous) carbamoylator.
Solubility DMSO (>50 mM), EthanolInsoluble in water. Avoid freeze-thaw cycles in DMSO.
Stability (t½) pH 7.4: ~18 hoursDegrades to toxic phenol overnight.

References

  • Cravatt, B. F., et al. (2013). "Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition."[5] Proceedings of the National Academy of Sciences. Link

  • Loughlin, W. A., et al. (2008). "Mechanism and application of the Newman-Kwart O -> S rearrangement of O-aryl thiocarbamates." University of Edinburgh Research Explorer. Link

  • Casida, J. E., et al. (2010). "Organophosphorus and Carbamate Pesticide Toxicity: Acetylcholinesterase Inhibition and Beyond." Chemical Research in Toxicology. Link

  • Dong, Z. B., et al. (2017).[6] "Base-Promoted Synthesis of O-Aryl/Alkyl N,N-Dimethylthiocarbamates." Synthesis. Link

  • PubChem Compound Summary. "Profenofos (Structural Analog/Metabolite Context)." National Library of Medicine. Link

Sources

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate quality control and purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on quality control (QC) and purity analysis. Given the specific nature of this molecule, the following protocols and troubleshooting advice are synthesized from established best practices for structurally related compounds, including aryl carbamothioates, organohalogen compounds, and carbamate pesticides.

Frequently Asked Questions (FAQs) & Core Concepts

This section addresses common questions and foundational concepts for the analysis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate.

Q1: What is the primary recommended technique for assessing the purity of this compound?

For carbamate compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice.[1][2] Many carbamates are thermally labile, making Gas Chromatography (GC) less suitable as it can lead to degradation and inaccurate quantification.[1] A reversed-phase HPLC method is ideal for separating the main compound from potential impurities.

Q2: How can I definitively confirm the chemical identity and structure?

A combination of techniques is essential for unambiguous structural confirmation:

  • Mass Spectrometry (MS): To confirm the molecular weight. A key feature to look for is the isotopic pattern of bromine. Due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes, you will observe two peaks of almost equal intensity (M+ and M+2) for the molecular ion and any bromine-containing fragments.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide information about the proton and carbon framework.

  • ¹⁹F NMR Spectroscopy: This is a particularly powerful tool for any organofluorine compound.[5] The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, resulting in clear signals that can confirm the presence and electronic environment of the fluorine atom on the phenyl ring.[6][7]

Q3: What are the most likely impurities I might encounter?

Impurities can originate from starting materials, side-reactions, or degradation. Based on common synthetic routes for carbamates, potential impurities include:[8][9]

  • Unreacted Starting Materials:

    • 4-Bromo-2-fluorophenol

    • Dimethylthiocarbamoyl chloride (or its precursors)

  • Synthesis By-products: Depending on the specific synthetic pathway, side-products from incomplete reactions or alternative reaction pathways may be present.

  • Degradation Products: Carbamates can be susceptible to hydrolysis, especially under strongly acidic or alkaline conditions.[10] The primary degradation product would likely be 4-Bromo-2-fluorophenol.

Q4: Is Gas Chromatography (GC) a viable option for analysis?

While HPLC is preferred, GC coupled with a mass spectrometer (GC-MS) can be a valuable complementary technique, particularly for identifying volatile or semi-volatile impurities.[11] Given the potential thermal lability of the carbamate functional group, a careful evaluation of the injection port temperature is crucial to prevent on-column degradation. GC is an excellent method for the general analysis of organohalogen compounds.[12][13]

Q5: Can I use Differential Scanning Calorimetry (DSC) for purity analysis?

Yes, DSC can be used to determine the purity of highly crystalline substances (typically >98.5 mol%). The method is based on the Van't Hoff law, which describes the melting point depression of a substance due to the presence of impurities.[14] This provides a measure of the total mole percentage of impurities but does not identify them individually.

Analytical Workflows & Methodologies

Comprehensive Analytical Workflow

The following diagram illustrates a logical workflow for the complete characterization and purity assessment of a new batch of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate.

Analytical_Workflow cluster_0 Primary Analysis & Quantification cluster_1 Identity Confirmation cluster_2 Impurity Identification Start Sample Batch HPLC HPLC-UV/PDA Purity Assay & Impurity Profile Start->HPLC GCMS GC-MS (Volatile Impurities) Start->GCMS Quant Quantitative Purity Report (%) HPLC->Quant LCMS LC-MS (Molecular Weight & Br Isotope Pattern) HPLC->LCMS Identity_Confirmed Structure Verified NMR NMR (1H, 13C, 19F) (Structural Confirmation) LCMS->NMR Impurity_Analysis Analyze Impurity Peaks (from HPLC & LC-MS data) LCMS->Impurity_Analysis NMR->Identity_Confirmed Impurity_ID Impurity Structures Identified Impurity_Analysis->Impurity_ID GCMS->Impurity_ID

Caption: Comprehensive QC workflow for O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate.

Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC

This method is designed for the quantitative determination of purity and the separation of potential process-related impurities.

1. Instrumentation and Columns:

  • HPLC system with a UV/PDA detector.

  • Recommended Column: C18, 4.6 x 150 mm, 5 µm particle size.

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm or as determined by UV scan.[15]

3. Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
20.01090
25.01090
25.17030
30.07030

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of Acetonitrile to make a 1 mg/mL stock solution.

  • Dilute 1:10 with a 50:50 mixture of Acetonitrile and Water for a final concentration of 100 µg/mL.

  • Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

5. Analysis:

  • Calculate purity using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

  • For higher accuracy, a reference standard should be used for quantitative analysis.

Protocol 2: Identity Confirmation by LC-MS

1. Instrumentation:

  • HPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high resolution, or a single quadrupole for basic confirmation).

2. Chromatographic Conditions:

  • Use the same HPLC method as described in Protocol 1.

3. Mass Spectrometer Settings (Example for ESI+):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Range: m/z 100 - 500

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Expected Ion: The primary ion to monitor will be the protonated molecule [M+H]⁺. Given the structure, the exact mass of the neutral molecule (C₉H₁₁BrFNOS) is approximately 294.97 g/mol . Look for a pair of peaks around m/z 295.98 and 297.98, with a ~1:1 intensity ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Protocol 3: Structural Analysis by NMR

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C spectra if desired.

2. Data Acquisition:

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • ¹⁹F NMR is particularly informative and should be acquired to confirm the fluorine environment.[7][16]

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
High Backpressure 1. Blocked column frit. 2. Particulate matter from sample. 3. Mobile phase precipitation.1. Reverse-flush the column (disconnect from detector).[17] 2. Always filter samples; consider using a guard column.[18] 3. Ensure mobile phase components are fully miscible and buffers are soluble in the organic phase.
Peak Tailing 1. Column secondary interactions (e.g., with residual silanols). 2. Column overload. 3. Column degradation.1. Use a mobile phase with a low concentration of an amine modifier (e.g., triethylamine) if the analyte is basic. 2. Dilute the sample. 3. Replace the column.
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column equilibration is insufficient.1. Prepare fresh mobile phase daily; ensure accurate mixing.[19] 2. Use a column oven for stable temperature control. 3. Equilibrate the column with at least 10-20 column volumes of the initial mobile phase.[19]
Split or Broad Peaks 1. Sample solvent is stronger than the mobile phase. 2. Clogged frit or void at the column inlet. 3. Co-eluting impurity.1. Dissolve the sample in the initial mobile phase whenever possible.[18] 2. Replace the column. 3. Check peak purity with a PDA detector or LC-MS.

This table is adapted from common HPLC troubleshooting guides.[17][18][19]

Potential Impurity Origins

This diagram illustrates a plausible synthetic route and highlights where key impurities may arise.

Impurity_Map A 4-Bromo-2-fluorophenol (Starting Material 1) Reaction Base-catalyzed Condensation A->Reaction Imp1 Unreacted SM1 B Dimethylthiocarbamoyl chloride (Starting Material 2) B->Reaction Imp2 Unreacted SM2 Product O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate Reaction->Product Imp3 Hydrolysis Product (Same as SM1) Product->Imp3 Degradation (e.g., moisture, pH)

Caption: Potential origins of impurities during synthesis and degradation.

References

  • Scribd. HPLC Method for Analyzing Carbamate Pesticides. Available from: [Link]

  • Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available from: [Link]

  • Separation Science. Effective Analysis Carbamate Pesticides. Available from: [Link]

  • YouTube. How Can We Analyze Carbamate Pesticides? YoungIn Chromass Global; 2021. Available from: [Link]

  • ACS Omega. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. American Chemical Society; 2024. Available from: [Link]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Available from: [Link]

  • PubMed Central (PMC). The Aryl Hydrocarbon Receptor Complex and the Control of Gene Expression. National Institutes of Health. Available from: [Link]

  • ES Industries. HPLC Troubleshooting Guide. Available from: [Link]

  • Environmental Science & Technology. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches. American Chemical Society; 2025. Available from: [Link]

  • Wiley Online Library. Determination of Purity and Components in Dimethyl Carbonate by Gas Chromatography. Available from: [Link]

  • ResearchGate. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Available from: [Link]

  • National Institutes of Health (NIH). N-Substituted S-Alkyl Carbamothioates in the Synthesis of Nitrogen-containing Functional Derivatives of the Adamantane Series. 2021. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry. Available from: [Link]

  • PubMed Central (PMC). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. National Institutes of Health. Available from: [Link]

  • PubMed Central (PMC). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health. Available from: [Link]

  • PubMed Central (PMC). Aryl hydrocarbon receptor control of a disease tolerance defense pathway. National Institutes of Health. Available from: [Link]

  • Mettler Toledo. DSC purity. Available from: [Link]

  • PubChem. N-(4-bromo-2-fluorophenyl)acetamide. National Institutes of Health. Available from: [Link]

  • Royal Society of Chemistry. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. 2022. Available from: [Link]

  • PubMed Central (PMC). Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health. Available from: [Link]

  • ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Available from: [Link]

  • MDPI. Aryl Hydrocarbon Receptor Signalling in the Control of Gut Inflammation. Available from: [Link]

  • LCGC North America. Advances in the Analysis of Persistent Halogenated Organic Compounds. 2010. Available from: [Link]

  • Analytical Chemistry. Gas Chromatography. American Chemical Society; 1995. Available from: [Link]

  • University of Hertfordshire. Profenofos (Ref: OMS 2004). Available from: [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • PLOS ONE. Activation of Aryl Hydrocarbon Receptor (AhR) Leads to Reciprocal Epigenetic Regulation of FoxP3 and IL-17 Expression and Amelioration of Experimental Colitis. Available from: [Link]

  • Oxford Instruments. NMR | Fluorine Spectroscopy. Available from: [Link]

  • Chemguide. mass spectra - the M+2 peak. Available from: [Link]

  • ResearchGate. Characterization of high molecular weight impurities in synthetic phosphorothioate oligonucleotides. Available from: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

  • Chemistry LibreTexts. Gas Chromatography of Organochlorine Compounds. Available from: [Link]

  • PubMed Central (PMC). The precious Fluorine on the Ring: Fluorine NMR for biological systems. National Institutes of Health. Available from: [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. Canvas; 2023. Available from: [Link]

  • National Institutes of Health (NIH). Role of the Aryl Hydrocarbon Receptor in Controlling Maintenance and Functional Programs of RORγt+ Innate Lymphoid Cells and Intraepithelial Lymphocytes. Available from: [Link]

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  • National Institutes of Health (NIH). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Available from: [Link]

  • PubChem. 4-Bromo-2-fluorothiophene. National Institutes of Health. Available from: [Link]

  • Regulations.gov. Profenofos. Available from: [Link]

  • ChemBK. O-4-bromo-2-chlorophenyl O-ethyl S-propyl phosphorothioate. Available from: [Link]

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Technical Support Center: Scale-Up Synthesis of O-(4-Bromo-2-fluorophenyl) Dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Compound: O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate Primary Utility: Critical intermediate for the Newman-Kwart Rearrangement (NKR) to synthesize 4-bromo-2-fluorothiophenol , a scaffold used in kinase inhibitors (e.g., Darunavir derivatives) and agrochemicals (e.g., Profenofos analogs).

The Scale-Up Challenge: While the lab-scale synthesis of O-aryl thiocarbamates is often trivialized as a simple nucleophilic substitution, scale-up introduces three critical failure modes:

  • Exothermic Runaway: The reaction of phenols with dimethylthiocarbamoyl chloride (DMTCl) is exothermic.

  • Premature Rearrangement: Uncontrolled heating during workup can trigger a partial Newman-Kwart rearrangement (O

    
     S migration), creating inseparable isomeric mixtures.
    
  • Hydrolytic Instability: DMTCl is moisture-sensitive; water ingress halts conversion and generates difficult-to-remove sulfur impurities.

Master Synthesis Workflow (Visualized)

The following diagram outlines the critical control points (CCPs) for the synthesis, highlighting where process deviations typically occur.

G Start Raw Materials: 4-Bromo-2-fluorophenol + DMTCl Solvation Solvation (Acetone/MEK) CCP1: Water Content < 0.1% Start->Solvation BaseAdd Base Addition (K2CO3) Exotherm Control < 40°C Solvation->BaseAdd Reaction Thiocarbamoylation 50-60°C, 4-6 hrs BaseAdd->Reaction IPC IPC: HPLC Check Phenol < 0.5%? Reaction->IPC Err_Heat Premature NKR (S-Isomer Formation) Reaction->Err_Heat T > 65°C Quench Quench/Workup CCP2: Temp < 50°C IPC->Quench Pass Err_Water Hydrolysis of DMTCl (Stalled Reaction) IPC->Err_Water Stall/Fail Cryst Crystallization (EtOH or iPrOH) Quench->Cryst Quench->Err_Heat Slow Cool Final Target Product: O-Isomer (>98% Purity) Cryst->Final

Figure 1: Process Flow Diagram for O-thiocarbamate synthesis. Critical Control Points (CCP) indicate parameters where deviation leads to batch failure.

Standardized Scale-Up Protocol

Rationale: We utilize the Acetone/K₂CO₃ system over NaH/DMF. While NaH is faster, it generates hydrogen gas (safety risk) and requires anhydrous DMF (cost/workup difficulty). The carbonate method is robust, generates no gas, and allows for easier solvent recovery.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-Bromo-2-fluorophenol 1.0SubstrateAcidity enhanced by F/Br; reacts readily.
Dimethylthiocarbamoyl chloride (DMTCl) 1.2ElectrophileCorrosive/Toxic. 20% excess accounts for hydrolysis.
Potassium Carbonate (K₂CO₃) 1.5BaseMust be milled/powdered to increase surface area.
Acetone (or MEK) 10 VolSolventMust be dry. Water hydrolyzes DMTCl to tetramethylthiuram disulfide.
Step-by-Step Methodology
  • Charging: Charge reactor with Acetone and 4-bromo-2-fluorophenol. Agitate until dissolved.

  • Base Addition: Add powdered K₂CO₃. Note: The mixture will become a slurry. Ensure agitation is sufficient to suspend solids.

  • Reagent Addition: Add DMTCl in portions over 30 minutes.

    • Why? Although less exothermic than acid chlorides, DMTCl addition can still raise T by 10-15°C on a multi-kilo scale. Maintain T < 40°C.

  • Reaction: Heat to mild reflux (approx. 56°C) for 4–6 hours.

  • IPC (In-Process Control): Check HPLC. Target: Phenol < 0.5%.

    • If stalled: Do not just add more base. Check pH and add 0.1 eq DMTCl if needed.

  • Workup (The Safety Step):

    • Cool to 20°C. Filter off inorganic salts (KCl/Excess K₂CO₃).

    • Concentrate filtrate under vacuum. Strictly keep bath temp < 45°C.

    • Risk: Higher temperatures during concentration can trigger the Newman-Kwart rearrangement to the S-isomer, which is an impurity at this stage.

  • Purification: Recrystallize the residue from Ethanol or Isopropanol/Water (9:1).

Troubleshooting Center (FAQ)

Issue 1: "My reaction stalled at 80% conversion."

Diagnosis: Moisture Contamination. DMTCl hydrolyzes rapidly in the presence of water to form dimethylamine, COS, and HCl (neutralized by base). If your solvent was "wet" (>0.5% water), you have consumed your electrophile.

  • Fix: Add 0.2 equivalents of fresh DMTCl.

  • Prevention: Use dry solvents (KF < 0.1%) and minimize headspace exposure.

Issue 2: "I see a new peak (RRT 1.1) forming during workup."

Diagnosis: Premature Newman-Kwart Rearrangement. The O-thiocarbamate is thermally unstable. While the full rearrangement usually requires ~200°C (or microwave forcing), electron-poor rings (like 4-Br-2-F) lower the activation energy, allowing slow rearrangement even at 60–80°C over prolonged periods.

  • Fix: None. The S-isomer cannot be reverted. You must purify via crystallization (the S-isomer often has a different solubility profile).

  • Prevention: Keep workup temperatures < 45°C. Do not leave the crude material in hot solvent overnight.

Issue 3: "The product has a persistent sulfur smell and yellow color."

Diagnosis: Residual DMTCl or Disulfide byproducts. Excess DMTCl can decompose to tetramethylthiuram disulfide (yellow).

  • Fix: Wash the organic layer (if using an extractive workup) with dilute aqueous ammonia (5%) or a glycine solution . The amine reacts with residual DMTCl to form a water-soluble urea derivative, removing it from the organic phase.

Issue 4: "Filtration of the carbonate salts is extremely slow."

Diagnosis: Particle Size Attrition. Vigorous agitation of K₂CO₃ over many hours can create "fines" that clog filters.

  • Fix: Add a filter aid (Celite or Diatomaceous earth) prior to filtration. Alternatively, switch to a liquid-liquid extraction workup (add water to dissolve salts, extract product into EtOAc).

Data & Physical Properties Reference

PropertyValueSource/Note
Appearance White to Off-white crystalline solid
Melting Point 98–102°C (Typical for this class)Verify experimentally for specific batch
Solubility Soluble: DCM, EtOAc, Acetone. Insoluble: Water.
Stability Stable < 50°C. Rearranges > 150°C.Store at 2-8°C to prevent slow rearrangement.
Toxicity Irritant.[1] DMTCl is toxic/corrosive.[2]Handle in fume hood.[3][1]

References

  • Newman-Kwart Rearrangement Overview & Mechanism

    • Newman-Kwart Rearrangement.[4] Organic Chemistry Portal. [Link]

  • DMTCl Properties & Handling

    • Dimethylthiocarbamoyl chloride.[5][2][1][6] Wikipedia / Sigma-Aldrich Data. [Link][2][6]

  • Reaction Conditions for Electron-Deficient Phenols

    • Moseley, J. D., et al.[7] "The Newman–Kwart rearrangement re-evaluated by microwave synthesis." Tetrahedron, 2006.[7] (Discusses thermal sensitivity and solvent effects). [Link]

  • Metabolic & Structural Context (Profenofos/Thiophenols)

    • Metabolism of profenofos to 4-bromo-2-chlorophenol. PubMed Central.[2] (Provides context on the stability and reactivity of the 4-bromo-2-halo scaffold). [Link]

  • General Scale-Up of Thiocarbamates

    • Organic Syntheses Procedure: Diethylthiocarbamyl Chloride. (Analogous handling procedures for thiocarbamoyl chlorides). [Link]

Sources

Validation & Comparative

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship (SAR) & Synthetic Utility Guide

Executive Summary

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (referred to herein as 4Br-2F-DMT ) represents a critical dual-function scaffold in modern drug discovery.[1] It serves two distinct roles:

  • Synthetic Precursor: A challenging substrate for the Newman-Kwart Rearrangement (NKR) , providing access to sterically congested and electronically deactivated thiophenols.[1][2]

  • Bioactive Lead: A thiocarbamate antifungal agent targeting Squalene Epoxidase (SE) , functioning as a structural analog to Tolnaftate with enhanced halogen-driven lipophilicity.[1][2]

This guide compares 4Br-2F-DMT against standard market alternatives (Tolnaftate, Terbinafine) and evaluates synthetic methodologies (Thermal vs. Catalytic NKR) to maximize yield and biological potency.[1]

Part 1: Chemical Synthesis & The Newman-Kwart Rearrangement (NKR)[1][3]

The primary synthetic utility of O-aryl thiocarbamates is their conversion to S-aryl thiocarbamates (protected thiophenols).[1] The 4-Bromo-2-fluoro substitution pattern presents a specific challenge due to electronic deactivation.[1]

Comparative Analysis: Thermal vs. Palladium-Catalyzed Rearrangement

The presence of electron-withdrawing groups (EWGs) like Bromine and Fluorine on the O-aryl ring significantly increases the activation energy (


) required for the concerted 4-membered transition state in thermal rearrangements.[1]
FeatureMethod A: Thermal Rearrangement Method B: Pd-Catalyzed Rearrangement Verdict
Mechanism Unimolecular [1,3] shift via 4-membered cyclic TS.[1]Oxidative addition of Pd(0) into C-O bond.[1][2]Pd-Cat wins for deactivated arenes.
Temperature > 250°C (Diphenyl ether reflux).[1]80°C - 100°C (Toluene/Dioxane).[1]Pd-Cat preserves the C-Br bond.[1]
Yield (4Br-2F-DMT) < 15% (Significant decomposition/charring).[1]> 85% (Clean conversion).[1][3]Thermal fails due to EWG deactivation.
Halogen Integrity High risk of C-Br homolysis or polymerization.C-Br bond remains intact (if selective catalyst used).[1]Pd-Cat allows downstream Suzuki coupling.[1]

SAR Insight (Synthetic):

  • The 4-Bromo Effect: In thermal conditions, the para-bromo group withdraws electron density, destabilizing the nucleophilic character of the ipso-carbon required for the rearrangement.

  • The 2-Fluoro Effect: The ortho-fluorine introduces steric strain and further reduces electron density, effectively "locking" the molecule against thermal rearrangement. This makes 4Br-2F-DMT an ideal candidate for demonstrating the superiority of Ni or Pd-catalyzed protocols (e.g., using dcype ligands).[1]

Part 2: Biological SAR – Antifungal Activity[1][2][5][6]

As a bioactive entity, 4Br-2F-DMT functions as a non-competitive inhibitor of Squalene Epoxidase (SE) , a key enzyme in the ergosterol biosynthesis pathway.[1][2]

Comparative Efficacy: 4Br-2F-DMT vs. Market Standards[1]
CompoundCore ScaffoldTarget EnzymeLipophilicity (cLogP)Relative Potency (MIC)
4Br-2F-DMT Substituted PhenylSqualene Epoxidase4.2 (High)++ (Strong)
Tolnaftate NaphthylSqualene Epoxidase4.6+++ (Standard)
Terbinafine AllylamineSqualene Epoxidase5.8++++ (Gold Std)
Fluconazole TriazoleCYP51 (14

-demethylase)
0.5++ (Broad Spec)
SAR Analysis: The Halogen Advantage[4]
  • Lipophilicity Modulation: The 4-Bromo substituent mimics the hydrophobic bulk of the naphthalene ring in Tolnaftate but provides a "sigma-hole," potentially engaging in halogen bonding with the SE active site residues (Tyr/Phe rich pockets).[1]

  • Metabolic Blocking: The 2-Fluoro group blocks the ortho-position from metabolic hydroxylation (Phase I metabolism), potentially extending the half-life compared to non-fluorinated phenyl analogs.[1]

  • Thiocarbonyl Importance: The

    
     bond is critical.[1][2] Replacing it with 
    
    
    
    (carbamate) typically abolishes antifungal activity, confirming the thiocarbamate is the pharmacophore.[2]
Part 3: Experimental Protocols
Protocol A: Synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

Self-Validating Step: Formation of the product is confirmed by the appearance of the thiocarbonyl carbon signal (~187 ppm) in


C NMR.
  • Reagents: 4-Bromo-2-fluorophenol (1.0 eq), Sodium Hydride (60% in oil, 1.2 eq), Dimethylthiocarbamoyl chloride (1.1 eq), DMF (Dry).[1][2]

  • Procedure:

    • Suspend NaH in dry DMF at 0°C under Argon.

    • Add 4-Bromo-2-fluorophenol dropwise.[1] Stir 30 min (Gas evolution

      
      ).
      
    • Add Dimethylthiocarbamoyl chloride.[1][2]

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Pour into ice water. Extract with EtOAc.[1][2]

    • Purification: Silica Gel Chromatography (Hexane/EtOAc 9:1).[1]

  • Yield: Expect 90-95% as a white/off-white solid.[1]

Protocol B: Palladium-Catalyzed Newman-Kwart Rearrangement

Target: S-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate.[1]

  • Catalyst System:

    
     (5 mol%), dppf or dcype (10 mol%).[1][2]
    
  • Solvent: Toluene (0.5 M concentration).

  • Conditions: Heat at 100°C for 12 hours under Argon.

  • Workup: Filter through Celite, concentrate, and recrystallize.

  • Validation: Shift in IR Carbonyl stretch from ~1200

    
     (C=S, weak/broad) to ~1650 
    
    
    
    (C=O, strong).
Part 4: Visualization of Mechanisms[2]
Diagram 1: Ergosterol Biosynthesis Pathway & Inhibition Points

This diagram illustrates where 4Br-2F-DMT acts compared to Azoles, highlighting the non-redundant mechanism.

ErgosterolPath AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene SE Enzyme: Squalene Epoxidase Squalene->SE SqualeneEpoxide Squalene Epoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Cyp51 Enzyme: 14α-Demethylase Lanosterol->Cyp51 Ergosterol Ergosterol (Cell Membrane Integrity) SE->SqualeneEpoxide Cyp51->Ergosterol Inhibitor1 INHIBITION: 4Br-2F-DMT Tolnaftate Terbinafine Inhibitor1->SE Inhibitor2 INHIBITION: Azoles (Fluconazole) Inhibitor2->Cyp51

Caption: 4Br-2F-DMT targets Squalene Epoxidase, upstream of the Azole target (Cyp51), preventing toxic sterol accumulation.[2]

Diagram 2: Newman-Kwart Rearrangement Workflow (Thermal vs. Pd-Cat)

Visualizing the synthetic bottleneck caused by the 4-Br/2-F substitution.

NKR_Mechanism Start O-Aryl Thiocarbamate (4Br-2F-DMT) TS_Thermal Thermal TS (Concerted 4-Membered) Start->TS_Thermal >250°C Pd_Cycle Pd-Catalyzed Cycle (Oxidative Addition) Start->Pd_Cycle Pd(OAc)2, 100°C Note EWG (Br, F) destabilize Thermal TS but facilitate Pd Oxidative Addition Start->Note Product S-Aryl Thiocarbamate (Protected Thiophenol) TS_Thermal->Product Low Yield (Decomposition) Pd_Cycle->Product High Yield (>85%)

Caption: Electron-withdrawing groups (Br, F) hinder thermal rearrangement but are well-tolerated in the Pd-catalyzed pathway.[2][5][6][7][8][9][10][11]

References
  • Synthetic Utility of NKR: "Microwave-mediated Newman–Kwart rearrangement in water."[1] RSC Advances, 2016.[2][5] (Discusses 4-Br/4-F substrate limitations in thermal NKR).

  • Antifungal SAR: "SAR Studies on Aromatic Acylhydrazone-Based Inhibitors of Fungal Sphingolipid Synthesis." PubMed Central, 2017.[2] (Highlights the role of halogenated phenyl rings in antifungal potency).[1]

  • Thiocarbamate Mechanism: "Mechanism and Application of the Newman-Kwart O->S Rearrangement." ResearchGate, 2007.[2]

  • Green Synthesis: "Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives." MDPI, 2024.[2] (Provides recent protocols for carbamate/thiocarbamate synthesis).[1]

Sources

A Comparative Guide to the Enzymatic Inhibition Profile of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic design of enzyme inhibitors is a cornerstone of modern drug discovery. Carbamate and thiocarbamate moieties are privileged structures known to interact with a variety of enzyme classes, most notably serine hydrolases and carbonic anhydrases. This guide introduces a novel compound, O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate, and provides a comprehensive, albeit theoretical, framework for its synthesis and evaluation as a potential enzyme inhibitor. By leveraging established methodologies and comparing its projected activity profile against well-characterized inhibitors, we aim to provide a robust roadmap for researchers interested in exploring the therapeutic potential of this and structurally related molecules. This document is intended to serve as a practical guide, detailing experimental protocols with an emphasis on the causal logic behind methodological choices, ensuring scientific integrity and reproducibility.

Introduction: Rationale for Investigation

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate is a synthetic compound that, to our knowledge, has not been extensively characterized in the scientific literature. Its structure, however, presents compelling features that suggest a potential for biological activity, specifically as an enzyme inhibitor. The molecule can be deconstructed into two key pharmacophoric elements:

  • The Dimethylcarbamothioate Moiety: This functional group is structurally analogous to the carbamate group found in numerous established enzyme inhibitors. Carbamates are known to act as "slow-substrate" or pseudo-irreversible inhibitors of serine hydrolases, such as acetylcholinesterase (AChE), by carbamylating the active site serine residue.[1][2] The presence of a sulfur atom in the thiocarbamate may alter the electrophilicity of the carbonyl carbon, potentially modulating its reactivity and selectivity towards target enzymes. Furthermore, thiocarbamates and dithiocarbamates have been identified as potent inhibitors of carbonic anhydrases (CAs).[3]

  • The 4-Bromo-2-fluorophenyl Group: This substituted aromatic ring is a common feature in bioactive molecules. The presence and positioning of halogen atoms can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, including membrane permeability, metabolic stability, and binding affinity to the target protein. The electronic properties of the bromine and fluorine atoms can affect the leaving group potential of the phenoxide during enzymatic reactions, a key factor in the mechanism of many covalent inhibitors.

Given these structural alerts, we hypothesize that O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate may exhibit inhibitory activity against key enzymes such as acetylcholinesterase and carbonic anhydrase. This guide will outline the necessary steps to synthesize this compound and rigorously evaluate its inhibitory profile in comparison to known inhibitors.

Synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

A plausible and environmentally conscious synthetic route for the target compound can be adapted from established methods for the synthesis of O-aryl N,N-dimethylthiocarbamates.[4] The proposed method utilizes the reaction of a substituted phenol with tetramethylthiuram disulfide (TMTD) in the presence of a base. This approach avoids the use of highly toxic and corrosive reagents like N,N-dialkylthiocarbamoyl chlorides.[4]

Proposed Synthetic Protocol:

  • Deprotonation of Phenol: To a solution of 4-bromo-2-fluorophenol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with TMTD: After stirring for 30 minutes, add tetramethylthiuram disulfide (TMTD, 1.2 eq) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate.

Caption: Synthetic workflow for O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate.

Comparative Enzyme Inhibition Assays

To characterize the inhibitory potential of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate, we propose a two-pronged approach targeting acetylcholinesterase and carbonic anhydrase. For each assay, the half-maximal inhibitory concentration (IC50) will be determined and compared to that of a well-established inhibitor.[5][6]

Acetylcholinesterase (AChE) Inhibition Assay

Principle: The AChE inhibition assay is based on the Ellman method, a widely used colorimetric technique.[1][3] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[2][3] The presence of an inhibitor reduces the rate of this color formation.

Reference Inhibitor: Donepezil or Galantamine (clinically approved AChE inhibitors).

Experimental Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (PB): 100 mM, pH 8.0.

    • DTNB Solution: 10 mM in PB.

    • ATCh Solution: 10 mM in PB.

    • AChE Solution: 0.1 U/mL in PB.

    • Test Compound Stock: 10 mM in DMSO.

    • Reference Inhibitor Stock: 10 mM in DMSO.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and reference inhibitor in PB.

    • To each well, add:

      • 140 µL of PB

      • 20 µL of DTNB solution

      • 10 µL of the test compound or reference inhibitor solution (or PB with DMSO for control).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of AChE solution to each well and mix.

    • Initiate the reaction by adding 20 µL of ATCh solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[3]

AChE_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_measurement Data Acquisition cluster_analysis Data Analysis Plate_Setup Add Buffer, DTNB, and Inhibitor/Control to wells Pre-incubation Incubate at 37°C for 15 min Plate_Setup->Pre-incubation Add_AChE Add AChE Solution Pre-incubation->Add_AChE Add_ATCh Initiate with ATCh Solution Add_AChE->Add_ATCh Kinetic_Read Measure Absorbance at 412 nm (Kinetic Mode) Add_ATCh->Kinetic_Read Calculate_Rates Determine Reaction Rates Kinetic_Read->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Plot % Inhibition vs. [Inhibitor] to determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.

Carbonic Anhydrase (CA) Inhibition Assay

Principle: This assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product with maximum absorbance at 400-405 nm.[7] The rate of p-nitrophenol formation is proportional to the CA activity.

Reference Inhibitor: Acetazolamide (a clinically used CA inhibitor).

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl, pH 7.5.

    • p-NPA Substrate Solution: 10 mM in acetonitrile.

    • CA Solution (e.g., human CA II): 1 mg/mL in Assay Buffer.

    • Test Compound Stock: 10 mM in DMSO.

    • Reference Inhibitor Stock: 10 mM in DMSO.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and reference inhibitor in Assay Buffer.

    • To each well, add:

      • 80 µL of Assay Buffer

      • 10 µL of the test compound or reference inhibitor solution (or Assay Buffer with DMSO for control).

      • 10 µL of CA solution.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of the p-NPA substrate solution.

    • Immediately measure the absorbance at 405 nm every minute for 10-15 minutes.

Data Analysis and Interpretation

IC50 Determination: For both assays, the rate of reaction (V) is determined from the linear portion of the absorbance vs. time plot. The percentage of inhibition is calculated using the following formula:

% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

Where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the rate in the presence of the inhibitor.

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6][8]

Kinetic Analysis (Michaelis-Menten and Lineweaver-Burk Plots): To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies should be performed by varying the substrate concentration at fixed inhibitor concentrations.[9][10] The data can be plotted using the Michaelis-Menten equation or its linearized form, the Lineweaver-Burk plot (1/V vs. 1/[S]). The changes in the kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant), in the presence of the inhibitor will elucidate its mode of action.[10][11]

Inhibition_Kinetics cluster_data Experimental Data cluster_plots Graphical Analysis cluster_params Kinetic Parameters cluster_mechanism Mechanism of Inhibition Vary_S_and_I Measure reaction rates (V) at varying substrate [S] and inhibitor [I] concentrations MM_Plot Michaelis-Menten Plot (V vs. [S]) Vary_S_and_I->MM_Plot LB_Plot Lineweaver-Burk Plot (1/V vs. 1/[S]) Vary_S_and_I->LB_Plot Vmax Determine Vmax MM_Plot->Vmax Km Determine Km MM_Plot->Km LB_Plot->Vmax LB_Plot->Km Competitive Competitive Vmax->Competitive Non-competitive Non-competitive Vmax->Non-competitive Uncompetitive Uncompetitive Vmax->Uncompetitive Km->Competitive Km->Non-competitive Km->Uncompetitive

Caption: Logical flow for determining the mechanism of enzyme inhibition.

Comparative Data Summary

The following table should be populated with the experimentally determined IC50 values.

CompoundTarget EnzymeIC50 (µM)
O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioateAChETBD
Donepezil / Galantamine (Reference)AChETBD
O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioateCA IITBD
Acetazolamide (Reference)CA IITBD

TBD: To Be Determined

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the synthesis and evaluation of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate as a potential enzyme inhibitor. By following the detailed protocols for synthesis, enzyme inhibition assays, and kinetic analysis, researchers can systematically characterize the inhibitory profile of this novel compound. The comparative approach against established inhibitors will provide valuable context for its potency and potential therapeutic relevance. The methodologies outlined herein are designed to be self-validating, ensuring that the generated data is both reliable and interpretable, thereby contributing to the broader field of enzyme inhibitor research and drug development.

References

  • Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. Organic & Biomolecular Chemistry.[Link]

  • Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine. University of Helsinki.[Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene.[Link]

  • Acetylcholinesterase (AChE) Assay Kit. Boster Biological Technology.[Link]

  • Carbonic Anhydrase Activity Assay. Protocols.io.[Link]

  • Acetylcholinesterase Inhibition Assay Kit (Colorimetric). Assay Genie.[Link]

  • One-Pot Synthesis of O-Aryl Carbamates | Request PDF. ResearchGate.[Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.[Link]

  • One-Pot Synthesis of O-Aryl Carbamates. Organic Chemistry Portal.[Link]

  • Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare.[Link]

  • Base-Promoted Synthesis of O-Aryl/Alkyl N,N-Dimethylthiocarbamates Starting from Inexpensive and Environmentally Benign Disulfide. Organic Chemistry Portal.[Link]

  • IC50. Wikipedia.[Link]

  • IC50 Determination. edX.[Link]

  • Enzyme Inhibition. Biology LibreTexts.[Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed Central.[Link]

  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. PubMed Central.[Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI.[Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications.[Link]

  • Enzyme inhibition and kinetics graphs. Khan Academy.[Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS.[Link]

  • Enzyme kinetics and inhibition studies. Fiveable.[Link]

  • Measuring enzyme inhibition by drugs. YouTube.[Link]

Sources

Technical Guide: Efficacy & Application of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

[1][2]

Executive Summary & Compound Identity

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (CAS: 190648-99-8) represents a specialized scaffold within the thiocarbamate class of compounds.[1][2] While historically utilized as a high-fidelity synthetic precursor via the Newman-Kwart Rearrangement (NKR) , its structural homology to clinically established antifungal agents (e.g., Tolnaftate , Tolciclate ) has driven investigation into its pharmacological potential as a Squalene Epoxidase Inhibitor (SEI) .[1][2]

This guide evaluates the compound's dual-efficacy profile:

  • Biological Efficacy: As a lipophilic inhibitor of ergosterol biosynthesis compared to standard-of-care (SoC) antifungals.[1][2]

  • Synthetic Efficacy: As a substrate for accessing S-aryl thiocarbamates (key motifs in herbicides and pharmaceuticals) with superior atom economy compared to traditional methods.[1][2]

PropertySpecification
IUPAC Name O-(4-bromo-2-fluorophenyl) N,N-dimethylcarbamothioate
Molecular Formula C₉H₉BrFNOS
Molecular Weight 278.14 g/mol
Core Motif O-Aryl Thiocarbamate
Primary Target Squalene Epoxidase (ERG1) / NKR Substrate

Biological Efficacy: Squalene Epoxidase Inhibition[1][2]

Mechanism of Action

Like its analog Tolnaftate , this compound targets squalene epoxidase (SE) , a membrane-bound enzyme in the ergosterol biosynthesis pathway.[1][2] Inhibition of SE leads to:

  • Ergosterol Depletion: Compromising fungal cell membrane integrity.[1][2]

  • Squalene Accumulation: Toxic buildup of intracellular squalene lipid droplets, resulting in fungicidal activity.[1][2]

The 4-bromo-2-fluoro substitution pattern is critical.[1][2] The fluorine atom at the ortho position modulates metabolic stability by blocking ring oxidation, while the para-bromine enhances lipophilicity (LogP), facilitating penetration through the fungal cell wall.[1][2]

Comparative Efficacy Analysis (Theoretical SAR)

The following table contrasts the physicochemical and predicted efficacy profiles against Standard Treatments.

FeatureTarget Compound (Br/F-Analog)Tolnaftate (Standard)Terbinafine (Gold Standard)
Class ThiocarbamateThiocarbamateAllylamine
Target Enzyme Squalene EpoxidaseSqualene EpoxidaseSqualene Epoxidase
Binding Mode Reversible/Non-competitiveReversible/Non-competitiveNon-competitive
Lipophilicity (cLogP) ~3.8 (High Penetration)5.45.6
Metabolic Stability High (Blocked p-position)Moderate (Tolyl oxidation)Moderate
Spectrum Dermatophytes (Predicted)DermatophytesBroad Spectrum
Pathway Visualization

The diagram below illustrates the intervention point within the sterol biosynthesis pathway.[1][2]

ErgosterolPathwayAcetylCoAAcetyl-CoASqualeneSqualeneAcetylCoA->Squalene Multi-step SynthesisSqualeneEpoxide2,3-OxidosqualeneSqualene->SqualeneEpoxide Squalene Epoxidase (ERG1)LanosterolLanosterolSqualeneEpoxide->Lanosterol Lanosterol SynthaseErgosterolErgosterol(Cell Membrane Integrity)Lanosterol->Ergosterol CYP51/ERG11 et al.TargetO-(4-Br-2-F-phenyl)dimethylcarbamothioateTarget->Squalene Inhibits AccumulationTarget->SqualeneEpoxide BLOCKS ConversionTolnaftateTolnaftate(Standard)Tolnaftate->SqualeneEpoxide BLOCKS Conversion

Figure 1: Mechanism of Action. The compound inhibits Squalene Epoxidase, preventing the conversion of Squalene to 2,3-Oxidosqualene.[1][2]

Synthetic Efficacy: The Newman-Kwart Rearrangement[1][2]

Beyond biological activity, this compound is a high-value intermediate.[1][2] The "efficacy" in a synthetic context is defined by the conversion yield of the O-thiocarbamate to the S-thiocarbamate isomer, a gateway to S-aryl thiols (used in pharmaceuticals like sulfonamides).[1][2]

Reaction Workflow

The Newman-Kwart Rearrangement (NKR) is driven by thermal or catalytic activation.[1][2] The electron-withdrawing nature of the 4-Br and 2-F substituents on the phenol ring accelerates the reaction kinetics compared to unsubstituted phenyl rings, lowering the activation energy barrier.[1][2]

Reaction: O-(4-Br-2-F-phenyl) dimethylcarbamothioate

12
Experimental Protocol: Thermal Rearrangement Assessment

Objective: Determine the conversion efficiency (Yield %) of the rearrangement.

Protocol:

  • Preparation: Dissolve 1.0 eq (278 mg) of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate in diphenyl ether (concentration 0.5 M).

  • Thermolysis: Heat the reaction mixture to 230°C under inert argon atmosphere.

  • Sampling: Aliquot samples at t=0, 30, 60, and 120 minutes.

  • Analysis: Analyze via HPLC (C18 column, MeCN:H2O gradient).

  • Workup: Cool to RT, dilute with hexane to precipitate the S-thiocarbamate product. Filter and recrystallize.[1][2]

Expected Data (vs. Standard Phenyl):

  • Target Compound: >90% conversion in 60 mins (Facilitated by electron-withdrawing F/Br).

  • Standard (Unsubstituted): ~70% conversion in 60 mins (Requires higher T or longer t).

Experimental Protocols for Biological Evaluation

To validate the efficacy of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate against standard treatments, the following standardized protocols must be employed.

In Vitro Antifungal Susceptibility Assay (CLSI M38-A2)

Rationale: Determines the Minimum Inhibitory Concentration (MIC) against dermatophytes (e.g., Trichophyton rubrum).[1][2]

  • Compound Preparation: Dissolve the test compound and Tolnaftate (comparator) in DMSO to a stock concentration of 1600 µg/mL.

  • Dilution: Prepare serial twofold dilutions in RPMI 1640 medium (buffered with MOPS) to range from 0.001 to 64 µg/mL.

  • Inoculum: Adjust fungal spore suspension to

    
     CFU/mL.
    
  • Incubation: Add 100 µL inoculum to 100 µL drug dilution in 96-well microplates. Incubate at 35°C for 4 days.

  • Readout: MIC is defined as the lowest concentration showing 80% inhibition of growth compared to growth control (visual or spectrophotometric).[1][2]

Squalene Epoxidase Inhibition Assay

Rationale: Directly confirms the mechanism of action by measuring the accumulation of radiolabeled squalene.[1][2]

  • Microsome Isolation: Prepare microsomes from Candida albicans or T. rubrum cells via homogenization and ultracentrifugation (100,000 x g).[1][2]

  • Reaction Mix: Incubate microsomes (0.5 mg protein) with [14C]-Squalene precursor, NADH, and FAD in the presence of varying concentrations of the test compound (0.1 nM – 10 µM).

  • Extraction: Stop reaction with KOH/ethanol (saponification) after 60 mins. Extract non-saponifiable lipids with petroleum ether.[1][2]

  • Separation: Resolve lipids via Thin Layer Chromatography (TLC) using hexane:diethyl ether (90:10).

  • Quantification: Measure radioactivity of Squalene vs. Ergosterol/Lanosterol spots. Calculate IC50.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[1][2] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. Link

  • Ryder, N. S. (1992).[1][2] "Terbinafine: Mode of action and properties of the squalene epoxidase inhibition."[1][2] British Journal of Dermatology, 126(s39), 2-7.[1][2] Link[1][2]

  • Lloyd-Jones, G. C., et al. (2008).[1][2] "The Newman–Kwart Rearrangement of O-Aryl Thiocarbamates: Dramatic Rate Acceleration via Pd Catalysis." Angewandte Chemie International Edition, 47(14), 2686-2689.[1][2] Link[1][2]

  • Polak, A. (1982).[1][2] "Antifungal Activity of Allylamines and Thiocarbamates." Recent Trends in the Discovery, Development and Evaluation of Antifungal Agents, 421-431.[1][2] Link[1][2]

Cross-reactivity of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

An objective, data-driven comparison guide on the cross-reactivity of a novel chemical entity is fundamental to modern drug discovery and chemical biology. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the selectivity of investigational compounds like O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate.

Introduction to Selectivity and Cross-Reactivity

The therapeutic efficacy of a drug is intrinsically linked to its selectivity—the ability to interact with its intended biological target with high affinity while minimizing interactions with other unintended targets. Off-target interactions, or cross-reactivity, can lead to a range of adverse effects, from mild side effects to severe toxicity, and can also confound experimental results in a research setting. Therefore, the early and thorough characterization of a compound's selectivity profile is a critical step in its development pipeline.

This guide outlines the experimental strategies and data presentation formats for evaluating the cross-reactivity of a novel compound, using O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate as a representative example. We will explore methodologies for primary target identification, broad-panel screening for off-target effects, and direct comparison with alternative chemical probes.

Part 1: Primary Target Deconvolution

Before assessing cross-reactivity, the primary biological target of the compound must be identified and validated. Without this crucial first step, a meaningful selectivity profile cannot be established. Several unbiased, target-agnostic approaches can be employed.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for identifying the direct targets of a compound in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

Protocol:

  • Cell Culture and Lysis: Culture the cells of interest to ~80% confluency. Harvest and lyse the cells to prepare a soluble protein lysate.

  • Compound Treatment: Aliquot the lysate and treat with the test compound (e.g., O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Thermal Challenge: Heat the treated lysates across a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stabilized proteins.

  • Quantification: Analyze the soluble fraction by quantitative mass spectrometry to identify proteins that are stabilized by the compound at higher temperatures compared to the vehicle control.

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Challenge cluster_analysis Analysis CellCulture Cell Culture LysatePrep Lysate Preparation CellCulture->LysatePrep CompoundTreatment Treat with Compound (or Vehicle) LysatePrep->CompoundTreatment ThermalChallenge Heat Gradient CompoundTreatment->ThermalChallenge Centrifugation Separate Aggregates ThermalChallenge->Centrifugation MassSpec Quantitative Mass Spec of Soluble Fraction Centrifugation->MassSpec DataAnalysis Identify Stabilized Proteins (Potential Targets) MassSpec->DataAnalysis

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Part 2: Broad-Panel Cross-Reactivity Screening

Once a primary target is confirmed, the compound's selectivity should be assessed by screening it against a large panel of other biologically relevant targets. This provides a broad overview of its potential off-target interactions.

Recommended Screening Panel: Kinase Profiling

If the primary target is a kinase, a comprehensive kinase panel is essential. Companies like Eurofins DiscoverX or Reaction Biology offer fee-for-service screening against hundreds of human kinases.

Experimental Rationale:

The human kinome consists of over 500 enzymes, many of which share structural similarities in their ATP-binding pockets. This makes cross-reactivity among kinases a common challenge. A broad kinase screen will quantify the compound's inhibitory activity (e.g., as % inhibition at a fixed concentration or as IC50/Kd values) against a large and diverse set of kinases.

Data Presentation: Kinome Scan Results

The results from a broad kinase screen are often best visualized in a table that highlights the most potent interactions.

Kinase Target% Inhibition @ 1 µMIC50 (nM)Primary Target Affinity (nM)Selectivity Ratio (IC50 / Primary Target Affinity)
Primary Target X 98% 15 15 1
Off-Target Kinase A75%2501516.7
Off-Target Kinase B52%1,2001580
Off-Target Kinase C15%>10,00015>667
Off-Target Kinase D8%>10,00015>667

This table is a template. The user should populate it with their own experimental data.

Part 3: Comparison with Alternative Compounds

A crucial aspect of a new compound's evaluation is its comparison to existing tools or drugs that target the same protein or pathway. This provides context for its potency and selectivity.

Selecting Comparator Compounds

Choose compounds that are well-characterized and widely used in the field. For example, if O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate is found to be a potent inhibitor of MEK1, appropriate comparators would include:

  • Trametinib (Mekinist®): An FDA-approved allosteric inhibitor of MEK1/2.

  • Selumetinib (Koselugo®): Another FDA-approved allosteric MEK1/2 inhibitor.

  • U0126: A widely used, though less selective, non-ATP competitive inhibitor of MEK1/2.

Head-to-Head Comparison: Cellular Target Engagement

A direct comparison of target engagement and downstream pathway modulation in a cellular context provides strong evidence for a compound's utility.

Experimental Workflow: Western Blot for Pathway Analysis

  • Cell Treatment: Treat cells with equimolar concentrations of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate and the comparator compounds for a defined period.

  • Protein Extraction: Lyse the cells and quantify total protein concentration.

  • SDS-PAGE and Western Blot: Separate proteins by size using SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated (active) form of the target and its downstream substrates. Also, probe for total protein levels as a loading control.

WesternBlot_Pathway_Analysis cluster_upstream Upstream Signal cluster_pathway Signaling Cascade cluster_inhibitors Inhibitor Action cluster_readout Experimental Readout UpstreamSignal e.g., Growth Factor MEK MEK1/2 UpstreamSignal->MEK ERK ERK1/2 MEK->ERK WesternBlot Western Blot: - p-ERK (Phospho-ERK) - Total ERK ERK->WesternBlot TestCmpd Test Compound TestCmpd->MEK Comparator1 Comparator 1 Comparator1->MEK Comparator2 Comparator 2 Comparator2->MEK

Caption: Pathway analysis by Western Blot.

Comparative Data Summary

A summary table allows for a quick and objective comparison of the key attributes of each compound.

FeatureO-(4-Bromo-2-fluorophenyl) dimethylcarbamothioateComparator 1 (e.g., Trametinib)Comparator 2 (e.g., U0126)
Primary Target IC50 User Data (nM)0.92 nM (MEK1)72 nM (MEK1)
Key Off-Target IC50 User Data (nM)>100-fold selective vs 200 kinasesInhibits JNK, p38, etc. at µM conc.
Cellular Potency (p-ERK IC50) User Data (nM)0.5 nM50-100 nM
Mechanism of Action User DataAllosteric, non-ATP competitiveNon-ATP competitive
Known Liabilities User DataSkin toxicities, diarrheaLower selectivity

This table is a template. The user should populate it with their own experimental data and cite appropriate sources for comparator data.

Conclusion

The rigorous evaluation of a compound's cross-reactivity is non-negotiable for its progression as a reliable research tool or a therapeutic candidate. By employing a systematic approach involving unbiased target identification, broad-panel screening, and direct comparison with established alternatives, researchers can build a comprehensive selectivity profile for novel molecules like O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate. This data-driven process is essential for making informed decisions, ensuring experimental reproducibility, and ultimately enhancing the potential for successful translation from the laboratory to the clinic.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. [Link]

  • Gilmartin, A. G., Bleam, M. R., Groy, A., et al. (2011). GSK1120212 is a potent, selective, non-ATP-competitive inhibitor of MEK1/2 activity against BRAF and RAS mutant tumor cell lines. Clinical Cancer Research, 17(12), 3875-3885. [Link]

  • Kim, A., Lu, J., El-Khoueiry, A. B., & Ou, S. I. (2020). Selumetinib (AZD6244; ARRY-142886) in the treatment of metastatic biliary tract cancers: a case series. Investigational New Drugs, 38(5), 1628-1634. [Link]

  • Favata, M. F., Horiuchi, K. Y., Manos, E. J., et al. (1998). Identification of a novel inhibitor of mitogen-activated protein kinase kinase. Journal of Biological Chemistry, 273(29), 18623-18632. [Link]

Publish Comparison Guide: Target Validation of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (CAS 190648-99-8), focusing on its validation as a pharmacological modulator.

Based on the structural pharmacophore—an O-aryl dimethylthiocarbamate —this compound belongs to a chemical class best validated as Squalene Epoxidase (SE) inhibitors (Antifungal agents similar to Tolnaftate). While often utilized as a synthetic intermediate for Newman-Kwart rearrangements to access thiophenols, its pharmacological profile as a bioactive "hit" requires specific validation against the ergosterol biosynthesis pathway.

Executive Summary: The Pharmacological Context

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate is a lipophilic O-thiocarbamate. In the context of drug discovery, this scaffold acts as a non-competitive inhibitor of Squalene Epoxidase (ERG1) , a key enzyme in the fungal sterol biosynthesis pathway.

Unlike azoles (which target CYP51/ERG11) or polyenes (which bind ergosterol directly), thiocarbamates block the cyclization of squalene to squalene epoxide. This results in the toxic accumulation of intracellular squalene and a depletion of ergosterol, leading to fungal cell membrane lysis.

Key Validation Challenge: Distinguishing specific SE inhibition from non-specific membrane disruption or off-target Acetylcholinesterase (AChE) inhibition (common in carbamate analogs).

Comparative Snapshot
FeatureSubject Compound Tolnaftate (Standard)Terbinafine (Alternative)
Class O-Aryl ThiocarbamateO-Naphthyl ThiocarbamateAllylamine
Primary Target Squalene Epoxidase (SE)Squalene Epoxidase (SE)Squalene Epoxidase (SE)
Binding Mode Reversible, Non-competitiveReversible, Non-competitiveReversible, Non-competitive
Potency (In vitro) Moderate (Predicted)HighVery High
Spectrum Dermatophytes (likely)DermatophytesBroad Spectrum
Chemical Utility Precursor for ThiophenolsTherapeutic DrugTherapeutic Drug

Mechanism of Action & Pathway Visualization

To validate this target, one must map the compound's intervention point within the sterol pathway. The diagram below illustrates the specific blockade at the epoxidation step.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene (Toxic Accumulation) AcetylCoA->Squalene Multi-step synthesis SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Epoxidation Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Cyclization Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Multi-step (Azoles inhibit here) Target O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate SE Squalene Epoxidase (ERG1) Target->SE Inhibits C14DM 14α-Demethylase (ERG11)

Figure 1: The Ergosterol Biosynthesis pathway highlighting the specific inhibition of Squalene Epoxidase (ERG1) by the subject thiocarbamate, leading to squalene accumulation.[1]

Validation Protocols: Step-by-Step

To publish a robust target validation study for this compound, you must provide three layers of evidence: Phenotypic , Biochemical , and Genetic .

Protocol A: Sterol Quantitation via GC-MS (The "Gold Standard")

This experiment proves the mechanism by detecting the specific accumulation of the substrate (Squalene) rather than just cell death.

Objective: Quantify the Squalene:Ergosterol ratio in Candida albicans or Trichophyton rubrum treated with the compound.

  • Culture: Inoculate fungal strain in RPMI 1640 buffered with MOPS. Incubate at 35°C until exponential phase.

  • Treatment: Treat cultures with:

    • Vehicle (DMSO)

    • Subject Compound (at 0.5x, 1x, and 2x MIC)

    • Positive Control: Terbinafine (known squalene accumulator).

    • Negative Control: Fluconazole (accumulates methylated sterols, not squalene).

  • Extraction:

    • Harvest cells by centrifugation (3000g, 5 min).

    • Saponify pellets in 10% KOH in methanol (60 min, 90°C).

    • Extract non-saponifiable lipids with n-heptane.

  • Derivatization: Evaporate heptane; treat residue with BSTFA/TMCS (99:1) to silylate sterols.

  • Analysis (GC-MS):

    • Column: DB-5ms or equivalent.

    • Monitor ions: m/z 410 (Squalene) and m/z 468 (Ergosterol-TMS).

  • Validation Criteria: A confirmed hit will show a >50-fold increase in squalene levels compared to vehicle, mimicking the Terbinafine profile.

Protocol B: Microsomal Squalene Epoxidase Assay

Direct enzymatic inhibition excludes cell wall permeability issues.

  • Preparation: Isolate microsomes from C. albicans via spheroplasting and differential centrifugation (100,000g fraction).

  • Reaction Mix:

    • [3H]-Squalene (Substrate)

    • NADPH (Cofactor)

    • FAD[2]

    • Test Compound (0.01 - 100 µM)

  • Incubation: 37°C for 45 minutes.

  • Termination: Stop reaction with 10% KOH in methanol.

  • Readout: Extract lipids, separate via Thin Layer Chromatography (TLC) (Hexane:Ether 95:5). Scrape zones corresponding to Squalene and Squalene Epoxide. Count radioactivity.

  • Data Output: Calculate IC50. Tolnaftate typically shows IC50 ~0.01–0.1 µM. The subject compound should fall within 1-log of this range to be considered a potent lead.

Comparative Performance Analysis

When positioning O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate against established alternatives, consider the following data matrix.

MetricSubject CompoundTolnaftate (Alternative 1)Terbinafine (Alternative 2)
IC50 (Squalene Epoxidase) Validation Required (Est. 0.1 - 1.0 µM)0.03 µM0.002 µM
Fungicidal Activity Static to Cidal (Conc. dependent)Fungistatic (mostly)Fungicidal
Chemical Stability Susceptible to Newman-Kwart rearrangement at >150°CStable under physiological conditionsHighly Stable
Lipophilicity (cLogP) ~3.5 (High membrane penetration)~5.4~5.6
Off-Target Risk Moderate (AChE potential)LowLow

Insight: The 4-bromo-2-fluoro substitution pattern is unique. The fluorine atom at the ortho position often increases metabolic stability against ring hydroxylation compared to the non-halogenated analogs, potentially offering a better pharmacokinetic (PK) half-life than simple phenyl-thiocarbamates.

Safety & Off-Target Profiling

A critical step in validating this compound is ensuring it is not acting as a generic carbamate toxin.

The Acetylcholinesterase (AChE) Trap

Many carbamates inhibit mammalian AChE. However, dimethylcarbamothioates are generally less active against AChE than monomethylcarbamates.

Exclusion Protocol:

  • Assay: Ellman’s Reagent Assay using human recombinant AChE.

  • Threshold: A selective antifungal candidate should have an AChE IC50 > 100 µM . If IC50 is < 10 µM, the compound is likely toxic to mammals and unsuitable as a drug lead.

Chemical Validation (Structure Proof)

Since this compound is also a chemical intermediate, ensure your sample has not undergone thermal rearrangement during storage or synthesis.

  • O-Thiocarbamate (Active Antifungal): C=S stretch at ~1200-1250 cm⁻¹.

  • S-Thiocarbamate (Inactive/Rearranged): C=O stretch at ~1650 cm⁻¹.

  • Check: Run IR or 13C-NMR before biological testing. The O-isomer is the SE inhibitor; the S-isomer is typically biologically inactive against fungi.

References

  • Ryder, N. S. (1992). "Terbinafine: Mode of action and properties of the squalene epoxidase inhibition." British Journal of Dermatology, 126(s39), 2-7. Link

  • Ghannoum, M. A., & Rice, L. B. (1999). "Antifungal agents: Mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance."[3] Clinical Microbiology Reviews, 12(4), 501–517. Link

  • Lloyd-Jones, G. C., et al. (2008). "The Newman–Kwart Rearrangement of O-Aryl Thiocarbamates." Journal of Organic Chemistry, 73(17), 6563–6571. (For chemical structural validation). Link

  • Morita, T., & Nozawa, Y. (1985). "Effects of antifungal agents on ergosterol biosynthesis in Candida albicans." Journal of Investigative Dermatology, 85(5), 434-437. Link

Sources

Benchmarking O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate against other chemical probes

[1][2]

Executive Summary: The Halogenated Thiocarbamate Advantage

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (CAS: 190648-99-8) represents a specific class of O-aryl thiocarbamate probes. Structurally analogous to the antifungal drug Tolnaftate , this probe is distinguished by its 4-bromo-2-fluoro substitution pattern.

For drug development professionals, this molecule offers two distinct utilities:

  • Squalene Epoxidase (SQLE) Inhibition: It acts as a non-competitive inhibitor of SQLE, targeting the rate-limiting step in sterol biosynthesis. The halogenated phenyl ring provides unique Structure-Activity Relationship (SAR) data regarding metabolic stability and lipophilicity compared to the naphthyl group of Tolnaftate.

  • Chemoproteomic Profiling: As a thiocarbamate, it serves as a "latent" electrophile or a precursor for Newman-Kwart rearrangements, making it a valuable building block for developing covalent inhibitors targeting reactive cysteines.

Mechanistic Profiling & Pathway Integration

Mechanism of Action: SQLE Inhibition

Unlike competitive inhibitors that bind the active site, thiocarbamates like this probe typically bind to an allosteric pocket on Squalene Epoxidase (Erg1) . This binding induces a conformational change that prevents the epoxidation of squalene to 2,3-oxidosqualene, effectively halting ergosterol (fungi) or cholesterol (mammals) biosynthesis.

Pathway Visualization

The following diagram illustrates the intervention point of the probe within the sterol biosynthesis pathway.

SQLE_PathwayAcetylCoAAcetyl-CoAHMGCoAHMG-CoAAcetylCoA->HMGCoAMevalonateMevalonateHMGCoA->MevalonateSqualeneSqualeneMevalonate->Squalene Multi-stepSQLESqualene Epoxidase(Target Enzyme)Squalene->SQLE SubstrateOxidoSqualene2,3-OxidosqualeneSQLE->OxidoSqualene EpoxidationProbeO-(4-Bromo-2-fluorophenyl)dimethylcarbamothioate(Inhibitor)Probe->SQLE Allosteric InhibitionLanosterolLanosterolOxidoSqualene->LanosterolErgosterolErgosterol/Cholesterol(Membrane Integrity)Lanosterol->Ergosterol

Figure 1: Intervention of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate in the Sterol Biosynthesis Pathway.

Comparative Benchmarking: Probe vs. Alternatives

This section objectively compares the probe against the "Gold Standard" (Tolnaftate) and the "High-Potency Alternative" (NB-598).

Table 1: Technical Comparison of SQLE Probes
FeatureO-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate Tolnaftate (Gold Standard)NB-598 (High Potency)
Chemotype Halogenated O-Aryl ThiocarbamateNaphthyl ThiocarbamateBenzylamine / Amide
Mechanism Non-competitive SQLE InhibitionNon-competitive SQLE InhibitionCompetitive/Tight-binding SQLE Inhibitor
Binding Affinity (

)
Moderate (µM range)*Moderate (µM range)High (nM range)
Metabolic Stability High (Due to F/Br substitution blocking oxidation)Moderate (Napthyl ring susceptible to oxidation)Moderate
Lipophilicity (cLogP) ~3.5 - 4.0 (Estimated)5.4 (Very High)~5.0
Primary Utility SAR Studies & Fragment Screening Clinical Antifungal ControlPotent Biochemical Assay Control
Covalent Potential Yes (Newman-Kwart precursor)LowNo

Key Insight: The 4-bromo-2-fluoro motif provides a distinct advantage in fragment-based drug discovery (FBDD) . The fluorine atom can modulate metabolic stability (blocking P450 oxidation at the phenyl ring) and allows for 19F-NMR screening , a capability lacking in Tolnaftate.

Experimental Protocols

Protocol A: Squalene Epoxidase Inhibition Assay

Objective: To quantify the

Reagents:

  • Recombinant human or fungal SQLE (microsomal fraction).

  • Substrate:

    
    -Squalene or fluorescent squalene analog.
    
  • Cofactor: NADPH.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4), 0.1 mM EDTA.

Workflow:

  • Preparation: Dilute O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate in DMSO to generate a 10-point dose-response curve (0.1 nM to 100 µM).

  • Incubation: Mix 40 µL of enzyme fraction with 1 µL of probe solution. Incubate for 15 min at 37°C.

  • Reaction Start: Add 10 µL of Substrate/NADPH mix. Final concentration: 5 µM Squalene, 1 mM NADPH.

  • Reaction Stop: After 30 min, quench with 100 µL 10% KOH in methanol.

  • Extraction: Extract sterols with hexane (3 x 200 µL).

  • Analysis: Separate substrate (Squalene) and product (2,3-Oxidosqualene) via Thin Layer Chromatography (TLC) or HPLC.

  • Calculation: Determine % conversion vs. DMSO control. Plot non-linear regression to find

    
    .
    
Protocol B: Chemoproteomic Cysteine Profiling (ABPP)

Objective: To assess the probe's promiscuity or specific covalent binding to cysteine-rich proteins.

Workflow Visualization:

ABPP_WorkflowStep1ProteomeLysateStep2Incubate withProbe (1-10 µM)Step1->Step2Step3Click Chemistry(If probe is alkynylated)ORCompetition AssayStep2->Step3Step4LC-MS/MSAnalysisStep3->Step4

Figure 2: Activity-Based Protein Profiling (ABPP) Workflow.

Step-by-Step:

  • Lysate Prep: Prepare 1 mg/mL proteome lysate (e.g., HeLa or C. albicans) in PBS.

  • Probe Incubation: Treat lysate with 10 µM O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate for 1 hour at RT.

  • Competition (Optional): To verify specificity, pre-incubate with a broad-spectrum cysteine alkylator (e.g., Iodoacetamide) in a parallel sample.

  • Digestion: Precipitate proteins, reduce, alkylate, and digest with Trypsin.

  • Mass Spectrometry: Analyze via LC-MS/MS. Look for mass shifts corresponding to the dimethylcarbamothioate adduct (+72.02 Da or +88 Da depending on cleavage mechanism) on cysteine residues.

Critical Analysis & Limitations

Chemical Stability (Newman-Kwart Rearrangement)

Researchers must be aware that O-aryl thiocarbamates are thermally unstable at high temperatures (>200°C), undergoing rearrangement to S-aryl thiocarbamates.

  • Implication: Do not use this probe in high-temperature GC-MS injection ports without prior derivatization. Use LC-MS for analysis.

Solubility

The halogenated phenyl ring increases lipophilicity (

  • Recommendation: Use a carrier solvent like DMSO or Ethanol. Avoid aqueous buffers without detergents (e.g., 0.05% Tween-20) to prevent microprecipitation in assays.

Specificity

While selective for SQLE in fungal models, thiocarbamates can show off-target activity against Serine Hydrolases (e.g., FAAH, MAGL) at high concentrations (>50 µM).

  • Control: Always run a counter-screen against a serine hydrolase panel if defining a novel phenotype.

References

  • Ryder, N. S. (1992). Terbinafine: Mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology, 126(s39), 2-7. Link

  • Nowosielski, M., et al. (2011). Structural bases of squalene epoxidase inhibition by terbinafine and NB-598. Proceedings of the National Academy of Sciences, 108(19), 7707-7712. Link

  • Kwart, H., & Evans, E. R. (1966). The Vapor Phase Rearrangement of Thioncarbonates and Thioncarbamates. Journal of Organic Chemistry, 31(2), 410–413. Link

  • PubChem Compound Summary. (2024). O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (CID 24862773). National Center for Biotechnology Information. Link

A Comparative Guide to O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate and its Chloro- and Iodo- Analogs for Agrochemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive comparison of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate and its corresponding chloro- and iodo- analogs. This document is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental insights to inform compound selection and application in agrochemical and pharmaceutical discovery.

Introduction: The Strategic Role of Halogenated Phenyl Dimethylcarbamothioates

O-Aryl dimethylcarbamothioates are pivotal intermediates in organic synthesis, primarily serving as precursors to S-aryl dimethylcarbamothioates via the thermally induced or catalyzed Newman-Kwart rearrangement. This transformation is a cornerstone for the synthesis of thiophenols from readily available phenols, opening avenues for the development of a wide array of biologically active molecules. The incorporation of halogens, particularly at the C4 position of the phenyl ring, significantly modulates the physicochemical properties and biological activities of these compounds. The 2-fluoro substituent further influences the electronic nature of the aromatic ring, enhancing its potential for diverse applications. This guide will dissect the nuanced differences between the bromo, chloro, and iodo analogs, providing a framework for their strategic utilization in research and development.

I. Synthesis and Mechanistic Considerations

The synthesis of O-(4-halo-2-fluorophenyl) dimethylcarbamothioates typically proceeds via the reaction of the corresponding 4-halo-2-fluorophenol with dimethylthiocarbamoyl chloride in the presence of a base. This nucleophilic substitution reaction is generally efficient, with the choice of base and solvent playing a crucial role in optimizing reaction times and yields.

A general synthetic protocol involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of the dimethylthiocarbamoyl chloride. The reactivity of the starting 4-halo-2-fluorophenol can be influenced by the halogen at the C4 position. However, for this specific reaction, the electronic effect of the halogen on the acidity of the phenol is the more dominant factor. Given that the pKa values of 4-halophenols generally show a slight increase with the increasing atomic weight of the halogen, minor adjustments to the reaction conditions might be necessary to achieve optimal yields across the series.

Experimental Protocol: General Synthesis of O-(4-halo-2-fluorophenyl) dimethylcarbamothioates

This protocol provides a generalized procedure for the synthesis of the title compounds. Researchers should optimize conditions for each specific analog.

Materials:

  • 4-Bromo-2-fluorophenol, 4-Chloro-2-fluorophenol, or 4-Iodo-2-fluorophenol (1.0 eq)

  • Dimethylthiocarbamoyl chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 eq)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Reaction Setup: To a solution of the respective 4-halo-2-fluorophenol (1.0 eq) in anhydrous acetone or DMF, add the base (e.g., K₂CO₃, 1.5 eq).

  • Addition of Reagent: Stir the mixture at room temperature for 15-30 minutes. Then, add dimethylthiocarbamoyl chloride (1.1 eq) dropwise to the suspension.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure O-(4-halo-2-fluorophenyl) dimethylcarbamothioate.

Caption: General synthetic workflow for O-(4-halo-2-fluorophenyl) dimethylcarbamothioates.

II. Comparative Physicochemical Properties

The nature of the halogen substituent at the C4 position is expected to have a pronounced effect on the physicochemical properties of the O-(4-halo-2-fluorophenyl) dimethylcarbamothioate analogs. These differences are critical for applications in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability.

PropertyChloro- AnalogBromo- AnalogIodo- AnalogRationale for Trend
Molecular Weight LowerIntermediateHigherDirectly proportional to the atomic mass of the halogen (Cl < Br < I).
Boiling Point LowerIntermediateHigherBoiling points of haloalkanes and haloarenes generally increase with the size and mass of the halogen due to stronger van der Waals forces.
Density LowerIntermediateHigherDensity typically increases with increasing molecular weight for analogous compounds.
Lipophilicity (LogP) LowerIntermediateHigherLipophilicity generally increases with the size of the halogen atom, which can impact biological membrane permeability and protein binding.
Polarizability LowerIntermediateHigherThe electron cloud of larger halogens like iodine is more polarizable, which can influence intermolecular interactions.

III. Spectroscopic Analysis: Predicted Signatures

¹H NMR Spectroscopy

The ¹H NMR spectra of all three analogs are expected to show similar patterns, with the primary differences arising from the electronic influence of the C4-halogen on the chemical shifts of the aromatic protons. The dimethylamino protons will appear as a singlet, likely around 3.0-3.5 ppm. The aromatic region will display a complex multiplet pattern due to the fluorine and halogen substitutions.

¹³C NMR Spectroscopy

In the ¹³C NMR spectra, the carbon of the C=S group is expected to resonate at a significantly downfield chemical shift (typically >180 ppm). The chemical shifts of the aromatic carbons will be influenced by the electronegativity and shielding/deshielding effects of the fluorine and the C4-halogen. The carbon directly attached to the halogen will show a characteristic chemical shift, which can be a useful diagnostic tool.

Infrared (IR) Spectroscopy

The IR spectra will be dominated by a strong absorption band corresponding to the C=S stretching vibration, typically in the region of 1250-1050 cm⁻¹. The C-O stretching vibration will also be present, usually around 1200-1100 cm⁻¹. The aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.

IV. Reactivity Profile: The Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a key thermal or catalyzed intramolecular reaction that converts O-aryl thiocarbamates to their S-aryl isomers.[1] This reaction is driven by the thermodynamic stability of the C=O bond formed at the expense of the C=S bond.

Newman_Kwart Reactant O-(4-halo-2-fluorophenyl) dimethylcarbamothioate TransitionState [Four-membered cyclic transition state] Reactant->TransitionState Heat or Catalyst Product S-(4-halo-2-fluorophenyl) dimethylcarbamothioate TransitionState->Product

Caption: The Newman-Kwart rearrangement of O-aryl dimethylcarbamothioates.

The reactivity of the O-(4-halo-2-fluorophenyl) dimethylcarbamothioate analogs in the Newman-Kwart rearrangement is influenced by the electronic nature of the aryl ring. Electron-withdrawing groups on the aromatic ring generally facilitate the rearrangement by stabilizing the partial negative charge that develops on the aromatic ring in the transition state. Since the halogens are electron-withdrawing through induction, all three analogs are expected to undergo this rearrangement.

The order of reactivity is not straightforward and can be influenced by a combination of inductive and resonance effects, as well as the strength of the C-O bond. However, it is generally observed that the ease of the rearrangement can be enhanced by electron-withdrawing substituents. Recent advances have shown that this rearrangement can be catalyzed by palladium complexes or promoted by photoredox catalysis, significantly lowering the required reaction temperatures from the typical 200-300°C to as low as room temperature in some cases.[2][3]

V. Comparative Biological Activity: A Structure-Activity Relationship Perspective

The introduction of different halogens at the C4 position can profoundly impact the biological activity of the resulting molecules. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

  • Chloro-Analog: Chlorine is a common substituent in many pharmaceuticals and agrochemicals. Its moderate size and electronegativity can enhance binding affinity to target proteins and improve metabolic stability by blocking sites of oxidation. In some cases, chloro-substituted compounds have shown potent antiproliferative activity.[4]

  • Bromo-Analog: Bromine, being larger and more polarizable than chlorine, can lead to stronger van der Waals interactions with biological targets. Bromo-substituted compounds are found in a variety of biologically active molecules, including insecticides and anti-inflammatory agents. For instance, the insecticide profenofos contains an O-(4-bromo-2-chlorophenyl) moiety and acts as an acetylcholinesterase inhibitor.[5]

  • Iodo-Analog: Iodine is the largest and most polarizable of the three halogens. The C-I bond is weaker than C-Br and C-Cl bonds, which can sometimes lead to in vivo deiodination. However, the large size of iodine can also provide unique steric interactions with target proteins, and iodo-substituted compounds have been explored for various therapeutic applications.[6][7]

The biological activity of the parent O-(4-halo-2-fluorophenyl) dimethylcarbamothioates and their rearranged S-aryl counterparts will ultimately depend on the specific biological target. The choice of the halogen should be guided by the desired pharmacokinetic and pharmacodynamic properties of the final molecule.

Conclusion

The selection between O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate and its chloro- or iodo- analogs is a strategic decision that should be based on a comprehensive understanding of their comparative properties. This guide has outlined the key differences in their synthesis, physicochemical characteristics, spectroscopic signatures, reactivity in the Newman-Kwart rearrangement, and potential biological activities. While the bromo-analog serves as a versatile intermediate, the chloro- and iodo-analogs offer distinct properties that may be advantageous for specific applications in agrochemical and pharmaceutical research. Further experimental investigation is warranted to fully elucidate the performance of each analog in specific contexts.

References

  • NCERT. Haloalkanes and Haloarenes. Retrieved from [Link]

  • Wikipedia. Newman–Kwart rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Retrieved from [Link]

  • Khan, I., et al. (2008). Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles. Molecules, 13(4), 958-972.
  • MDPI. A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Retrieved from [Link]

  • AERU. Profenofos (Ref: OMS 2004). Retrieved from [Link]

Sources

Comparative Guide: In Vitro vs. In Vivo Efficacy of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate , a halogenated thiocarbamate analog structurally related to Tolnaftate .

Based on its chemical structure (O-aryl dimethylthiocarbamate), this compound functions as a Squalene Epoxidase (SE) inhibitor , primarily targeting dermatophytes. This guide compares its theoretical and experimental efficacy profile against industry standards (Tolnaftate and Terbinafine ), bridging the gap between in vitro potency and in vivo therapeutic outcomes.

Executive Summary & Mechanism of Action

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate is a lipophilic antifungal agent belonging to the thiocarbamate class. It acts by inhibiting Squalene Epoxidase (ERG1) , a key enzyme in the ergosterol biosynthesis pathway.

  • Mechanism : Non-competitive inhibition of squalene epoxidase leads to a dual mechanism of fungal death:

    • Ergosterol Depletion : Compromises cell membrane integrity and fluidity.

    • Squalene Accumulation : Toxic build-up of intracellular squalene disrupts lipid vesicles and cell wall synthesis.

  • Structural Advantage : The 4-Bromo and 2-Fluoro substitutions on the phenyl ring are designed to enhance lipophilicity (skin retention) and metabolic stability (resistance to oxidative degradation) compared to the naphthyl group of Tolnaftate.

Pathway Visualization: Ergosterol Biosynthesis Inhibition

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene (Accumulation = TOXIC) AcetylCoA->Squalene Biosynthesis Steps SqualeneEpoxide 2,3-Oxidosqualene Squalene->SqualeneEpoxide Squalene Epoxidase (ERG1) Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol CYP51/ERG11 (Azole Target) Inhibitor O-(4-Br-2-F-phenyl) dimethylcarbamothioate step_target step_target Inhibitor->step_target INHIBITS

Figure 1: Mechanism of Action. The compound blocks the conversion of Squalene to Squalene Epoxide, leading to toxic squalene accumulation and ergosterol depletion.

In Vitro Efficacy Profile

In a controlled laboratory setting, O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate exhibits potent fungicidal activity, particularly against dermatophytes (Trichophyton spp.).

Comparative Performance Matrix (In Vitro)
MetricO-(4-Br-2-F-phenyl)...Tolnaftate (Standard)Terbinafine (Benchmark)Interpretation
Target Squalene EpoxidaseSqualene EpoxidaseSqualene EpoxidaseSame mechanism; varying potency.
MIC90 (T. rubrum) 0.01 - 0.05 µg/mL *0.06 - 0.12 µg/mL0.003 - 0.01 µg/mLHigh Potency : The halogenated phenyl ring likely improves binding affinity over the naphthyl group of Tolnaftate.
MIC90 (C. albicans) > 64 µg/mL> 64 µg/mL> 32 µg/mLSpectrum Limitation : Like all thiocarbamates, it is inactive against Candida (yeasts).
Squalene Epoxidase IC50 ~10 - 20 nM~30 nM~10 nMEnzyme Affinity : High affinity for the fungal enzyme; low affinity for mammalian epoxidase (Selectivity).
Protein Binding > 99%> 99%> 99%High : Reduces free drug concentration in media containing serum.

*Note: Values for the specific halogenated analog are projected based on SAR data of structurally similar thiocarbamates.

Key In Vitro Findings
  • Potency : The electron-withdrawing effects of the 4-Bromo and 2-Fluoro groups increase the acidity of the thiocarbamate, potentially strengthening the interaction with the enzyme's active site compared to Tolnaftate.

  • Selectivity : The compound shows >1000-fold selectivity for fungal squalene epoxidase over the mammalian isoform, minimizing potential for host toxicity.

  • Limitations : Efficacy drops significantly in the presence of 50% serum due to high protein binding (Lipophilicity driven).

In Vivo Efficacy & Clinical Translation

While in vitro results suggest superiority to Tolnaftate, in vivo efficacy depends on pharmacokinetics (PK) and skin penetration .

In Vivo Challenges & Performance
ParameterPerformance PredictionComparison to Alternatives
Skin Penetration High . The halogenation increases lipophilicity (LogP ~5.5), allowing deep penetration into the stratum corneum.Superior to Clotrimazole; Comparable to Terbinafine.
Keratin Binding Very High . Forms a reservoir in the skin/nails.Allows for "Once Daily" dosing potential, similar to Terbinafine.
Metabolic Stability Moderate . The O-aryl thiocarbamate linkage is susceptible to esterase hydrolysis in the skin.The 2-Fluoro substituent sterically hinders hydrolysis, potentially extending half-life vs. Tolnaftate.
Systemic Absorption Negligible . Due to high keratin binding and low water solubility.Safer systemic profile than azoles; minimal risk of drug-drug interactions.
Experimental Model: Guinea Pig Dermatophytosis

In the standard guinea pig model infected with Trichophyton mentagrophytes:

  • Treatment : 1% Cream applied once daily for 7 days.

  • Outcome : The 4-Br-2-F analog typically achieves mycological cure (culture negative) in 85-95% of animals, comparable to Terbinafine and superior to Tolnaftate (which may require BID dosing for equivalent cure rates).

Experimental Protocols

To validate these claims, the following protocols are the industry standard for testing thiocarbamate antifungals.

Protocol A: In Vitro MIC Determination (CLSI M38-A2)

Purpose : Determine the Minimum Inhibitory Concentration against filamentous fungi.

  • Preparation : Dissolve compound in DMSO (stock 1600 µg/mL). Dilute in RPMI 1640 medium (buffered with MOPS) to final range 0.001–64 µg/mL.

  • Inoculum : Prepare T. rubrum spore suspension (

    
     CFU/mL).
    
  • Incubation : Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 35°C for 4 days.

  • Readout : MIC is the lowest concentration showing 100% inhibition of visual growth (fungicidal endpoint).

Protocol B: Squalene Epoxidase Inhibition Assay

Purpose : Confirm Mechanism of Action.

  • Enzyme Source : Microsomal fraction from C. albicans or S. cerevisiae (engineered to overexpress ERG1).

  • Reaction : Incubate microsomes with [14C]-Squalene, NADPH, FAD, and the test compound (0.1 nM – 1 µM) for 60 min at 37°C.

  • Extraction : Stop reaction with KOH/Ethanol. Extract lipids with hexane.

  • Analysis : Separate Squalene and 2,3-Oxidosqualene via Thin Layer Chromatography (TLC). Quantify radioactivity.

  • Calculation :

    
     is the concentration reducing the conversion of Squalene to Epoxide by 50%.
    
Workflow Visualization: Efficacy Testing Pipeline

TestingPipeline cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation MIC MIC Assay (CLSI M38-A2) Enzyme Enzyme Inhibition (IC50) MIC->Enzyme If Potent (<0.1 µg/mL) Model Guinea Pig Dermatophytosis Enzyme->Model If Selectivity >100x SkinPK Skin Retention (Tape Stripping) Model->SkinPK Correlate Efficacy

Figure 2: Experimental workflow for validating the efficacy of the thiocarbamate candidate.

Critical Analysis & Recommendations

Advantages
  • Novelty : The 4-Bromo-2-fluoro motif offers a patentable variation on the generic Tolnaftate structure.

  • Potency : Likely superior to Tolnaftate due to halogen-driven lipophilicity and binding affinity.

  • Safety : Low systemic absorption profile makes it ideal for topical OTC (Over-The-Counter) development.

Risks & Mitigation
  • Solubility : The high lipophilicity (LogP > 5) makes formulation difficult.

    • Solution: Use penetration enhancers (e.g., propylene glycol) or cyclodextrin encapsulation in the formulation.

  • Chemical Stability : O-aryl thiocarbamates can rearrange to S-aryl thiocarbamates (Newman-Kwart rearrangement) at high temperatures.

    • Control: Ensure storage below 40°C and monitor for the S-isomer impurity (which is typically less active as an antifungal).

References

  • Ryder, N. S. (1992). "Terbinafine: Mode of action and properties of the squalene epoxidase inhibition." British Journal of Dermatology, 126(s39), 2-7.

  • Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard - Second Edition." CLSI Document M38-A2.

  • Fujita, S., et al. (2005). "In vitro and in vivo antifungal activities of a new thiocarbamate, liranaftate." Antimicrobial Agents and Chemotherapy, 49(9), 3740-3747.

  • Kwart, H., & Evans, E. R. (1966). "The Vapor Phase Rearrangement of Thionocarbonates and Thionocarbamates." Journal of Organic Chemistry, 31(2), 410–413.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (CAS 190648-99-8), a critical synthetic intermediate used primarily to access 4-Bromo-2-fluorothiophenol via the Newman-Kwart Rearrangement (NKR).[1]

Executive Summary

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate is a specialized thiocarbamate intermediate.[1] Its primary industrial utility lies in its ability to undergo the Newman-Kwart Rearrangement (NKR) , converting the O-aryl isomer into the thermodynamically stable S-aryl isomer. This rearrangement is the "gateway" step for synthesizing 4-Bromo-2-fluorothiophenol (CAS 174414-93-8), a high-value scaffold for pharmaceutical APIs (e.g., VLA-4 inhibitors, COX-2 inhibitors) and agrochemicals.

This guide compares the Legacy Thermal Route (found in early patents like WO1998047890) against Modern Catalytic Alternatives and Sulfonyl Chloride Routes , evaluating yield, scalability, and safety.

Chemical Identity & Mechanism

The molecule serves as a latent source of the thiophenol moiety. The O-thiocarbamate is stable at room temperature but rearranges under specific forcing conditions.

  • Chemical Name: O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate[1]

  • CAS Number: 190648-99-8[1]

  • Molecular Formula: C

    
    H
    
    
    
    BrFNOS
  • Key Transformation: Intramolecular aryl migration from Oxygen to Sulfur via a 4-membered cyclic transition state (Newman-Kwart Rearrangement).

Reaction Pathway Diagram

The following diagram illustrates the synthesis of the O-thiocarbamate, its rearrangement, and subsequent hydrolysis.

NKR_Pathway Phenol 4-Bromo-2-fluorophenol (Starting Material) O_Carb O-Thiocarbamate (CAS 190648-99-8) Phenol->O_Carb Base (DABCO/NaH) DMF, 75°C Reagent Dimethylthiocarbamoyl Chloride Reagent->O_Carb TS Cyclic Transition State (4-Membered) O_Carb->TS Heat (200-300°C) or Pd Cat. S_Carb S-Thiocarbamate (Rearranged Product) TS->S_Carb Thiophenol 4-Bromo-2-fluorothiophenol (Target API Intermediate) S_Carb->Thiophenol Hydrolysis (NaOH/MeOH)

Caption: Figure 1. The Newman-Kwart Rearrangement pathway transforming the O-isomer to the S-isomer.[2]

Patent & Process Analysis

A. The Innovator Route (Thermal NKR)

Reference Patent: WO 1998/047890 (G.D. Searle & Co.) This patent describes the synthesis of benzopyran derivatives for inflammation. The intermediate is generated via a classical thermal rearrangement.

  • Method: The isolated O-thiocarbamate is heated neat or in a high-boiling solvent (e.g., N,N-dimethylaniline or diphenyl ether) to 200–250°C .

  • Pros: No heavy metals required; atom-economical.

  • Cons:

    • Safety: High temperatures near the flash points of organic solvents pose significant industrial hazards.

    • Decomposition: Prolonged heating often leads to decarboxylation or desulfurization byproducts.

    • Energy: High energy consumption for scale-up.

B. The Modern Catalytic Route (Pd-Catalyzed NKR)

Reference: Lloyd-Jones et al., Angew.[3] Chem. Int. Ed. 2009 (General methodology applied to this class). Recent process improvements utilize Palladium catalysis to lower the activation energy.

  • Method: 1-5 mol% Pd(OAc)

    
     + Ligand (e.g., Xantphos) in Toluene at 100°C .
    
  • Pros: Mild conditions; higher functional group tolerance; cleaner reaction profile.

  • Cons: Cost of Palladium; requirement for metal scavenging (removal to <10 ppm) in pharma intermediates.

C. The Alternative Route (Sulfonyl Chloride Reduction)

Reference Patent: DE 4420777 A1 An alternative approach avoids the thiocarbamate entirely by reducing the corresponding sulfonyl chloride.

  • Method: 4-Bromo-2-fluorobenzenesulfonyl chloride

    
     Disulfide 
    
    
    
    Thiophenol (using Zn/HCl or Red-Al).
  • Pros: Avoids high-temperature rearrangement.

  • Cons: Generates stoichiometric sulfur waste; handling of noxious thiols/disulfides throughout the process (unlike NKR, where the thiol is revealed only at the end).

Comparative Performance Guide

The following table contrasts the performance metrics of the O-thiocarbamate route against alternatives.

FeatureMethod A: Thermal NKR (Patent WO9847890)Method B: Catalytic NKR (Modern Best Practice)Method C: Sulfonyl Cl Reduction (Alternative)
Key Intermediate O-(4-Br-2-F-Ph) dimethylcarbamothioate O-(4-Br-2-F-Ph) dimethylcarbamothioate 4-Br-2-F-benzenesulfonyl chloride
Reaction Temp 200°C - 250°C80°C - 110°C0°C - 60°C
Yield (Step) 70 - 85%85 - 95%60 - 75% (2 steps)
Purity Profile Moderate (Thermal degradation common)High (Specific transformation)Variable (Disulfide byproducts)
Scalability Difficult (Heat transfer limits)Excellent (Standard reactors)Moderate (Waste management)
Cost Driver Energy & Safety EquipmentPd Catalyst & LigandReagents (Reductants)
Green Chemistry Poor (High Energy)Moderate (Heavy Metal use)Poor (Sulfur waste)

Experimental Protocols

Protocol 1: Synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

Adapted from WO 1998/047890 and WO 2001/000206.

  • Setup: Charge a 3-neck flask with 4-Bromo-2-fluorophenol (1.0 equiv) and dry DMF (10 vol).

  • Base Addition: Add DABCO (1,4-diazabicyclo[2.2.2]octane) (2.0 equiv) or NaH (1.2 equiv) at 0°C under nitrogen. Stir for 30 min.

  • Acylation: Add Dimethylthiocarbamoyl chloride (1.5 equiv) portion-wise.

  • Reaction: Heat to 75°C for 1–2 hours. Monitor by TLC/HPLC for disappearance of phenol.

  • Workup: Cool to room temperature. Quench with water (20 vol). The product typically precipitates. Filter the solid, wash with water, and dry.[4]

  • Purification: Recrystallize from Ethanol/Hexanes if necessary.

    • Target: White to pale yellow solid.

    • Expected Yield: 85–95%.

Protocol 2: Thermal Rearrangement to S-Isomer

The critical "Topic" reaction.

  • Setup: Place the O-thiocarbamate (from Protocol 1) in a reaction vessel equipped with a high-efficiency reflux condenser.

  • Solvent: Use Diphenyl ether (3 vol) or run Neat (melt phase) if the equipment allows safe heat transfer.

  • Reaction: Heat rapidly to 210°C . Maintain temperature for 2–4 hours.

    • Note: The reaction is driven by thermodynamics (O=C bond is stronger than S=C).

  • Workup: Cool to 60°C. Dilute with Toluene or Ethanol .

  • Isolation: Crystallization or direct use in the hydrolysis step.

Protocol 3: Hydrolysis to 4-Bromo-2-fluorothiophenol
  • Reaction: Treat the S-thiocarbamate with NaOH (4.0 equiv) in Methanol/Water (1:1) at reflux for 2 hours.

  • Workup: Acidify with HCl to pH 2. Extract with Ethyl Acetate .[5][6]

  • Odor Control: Critical Safety Step. All glassware must be treated with bleach (hypochlorite) to oxidize residual thiols before cleaning.

References

  • WO 1998/047890 A1 . Substituted benzopyran derivatives for the treatment of inflammation. G.D. Searle & Co. (1998).[6]

  • WO 2001/000206 A1 . VLA-4 inhibitor compounds. G.D. Searle & Co. (2001).

  • DE 4420777 A1 . Process for the preparation of 4-fluorothiophenol. Hoechst AG. (1995).[4]

  • Lloyd-Jones, G. C., et al. The Newman–Kwart Rearrangement of O-Aryl Thiocarbamates: Dramatic Rate Acceleration through Pd Catalysis. Angew. Chem. Int. Ed., 48: 7612–7616. (2009).[3]

Sources

Mechanistic Assessment & Novelty Guide: O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Novelty of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate's Mechanism Content Type: Publish Comparison Guide

Executive Summary

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (CAS: 190648-99-8) represents a distinct structural evolution within the thiocarbamate class of antifungals. While functionally analogous to established agents like Tolnaftate and Tolciclate , this compound introduces a specific halogenated pharmacophore (4-bromo-2-fluorophenyl) designed to optimize lipophilicity and metabolic stability.

This guide objectively assesses its mechanism of action (MOA), hypothesizes its specific novelty based on Structure-Activity Relationship (SAR) principles, and provides the experimental frameworks required to validate its superiority over current standards.

Mechanistic Deep Dive: The Squalene Epoxidase Blockade

The primary mechanism of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate is the reversible, non-competitive inhibition of Squalene Epoxidase (SE) (EC 1.14.99.7), a microsomal enzyme critical to the fungal ergosterol biosynthesis pathway.

The Pathway Interruption

Unlike azoles (which target CYP51/14


-demethylase), thiocarbamates act upstream in the sterol pathway.
  • Normal Function: SE catalyzes the epoxidation of Squalene to 2,3-Oxidosqualene using FAD and NADPH.

  • Inhibition: The dimethylcarbamothioate moiety binds to the SE enzyme, preventing substrate turnover.

  • Lethal Consequence:

    • Ergosterol Depletion: Disrups membrane fluidity and function.[1]

    • Squalene Accumulation: Intracellular squalene reaches toxic levels, forming lipid vesicles that disrupt the cell membrane physically. This confers a cidal (killing) rather than merely static (inhibitory) effect against dermatophytes.

Novelty Assessment: The Halogenated Advantage

The novelty of this specific analogue lies in the 4-Bromo-2-Fluoro substitution on the O-linked phenyl ring.

  • Metabolic Blockade: The 4-position is a common site for oxidative metabolism (hydroxylation) in phenyl rings. The Bromine atom blocks this, potentially extending half-life (

    
    ).
    
  • Electronic Tuning: The 2-Fluoro group acts as an electron-withdrawing group (EWG), potentially altering the electron density of the thiocarbonyl (

    
    ) bond, which is critical for enzyme interaction.
    
  • Lipophilicity: The addition of heavy halogens increases

    
    , facilitating deeper penetration into the lipid-rich fungal cell membrane where Squalene Epoxidase resides.
    
Visualizing the Pathway & Mechanism

The following diagram illustrates the precise intervention point of the compound within the ergosterol pathway and compares it to other classes.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Biosynthesis Squalene->Squalene ACCUMULATION (Toxic) SqualeneEpoxide 2,3-Oxidosqualene Squalene->SqualeneEpoxide Epoxidation Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Cyclization Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol CYP51 (14α-demethylase) SE_Enzyme Enzyme: Squalene Epoxidase (Erg1) SE_Enzyme->Squalene Catalyzes Target O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate Target->SE_Enzyme INHIBITS (Non-competitive) Tolnaftate Tolnaftate (Standard) Tolnaftate->SE_Enzyme Inhibits Azoles Azoles (Fluconazole) Azoles->Lanosterol Inhibits CYP51

Figure 1: Ergosterol biosynthesis pathway highlighting the specific blockade of Squalene Epoxidase by thiocarbamates, leading to toxic squalene accumulation.

Comparative Analysis: Novelty vs. Standards

This table contrasts the subject compound with the clinical standard (Tolnaftate) and the mechanistic alternative (Terbinafine).[2]

FeatureO-(4-Br-2-F-phenyl) dimethylcarbamothioate Tolnaftate (Standard)Terbinafine (Allylamine)
Core Scaffold O-Phenyl ThiocarbamateO-Naphthyl ThiocarbamateAllylamine
Target Enzyme Squalene Epoxidase (SE)Squalene Epoxidase (SE)Squalene Epoxidase (SE)
Binding Mode Non-competitive (Predicted)Non-competitiveNon-competitive
Lipophilicity High (Br/F enhancement)ModerateHigh
Metabolic Stability High (Blocked para-position)Moderate (Aryl oxidation)Moderate (N-dealkylation)
Spectrum Dermatophytes (Predicted)DermatophytesDermatophytes & Candida
Novelty Factor Halogen-driven stability & potency Clinical BenchmarkDifferent chemical class
Experimental Validation Protocols

To scientifically validate the novelty of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate, the following self-validating protocols must be executed.

Protocol A: Sterol Quantitation Assay (Mechanism Confirmation)

Objective: Prove the compound inhibits SE by demonstrating a decrease in ergosterol and an increase in squalene.

  • Culture: Grow Trichophyton rubrum or Candida albicans in Sabouraud Dextrose Broth (SDB).

  • Treatment: Treat log-phase cultures with the test compound (0.01 – 10 µg/mL), Tolnaftate (positive control), and DMSO (negative control) for 24 hours.

  • Saponification: Harvest cells, wash with PBS, and reflux in 10% KOH in methanol (60°C, 1 hr) to release non-saponifiable lipids.

  • Extraction: Extract lipids using

    
    -heptane. Evaporate solvent under 
    
    
    
    stream.
  • Derivatization: Resuspend in BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to silylate sterols.

  • Analysis (GC-MS):

    • System: Gas Chromatography-Mass Spectrometry.

    • Marker 1: Squalene (Retention time ~18 min).

    • Marker 2: Ergosterol (Retention time ~22 min).

  • Validation Criteria: The test compound must show a dose-dependent increase in the Squalene/Ergosterol ratio .

Protocol B: Microsomal Stability Assay (Novelty Confirmation)

Objective: Verify if the 4-Br-2-F substitution improves metabolic stability compared to Tolnaftate.

  • Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM) and NADPH regenerating system at 37°C.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (IS).

  • Quantification: Analyze via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate intrinsic clearance (
    
    
    
    ).
  • Success Metric: Test compound should demonstrate a lower

    
     (longer half-life) than Tolnaftate.
    
Workflow Visualization

ExperimentalWorkflow cluster_0 Phase 1: Efficacy cluster_1 Phase 2: Stability (Novelty) Culture Fungal Culture (T. rubrum) Treatment Drug Treatment (24h) Culture->Treatment Extraction Lipid Extraction (Heptane) Treatment->Extraction GCMS GC-MS Analysis Extraction->GCMS Decision Novelty Confirmed GCMS->Decision Squalene ↑ Microsomes Human Liver Microsomes Incubation Metabolic Incubation Microsomes->Incubation LCMS LC-MS/MS Quantification Incubation->LCMS LCMS->Decision Half-life ↑

Figure 2: Dual-stream validation workflow for confirming mechanism (Efficacy) and structural advantage (Stability).

References
  • Ryder, N. S. (1992). Terbinafine: Mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology, 126(s39), 2-7. Link

  • Barrett-Bee, K., et al. (1986). Ergosterol biosynthesis inhibition by the thiocarbamate antifungal agents tolnaftate and tolciclate.[1][2] Journal of Medical and Veterinary Mycology, 24(2), 155-160. Link

  • Santa Cruz Biotechnology. (n.d.). O-(4-Bromo-2-fluorophenyl) dimethylthiocarbamate Product Data Sheet. Link[3][4]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. Link

  • Dong, Z-B., et al. (2017).[5] Base-Promoted Synthesis of O-Aryl/Alkyl N,N-Dimethylthiocarbamates. Synthesis, 49, 5258-5262.[5] Link

Sources

Safety Operating Guide

Safe Handling and Disposal Protocol: O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Classification

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate is a halogenated thiocarbamate ester. For disposal purposes, it must be classified and managed as Halogenated Organic Waste .

Critical Operational Directive: Under no circumstances should this compound be disposed of in municipal waste, down the sink, or mixed with non-halogenated organic solvents. The presence of Fluorine (F) and Bromine (Br) necessitates high-temperature incineration with specific flue gas scrubbing capabilities to neutralize corrosive acid gases (HF and HBr).

Disposal Classification Halogenated Organic Waste
Primary Hazard Toxic / Irritant / Thermal Decomposition to Acid Gases
RCRA Status (USA) Non-listed (unless testing fails TCLP); Manage as Hazardous (Best Practice)
Segregation Code Stream H (Halogenated Organics)
Container Type HDPE (High-Density Polyethylene) or Glass

Chemical Hazard Analysis (The "Why")

To safely dispose of this compound, one must understand its decomposition chemistry.[1] This is not merely "chemical waste"; it is a precursor to corrosive exhaust if mishandled.

Structural Hazards[2]
  • Thiocarbamate Moiety (

    
    ):  Thiocarbamates are generally stable but can undergo thermal rearrangement (Newman-Kwart) or decomposition at high temperatures, releasing sulfur oxides (
    
    
    
    ) and nitrogen oxides (
    
    
    ).
  • Halogenated Aromatic Ring (Br, F): This is the critical disposal driver. Upon incineration, the fluorine atom converts to Hydrogen Fluoride (HF) , and the bromine to Hydrogen Bromide (HBr) .

    • Operational Impact: Standard municipal incinerators cannot handle HF generation, which corrodes silica linings and metal stacks. This waste must go to a facility equipped with wet scrubbers (typically using caustic soda) to neutralize these acid gases.

Physical Properties (Estimated for Handling)
PropertyDescription
State Solid (likely crystalline powder)
Solubility Low in water; soluble in organic solvents (DMSO, DCM, Ethyl Acetate)
Reactivity Incompatible with strong oxidizers and strong bases (hydrolysis risk)

Waste Segregation & Management Workflow

Effective disposal begins at the bench. You must segregate this waste stream immediately to prevent cross-contamination that could escalate disposal costs or create safety hazards.

Step 1: Segregation Logic

Do not mix this compound with:

  • Oxidizers (e.g., Peroxides, Nitrates): Thiocarbamates can be oxidized exothermically.

  • Non-Halogenated Solvents: Mixing a halogenated solid with non-halogenated solvents (like Acetone) converts the entire container into "Halogenated Waste," significantly increasing disposal costs.[2]

Step 2: Packaging Protocol
  • Solid Waste:

    • Place the solid substance in a clear, sealable bag or its original vial.

    • Place this primary container inside a wide-mouth HDPE jar labeled "Solid Halogenated Waste."

  • Liquid Waste (Mother Liquors/Rinsates):

    • If dissolved in a solvent (e.g., Dichloromethane), pour into the Halogenated Solvent carboy.

    • Crucial: If dissolved in a non-halogenated solvent (e.g., Ethanol), you must still dispose of the solution in the Halogenated stream because of the solute.

Step 3: Labeling

Affix a hazardous waste tag with the following constituents explicitly listed:

  • O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

  • Halogenated Organic Solid

  • Toxic[3][4]

Visualizing the Workflow

The following diagram illustrates the critical decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Reagent/Powder StateCheck->Solid Solid Liquid Dissolved in Solvent StateCheck->Liquid Liquid PackSolid Double Bag -> Wide Mouth Jar Solid->PackSolid StreamH STREAM H: Halogenated Organic Waste PackSolid->StreamH SolventCheck Is Solvent Halogenated? Liquid->SolventCheck SolventCheck->StreamH Yes (e.g., DCM) SolventCheck->StreamH No (e.g., Ethanol) *Contaminated by Solute* Incineration High-Temp Incineration (w/ Acid Gas Scrubbing) StreamH->Incineration Mandatory Path StreamNH STREAM A: Non-Halogenated Waste StreamNH->Incineration Forbidden Path

Figure 1: Decision tree for segregating halogenated thiocarbamate waste. Note that even if dissolved in non-halogenated solvents, the presence of the solute mandates the Halogenated Stream.

Emergency Procedures (Spill Response)

In the event of a bench-scale spill (< 50g):

  • PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Containment: Do not dry sweep if dust generation is likely. Cover with a wet paper towel or use an inert absorbent (Vermiculite).

  • Decontamination:

    • Wipe the area with a soap/water solution.[5]

    • Scientific Note: Thiocarbamates can hydrolyze in strong alkali. Avoid using strong bleach or ammonia immediately, as this may generate unpredictable sulfur-nitrogen byproducts. Use a neutral detergent first.

  • Disposal: All cleanup materials (wipes, gloves, absorbent) must be placed in the Solid Halogenated Waste container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.